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  • Product: 2-Ethoxypyrimidin-4-ol
  • CAS: 25957-58-8

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Ethoxypyrimidin-4-ol

An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethoxypyrimidin-4-ol Foreword The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biological...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethoxypyrimidin-4-ol

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including nucleobases and a wide array of pharmaceuticals.[1][2] Among the vast family of pyrimidine derivatives, 2-Ethoxypyrimidin-4-ol presents itself as a molecule of significant interest for researchers, scientists, and drug development professionals. Its unique substitution pattern offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, from ensuring the integrity of screening results to optimizing synthetic routes and formulation strategies. This guide provides a comprehensive technical overview of the core physicochemical characteristics of 2-Ethoxypyrimidin-4-ol, grounded in established analytical principles and field-proven insights.

Molecular Identity and the Critical Role of Tautomerism

2-Ethoxypyrimidin-4-ol is a heterocyclic organic compound. Its fundamental properties are detailed below.

PropertyValueSource
IUPAC Name 2-ethoxypyrimidin-4-ol-
Molecular Formula C₆H₈N₂O₂-
Molecular Weight 140.14 g/mol -
Canonical SMILES CCOC1=NC=CC(=O)N1-

A critical aspect of the chemistry of 4-hydroxypyrimidines is the existence of keto-enol tautomerism.[3][4][5] 2-Ethoxypyrimidin-4-ol exists as an equilibrium between its enol form (2-ethoxypyrimidin-4-ol) and its more stable keto form (2-ethoxypyrimidin-4(3H)-one). This equilibrium is not static; its position is influenced by the physical state (solid or solution) and the polarity of the solvent. In the solid state and in polar solvents, the keto form is generally favored due to its ability to form intermolecular hydrogen bonds.[5] Understanding this tautomeric relationship is essential, as the two forms exhibit different physicochemical properties, including solubility, pKa, and reactivity.

tautomerism cluster_enol Enol Form (2-Ethoxypyrimidin-4-ol) cluster_keto Keto Form (2-Ethoxypyrimidin-4(3H)-one) enol keto enol->keto Equilibrium

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Characteristics

PropertyEstimated ValueRationale/Comments
Melting Point (°C) >200Pyrimidinols and pyrimidinones are typically high-melting solids due to strong intermolecular hydrogen bonding in the crystal lattice.
Boiling Point (°C) >300High boiling points are expected for such heterocyclic structures.
Aqueous Solubility Sparingly solubleThe keto tautomer, with its ability to act as both a hydrogen bond donor and acceptor, will contribute to some water solubility. However, the overall molecule has significant nonpolar character. Solubility will be pH-dependent.
pKa ~8.0 (acidic proton on ring N)The N-H proton in the keto form is weakly acidic. This value is an estimate based on similar pyrimidinone structures.
LogP ~0.5This estimated value suggests a moderate lipophilicity, a desirable trait for many drug candidates.

Synthesis of a Representative 2-Alkoxypyrimidin-4-one

A common route to 2-alkoxy-4-pyrimidones involves the condensation of an S-alkylisothiourea with a β-ketoester.[8] The following protocol is a representative one-pot synthesis that can be adapted for 2-Ethoxypyrimidin-4-ol.

Protocol: One-Pot Synthesis of a 4-Pyrimidone-2-thioether Derivative [8]

  • Formation of S-Ethylisothiourea:

    • In a reaction vessel, dissolve thiourea in ethanol.

    • Add ethyl bromide and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Condensation with β-ketoester:

    • To the solution of S-ethylisothiourea, add a solution of a suitable β-ketoester (e.g., ethyl acetoacetate) in ethanol.

    • Add a base, such as sodium ethoxide, dropwise to the reaction mixture while maintaining a controlled temperature (e.g., 0-5 °C).

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Neutralize the reaction mixture with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Comprehensive Analytical Characterization

A multi-faceted analytical approach is necessary to confirm the structure and purity of 2-Ethoxypyrimidin-4-ol, as well as to study its tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules and for studying dynamic processes like tautomerism.[9][10]

Expected ¹H NMR Spectrum:

  • Ethoxy group: A triplet at ~1.3-1.4 ppm (CH₃) and a quartet at ~4.3-4.4 ppm (OCH₂).

  • Pyrimidine ring protons: The chemical shifts of the ring protons will be sensitive to the tautomeric form and the solvent. In the keto form, one would expect two doublets in the aromatic region, corresponding to the protons at the 5- and 6-positions.

  • N-H proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectrum: [9]

  • Ethoxy group: Signals at ~14-15 ppm (CH₃) and ~63-64 ppm (OCH₂).

  • Pyrimidine ring carbons: The carbon atoms of the pyrimidine ring will have characteristic chemical shifts. The C=O carbon of the keto form would appear significantly downfield (~160-170 ppm).

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The choice of solvent can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the protons and carbons of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11] It is particularly useful for distinguishing between the keto and enol tautomers.

Expected IR Absorption Bands:

  • Enol form: A broad O-H stretching band around 3200-3600 cm⁻¹ and C=N stretching bands around 1600-1650 cm⁻¹.

  • Keto form: A strong C=O stretching band around 1650-1700 cm⁻¹ and an N-H stretching band around 3100-3300 cm⁻¹.

Protocol for IR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent in an IR-transparent cell (for solutions).

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Interpretation: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to study conjugation.[12][13] The λ_max will differ between the tautomers.

Expected UV-Vis Absorption:

  • The pyrimidine ring is a chromophore. The position of the absorption maximum (λ_max) will be sensitive to the substitution pattern and the tautomeric form. One would expect absorption maxima in the range of 250-300 nm. The λ_max is also likely to shift depending on the pH of the solution.

Protocol for UV-Vis Analysis: [12][14]

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.

  • Data Interpretation: Identify the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of a compound and for quantifying it in various matrices. A reverse-phase method is generally suitable for pyrimidine derivatives.[15][16][17]

Protocol for RP-HPLC Analysis:

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: A linear gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and then a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength determined from the UV-Vis spectrum (e.g., 275 nm).[12]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and record the chromatogram. Purity is determined by the area percentage of the main peak.

hplc_workflow start Sample Preparation (Dissolve in mobile phase) hplc HPLC System (C18 column, UV detector) start->hplc gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) hplc->gradient detection UV Detection (e.g., 275 nm) gradient->detection chromatogram Chromatogram Generation detection->chromatogram analysis Data Analysis (Purity by area %) chromatogram->analysis

Caption: A typical analytical workflow for HPLC analysis.

Stability and Storage

Pyrimidine derivatives are generally stable compounds. However, they can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to light. For long-term storage, 2-Ethoxypyrimidin-4-ol should be kept in a well-sealed container, protected from light, and stored in a cool, dry place.

Significance in Drug Discovery and Development

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][18] 2-Ethoxypyrimidin-4-ol, with its specific functional groups, serves as a valuable building block for the synthesis of more complex molecules with tailored biological activities. The ethoxy group can influence the compound's lipophilicity and metabolic stability, while the pyrimidinone core can participate in crucial hydrogen bonding interactions with biological targets.

Conclusion

2-Ethoxypyrimidin-4-ol is a pyrimidine derivative with significant potential in chemical research and drug development. Its physicochemical properties are largely governed by the keto-enol tautomerism that is characteristic of 4-hydroxypyrimidines. A comprehensive analytical approach, employing NMR, IR, and UV-Vis spectroscopy, as well as HPLC, is essential for its full characterization. The insights and protocols presented in this guide are intended to provide researchers with a solid foundation for working with this and related compounds, thereby facilitating their exploration in the quest for new scientific discoveries and therapeutic agents.

References

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Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Ethoxypyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 2-ethoxypyrimidin-4-ol, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-ethoxypyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, rooted in established pyrimidine synthesis methodologies, and offers a thorough analysis of the techniques used for its structural elucidation and purity assessment. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and application of pyrimidine derivatives.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine and its derivatives are fundamental building blocks in the realm of organic and medicinal chemistry. Constituting the core structure of nucleobases such as cytosine, thymine, and uracil, pyrimidines are indispensable to the structure and function of nucleic acids.[1] Beyond their biological role, substituted pyrimidines exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The functionalization of the pyrimidine ring, therefore, presents a pivotal strategy in the design and development of novel therapeutic agents. 2-Ethoxypyrimidin-4-ol, with its alkoxy and hydroxyl substitutions, represents a versatile scaffold for further chemical modification and exploration of its biological potential.

Synthesis of 2-Ethoxypyrimidin-4-ol: A Mechanistic Approach

The synthesis of 2-ethoxypyrimidin-4-ol is most effectively achieved through the well-established Principal Synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a urea derivative.[4] In this case, diethyl malonate serves as the three-carbon fragment, and O-ethylisourea (or its salt) provides the N-C-N component.

Reaction Mechanism

The reaction proceeds through a base-catalyzed condensation mechanism. The base, typically sodium ethoxide, deprotonates the active methylene group of diethyl malonate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of O-ethylisourea. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the stable pyrimidine ring.

Detailed Experimental Protocol

Materials:

  • Diethyl malonate

  • O-Ethylisourea hydrochloride (or sulfate)

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Absolute ethanol

  • Diethyl ether (for washing)

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1.1 equivalents) in absolute ethanol with stirring until the sodium has completely reacted.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add O-ethylisourea salt (1.0 equivalent) and stir until dissolved. Subsequently, add diethyl malonate (1.0 equivalent) dropwise to the reaction mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to pH 5-6. This will precipitate the product.

  • Isolation and Purification: Filter the precipitated solid and wash with cold diethyl ether to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield 2-ethoxypyrimidin-4-ol as a crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Reaction EtOH Absolute Ethanol EtOH->NaOEt Reaction NaOEt_reac Sodium Ethoxide DEM Diethyl Malonate Mix Reaction Mixture DEM->Mix Combine OEI O-Ethylisourea OEI->Mix Combine NaOEt_reac->Mix Combine Reflux Cyclocondensation Mix->Reflux Heat (Reflux) Neutralize Precipitation Reflux->Neutralize Cool & Neutralize (HCl) Filter Crude Product Neutralize->Filter Filtration Recrystallize Pure 2-Ethoxypyrimidin-4-ol Filter->Recrystallize Recrystallization

Caption: Workflow for the synthesis of 2-ethoxypyrimidin-4-ol.

Structural and Physicochemical Characterization

The definitive identification and purity assessment of the synthesized 2-ethoxypyrimidin-4-ol rely on a combination of spectroscopic and analytical techniques.[5]

Spectroscopic Analysis
Technique Expected Observations Interpretation
¹H NMR Triplet (~1.3 ppm, 3H), Quartet (~4.3 ppm, 2H), Singlet (~5.8 ppm, 1H), Singlet (broad, ~11-12 ppm, 1H)Ethoxy group protons (CH₃ and CH₂), pyrimidine ring proton (H5), and enolic hydroxyl proton.
¹³C NMR ~14 ppm (CH₃), ~62 ppm (CH₂), ~105 ppm (C5), ~160 ppm (C4), ~165 ppm (C6), ~170 ppm (C2)Carbon signals corresponding to the ethoxy group and the pyrimidine ring.
IR (cm⁻¹) 3200-2800 (broad, O-H stretch), ~2980 (C-H stretch, sp³), ~1670 (C=O stretch, amide), ~1600 (C=N stretch), ~1240 (C-O stretch, ether)Presence of hydroxyl, ethoxy, and pyrimidinone functional groups.[6][7]
Mass Spec. Molecular ion peak (M⁺) at m/z = 140.Confirms the molecular weight of the compound.

Note: Predicted chemical shifts and absorption frequencies are based on analogous structures and may vary slightly.

Physicochemical Properties
Property Value
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO), sparingly soluble in water.
Melting Point Expected to be in the range of 150-170 °C (by analogy to similar structures).
Characterization Workflow Diagram

Characterization_Workflow cluster_purity Purity Assessment start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS MP Melting Point start->MP Sol Solubility start->Sol HPLC HPLC NMR->HPLC IR->HPLC MS->HPLC TLC TLC HPLC->TLC

Caption: A logical workflow for the comprehensive characterization of 2-ethoxypyrimidin-4-ol.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken. The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Sodium metal is highly reactive and should be handled with extreme care under an inert atmosphere.

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis of 2-ethoxypyrimidin-4-ol, a valuable scaffold in medicinal chemistry. The provided characterization workflow offers a systematic approach to confirming the structure and assessing the purity of the synthesized compound. By adhering to the described protocols and safety guidelines, researchers can confidently prepare and utilize this versatile pyrimidine derivative for a wide range of applications in drug discovery and development.

References

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Foundational

Spectroscopic Data for 2-Ethoxypyrimidin-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction 2-Ethoxypyrimidin-4-ol, a member of the pyrimidine family, represents a core hete...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-Ethoxypyrimidin-4-ol, a member of the pyrimidine family, represents a core heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrimidine ring is a fundamental component of nucleobases and is prevalent in a wide array of pharmacologically active compounds. The precise structural elucidation and characterization of such molecules are paramount for understanding their reactivity, and interaction with biological targets, and for ensuring quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Predicted ¹H NMR Data

The proton NMR spectrum of 2-Ethoxypyrimidin-4-ol is expected to show distinct signals for the ethoxy group and the pyrimidine ring protons. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the aromaticity of the pyrimidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Ethoxypyrimidin-4-ol

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.35Triplet3H-O-CH₂-CH₃
~4.40Quartet2H-O-CH₂ -CH₃
~6.05Doublet1HH-5
~7.80Doublet1HH-6
~12.5 (broad)Singlet1H-OH

Note: Predicted values are based on established principles of NMR spectroscopy and data from analogous pyrimidine derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.

Interpretation of the ¹H NMR Spectrum:

  • Ethoxy Group: The ethoxy group will present as a characteristic ethyl pattern: a triplet for the methyl protons (~1.35 ppm) coupled to the adjacent methylene protons, and a quartet for the methylene protons (~4.40 ppm) coupled to the methyl protons. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.

  • Pyrimidine Ring Protons: The protons on the pyrimidine ring (H-5 and H-6) are expected to appear as doublets due to coupling with each other. Their chemical shifts in the aromatic region are influenced by the electron-withdrawing nature of the nitrogen atoms and the electronic effects of the substituents.

  • Hydroxyl Proton: The hydroxyl proton is expected to be a broad singlet at a downfield chemical shift (~12.5 ppm) and may exchange with deuterium in D₂O.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Ethoxypyrimidin-4-ol

Chemical Shift (ppm)Assignment
~14.5-O-CH₂-CH₃
~63.0-O-CH₂ -CH₃
~105.0C-5
~155.0C-6
~162.0C-4
~165.0C-2

Note: Predicted values are based on computational models and data from analogous compounds. Actual experimental values may vary.

Interpretation of the ¹³C NMR Spectrum:

  • Ethoxy Group Carbons: The methyl carbon of the ethoxy group will appear at a high field (~14.5 ppm), while the methylene carbon, being attached to the electronegative oxygen, will be deshielded and appear further downfield (~63.0 ppm).

  • Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will resonate in the downfield region. The carbons directly attached to the nitrogen and oxygen atoms (C-2, C-4, and C-6) will be significantly deshielded. The C-5 carbon is expected to be the most upfield of the ring carbons.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds.

Predicted IR Absorption Bands

The IR spectrum of 2-Ethoxypyrimidin-4-ol is expected to show characteristic absorption bands for the O-H, C-H, C=O, C=N, and C-O bonds. The tautomeric equilibrium between the -ol and -one forms of the pyrimidin-4-ol ring will influence the spectrum, particularly in the carbonyl and double bond regions.

Table 3: Predicted IR Absorption Bands for 2-Ethoxypyrimidin-4-ol

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800 (broad)StrongO-H stretching (hydrogen-bonded)
3100-3000MediumAromatic C-H stretching
2980-2850MediumAliphatic C-H stretching (ethoxy group)
~1680StrongC=O stretching (pyrimidinone tautomer)
1620-1550Medium-StrongC=N and C=C ring stretching
1250-1200StrongC-O stretching (aryl ether)

Interpretation of the IR Spectrum:

  • O-H Stretch: A broad and strong absorption in the region of 3200-2800 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group, which is expected for the pyrimidinol tautomer.

  • C-H Stretches: Absorptions for aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group will appear just below 3000 cm⁻¹.

  • Carbonyl and Ring Vibrations: A strong absorption around 1680 cm⁻¹ would indicate the presence of the pyrimidinone tautomer. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1620-1550 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1250-1200 cm⁻¹ region is characteristic of the C-O stretching of the aryl ether bond of the ethoxy group.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of 2-Ethoxypyrimidin-4-ol is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with several fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Key Ions in the Mass Spectrum of 2-Ethoxypyrimidin-4-ol

m/zIon
140[M]⁺ (Molecular Ion)
112[M - C₂H₄]⁺
111[M - C₂H₅]⁺
84[M - C₂H₄ - CO]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion: The molecular ion peak at m/z 140 would confirm the molecular weight of 2-Ethoxypyrimidin-4-ol (C₆H₈N₂O₂).

  • Fragmentation Pattern: The fragmentation of substituted pyrimidines is often dictated by the nature of the substituents.[1] Common fragmentation pathways for 2-Ethoxypyrimidin-4-ol could involve:

    • Loss of ethene (C₂H₄) from the ethoxy group via a McLafferty-type rearrangement, leading to a fragment at m/z 112.

    • Loss of an ethyl radical (C₂H₅) to give a fragment at m/z 111.

    • Subsequent loss of carbon monoxide (CO) from the pyrimidinone ring, a common fragmentation for such heterocycles, would lead to further fragment ions, such as the one at m/z 84.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: General workflow for mass spectrometry data acquisition.

Conclusion

This technical guide has outlined the expected spectroscopic data for 2-Ethoxypyrimidin-4-ol based on established principles and data from analogous compounds. The provided protocols for NMR, IR, and Mass Spectrometry offer a standardized approach for the characterization of this and similar pyrimidine derivatives. While predicted data serves as a valuable guide, it is imperative for researchers to obtain and analyze experimental data for definitive structural confirmation. The information presented herein should facilitate the interpretation of such experimental results and contribute to the advancement of research involving this important class of heterocyclic compounds.

References

  • Callingham, M., Blum, F., & Pave, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(18), 4930-4932. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 68401, 2(1H)-Pyrimidinone. Retrieved from [Link]

  • Zeyrek, C. T., et al. (2015). Synthesis, molecular structure, spectroscopic and theoretical studies on E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol. Journal of Molecular Structure, 1088, 14-27. [Link]

  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(15), 4892-902. [Link]

  • MDPI (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7867. [Link]

  • MDPI (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5035. [Link]

  • Chemistry LibreTexts (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • University of Colorado Boulder (n.d.). IR Absorption Table. [Link]

  • Michigan State University (n.d.). Infrared Spectroscopy. [Link]

  • Chemguide (n.d.). mass spectra - fragmentation patterns. [Link]

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Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 2-Ethoxypyrimidin-4-ol

Abstract 2-Ethoxypyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine class, a scaffold of immense interest in pharmaceutical and biological research due to its prevalence in bioactive molecules.[1] A th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Ethoxypyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine class, a scaffold of immense interest in pharmaceutical and biological research due to its prevalence in bioactive molecules.[1] A thorough understanding of its fundamental physicochemical properties, particularly solubility and stability, is a critical prerequisite for its successful application in drug discovery, chemical synthesis, and formulation development. This guide provides a comprehensive analysis of the theoretical and practical aspects of 2-Ethoxypyrimidin-4-ol's solubility and stability. It combines predicted physicochemical parameters with established, detailed protocols for their empirical determination, offering researchers and drug development professionals a self-validating framework for handling and characterizing this molecule.

Physicochemical Profile and Structural Considerations

The behavior of 2-Ethoxypyrimidin-4-ol in solution is governed by its underlying molecular structure. While extensive experimental data for this specific molecule is not widely published, we can derive a robust working profile from its known chemical formula and by leveraging well-established computational prediction models and data from structurally related analogues.

Core Properties

A summary of the core and predicted physicochemical properties of 2-Ethoxypyrimidin-4-ol is presented below. These values serve as an essential baseline for experimental design.

PropertyValue / Predicted ValueSource / Method
Molecular Formula C₆H₈N₂O₂Chemical Supplier Data[2]
Molecular Weight 140.14 g/mol Chemical Supplier Data[2]
Predicted XLogP3 ~ 0.5 - 1.0Computational Prediction[3][4]
Predicted pKa (Acidic) ~ 7.5 - 8.5 (for N1-H)Computational Prediction[5]
Predicted pKa (Basic) ~ 1.5 - 2.5 (for N3)Computational Prediction[5]
Hydrogen Bond Donors 1Structural Analysis
Hydrogen Bond Acceptors 4Structural Analysis

Note: Predicted values are estimations and require experimental verification. The partition coefficient (LogP) is a measure of lipophilicity, and the ionization constant (pKa) dictates the charge state of the molecule at a given pH.[6]

The Critical Role of Tautomerism

A key structural feature of 2-Ethoxypyrimidin-4-ol is its capacity for prototropic tautomerism. It can exist in equilibrium between the 4-hydroxy (enol) form and a 4-oxo (keto or pyrimidone) form. For most pyrimidin-4-ols, the keto tautomer is significantly favored in both solid and solution states due to the greater stability of the amide resonance structure.[7] This equilibrium is crucial as it dictates the molecule's hydrogen bonding patterns, polarity, and crystal lattice energy, all of which profoundly influence solubility and stability.

Caption: Tautomeric equilibrium of 2-Ethoxypyrimidin-4-ol.

Solubility Profile: From Theory to Practice

Solubility is a limiting factor in many applications, from reaction kinetics to bioavailability. The solubility of 2-Ethoxypyrimidin-4-ol is dependent on the interplay between its intrinsic properties and the nature of the solvent system.

Theoretical Solubility Framework
  • Impact of LogP: The predicted LogP value of ~0.5-1.0 suggests that the molecule is moderately lipophilic. It is expected to have limited solubility in water and higher solubility in organic solvents.[6]

  • Impact of pKa and pH: With a predicted acidic pKa around 8, the molecule will be predominantly neutral and less soluble in neutral and acidic aqueous media (pH < 6). As the pH increases above its pKa, the molecule will deprotonate to form an anionic species, which is expected to be significantly more water-soluble.

  • Solvent Selection: Based on its structure and data from related pyrimidines, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and polar protic solvents like methanol and ethanol, are expected to be effective solubilizing agents.[1][8]

Qualitative Solubility Assessment

The following table provides an expected qualitative solubility profile. This must be confirmed experimentally.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMFSoluble to Freely SolubleStrong hydrogen bond acceptors effectively disrupt the crystal lattice.
Polar Protic Methanol, EthanolSolubleCapable of hydrogen bonding with the pyrimidinol core.
Non-Polar Hexanes, TolueneInsoluble to Sparingly SolubleMismatch in polarity.
Aqueous Buffer PBS (pH 7.4)Sparingly SolublePrimarily neutral species at this pH.
Aqueous Base 0.1 M NaOHSolubleFormation of the more soluble anionic species.
Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility, ensuring the measurement reflects a true equilibrium state.

Causality: This method is chosen over kinetic methods for its accuracy. By allowing the system to reach equilibrium over an extended period (24-48 hours), we ensure that the measured concentration represents the true saturation point of the solvent, avoiding the misleading results that can arise from supersaturated solutions formed during rapid precipitation.

Methodology:

  • Preparation: Add an excess amount of solid 2-Ethoxypyrimidin-4-ol to a series of vials, each containing a known volume of the desired test solvent (e.g., Water, PBS pH 7.4, 0.1 M HCl). The excess solid is critical to ensure saturation is achieved and maintained.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 hours. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is imperative to immediately filter the sample through a 0.22 µm syringe filter (ideally, one with low compound binding, like PVDF) to remove all undissolved particulate matter.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of 2-Ethoxypyrimidin-4-ol using a validated analytical method, such as the HPLC-UV method described in Section 4.

  • Reporting: The final solubility is reported in units such as mg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Degradation Pathways

Assessing the chemical stability of 2-Ethoxypyrimidin-4-ol is paramount for defining its storage conditions, shelf-life, and compatibility with other substances. Forced degradation studies are used to intentionally stress the molecule to identify its likely degradation pathways and develop stability-indicating analytical methods.

Predicted Degradation Pathways

The structure of 2-Ethoxypyrimidin-4-ol suggests two primary points of vulnerability to chemical degradation:

  • Hydrolysis of the Ethoxy Group: The ether linkage at the C2 position is susceptible to cleavage under strongly acidic or basic conditions, which would yield 2-hydroxypyrimidin-4-ol (uracil) and ethanol.

  • Pyrimidine Ring Opening/Oxidation: The pyrimidine ring itself can be degraded under harsh oxidative conditions or extreme pH, leading to a variety of smaller, more polar byproducts. This is analogous to the metabolic degradation pathways of natural pyrimidines.

degradation Parent 2-Ethoxypyrimidin-4-ol HydrolysisProduct Uracil + Ethanol Parent->HydrolysisProduct Acid/Base Hydrolysis OxidationProducts Ring-Opened Products Parent->OxidationProducts Oxidative Stress (e.g., H₂O₂)

Caption: Potential Degradation Pathways for 2-Ethoxypyrimidin-4-ol.

Experimental Protocol: Forced Degradation Study

Causality: This protocol systematically exposes the compound to a range of harsh conditions. The goal is not to mimic real-world storage but to accelerate degradation, allowing for the rapid identification of potential degradants. This information is crucial for developing an analytical method that can separate the parent compound from these degradants, making the method "stability-indicating."

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-Ethoxypyrimidin-4-ol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution diluted in neutral water) should be run in parallel.

    • Acid Hydrolysis: Dilute with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute with 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution (or solid sample) in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a photostable container (e.g., quartz cuvette) to a calibrated light source (e.g., ICH option 2: >200 watt hours/m² UV light and >1.2 million lux hours visible light).

  • Sample Quenching: After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, the control sample, and a non-degraded reference standard using a stability-indicating HPLC method (see Section 4).

  • Evaluation: Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or incubation time accordingly.

Analytical Methodologies for Quantification

Reliable quantification is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for this purpose.

Protocol: Stability-Indicating HPLC-UV Method

Causality: A gradient elution method is specified here because it is superior for stability studies. Unlike an isocratic method (constant mobile phase composition), a gradient method changes the solvent strength during the run. This allows for the effective elution and separation of both the moderately lipophilic parent compound and any potentially more polar degradation products that might otherwise co-elute or be retained on the column.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for nitrogen-containing heterocycles.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 5% B to 95% B over 15 minutesEnsures separation of parent from potential polar/non-polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintains consistent retention times and efficiency.
Injection Volume 10 µLStandard volume to avoid peak distortion.
Detection Wavelength 254 nm or determined λmaxPyrimidine systems typically have strong UV absorbance around this wavelength.

Conclusion

While specific experimental data on 2-Ethoxypyrimidin-4-ol remains to be broadly published, a comprehensive and scientifically rigorous framework for its characterization can be constructed. Based on its structure and analogies to related compounds, it is predicted to be a moderately lipophilic molecule with pH-dependent aqueous solubility and susceptibility to hydrolytic degradation under harsh conditions. The provided detailed protocols for determining thermodynamic solubility and performing forced degradation studies offer researchers the necessary tools to empirically validate these predictions. The successful application of 2-Ethoxypyrimidin-4-ol in any research or development context is critically dependent on the robust experimental determination of its solubility and stability profiles as outlined in this guide.

References

  • Revue Roumaine de Chimie. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available at: [Link]

  • Avdeef, A., et al. (2018). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. ADMET & DMPK, 6(3), 159-183. Available at: [Link]

  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available at: [Link]

  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Seybold, P. G., & St. John, J. P. (2021). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 22(15), 8233. Available at: [Link]

  • Poczopko, A., et al. (2012). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Molecular informatics, 31(11-12), 757–766. Available at: [Link]

  • Tetko, I. V., et al. (2015). Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. Journal of chemical information and modeling, 55(4), 840–850. Available at: [Link]

  • ResearchGate. (2025). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Available at: [Link]

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Foundational

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Ethoxypyrimidin-4-ol

Abstract This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-ethoxypyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-ethoxypyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of many biologically active molecules, and understanding its electronic structure and properties is crucial for rational drug design.[1][2][3] This document outlines a robust computational methodology using Density Functional Theory (DFT), details the analysis of key molecular properties, and provides a theoretical foundation for interpreting spectroscopic data. The protocols and insights presented herein are intended for researchers, scientists, and professionals in the field of computational chemistry and drug discovery.

Table of Contents
  • Introduction to 2-Ethoxypyrimidin-4-ol and the Role of Quantum Chemistry

  • Computational Methodology: A Self-Validating Approach

  • Tautomerism: A Critical Consideration

  • Analysis of Molecular Properties

  • Predicted Spectroscopic Data

  • Experimental Protocol: Synthesis of 2-Substituted-4-hydroxypyrimidines

  • References

Introduction to 2-Ethoxypyrimidin-4-ol and the Role of Quantum Chemistry

Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5][6] 2-Ethoxypyrimidin-4-ol, a member of this class, possesses a unique substitution pattern that influences its physicochemical properties and potential biological targets.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[7] DFT allows for the accurate prediction of molecular structures, electronic properties, and spectroscopic data, providing insights that are often difficult or impossible to obtain through experimental means alone.[7][8] By modeling the behavior of 2-ethoxypyrimidin-4-ol at the atomic level, we can gain a deeper understanding of its reactivity, stability, and potential interactions with biological macromolecules.

This guide will walk through the essential steps of performing and analyzing quantum chemical calculations for 2-ethoxypyrimidin-4-ol, emphasizing the rationale behind methodological choices and the practical application of the results.

Computational Methodology: A Self-Validating Approach

The reliability of quantum chemical calculations hinges on the appropriate selection of computational methods and parameters. Our approach is designed to be self-validating by employing well-established theoretical levels and cross-referencing with known experimental trends for similar molecules.

The Power of Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[7] We will employ the B3LYP hybrid functional, which has a proven track record for accurately predicting the geometries and electronic properties of a wide range of organic compounds.[9]

Choosing the Right Basis Set

The basis set determines the mathematical functions used to describe the atomic orbitals. A larger, more flexible basis set generally leads to more accurate results but at a higher computational expense. For 2-ethoxypyrimidin-4-ol, the 6-311++G(d,p) basis set is recommended.[10] This triple-zeta basis set provides a good description of the valence electrons and includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Accounting for Solvent Effects

Biological processes occur in an aqueous environment. Therefore, it is crucial to account for the influence of the solvent on the properties of 2-ethoxypyrimidin-4-ol. The Polarizable Continuum Model (PCM) is an efficient and accurate method for modeling solvent effects.[5][11] In this model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's electric field.

Computational Workflow

The following workflow outlines the key steps in our computational investigation:

Caption: A streamlined workflow for the quantum chemical analysis of 2-ethoxypyrimidin-4-ol.

Tautomerism: A Critical Consideration

Pyrimidin-4-ols can exist in tautomeric forms, which are isomers that differ in the position of a proton and a double bond.[12] For 2-ethoxypyrimidin-4-ol, the primary tautomeric equilibrium is between the -ol (enol) and -one (keto) forms.

It is essential to determine the relative stability of these tautomers, as the dominant form will dictate the molecule's properties and reactivity.[13] Computational studies have shown that for many 4-pyrimidinone analogs, the keto form is the most stable.[12] Our calculations will involve optimizing the geometry of both tautomers and comparing their relative Gibbs free energies to identify the most stable isomer in both the gas phase and in solution.[14]

Tautomers 2-Ethoxypyrimidin-4-ol 2-Ethoxypyrimidin-4-ol 2-Ethoxypyrimidin-4(3H)-one 2-Ethoxypyrimidin-4(3H)-one 2-Ethoxypyrimidin-4-ol->2-Ethoxypyrimidin-4(3H)-one Proton Transfer

Caption: The tautomeric equilibrium of 2-ethoxypyrimidin-4-ol.

Analysis of Molecular Properties

Once the most stable tautomer is identified, a detailed analysis of its molecular properties can be performed.

Optimized Geometry

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. Key bond lengths, bond angles, and dihedral angles will be calculated and can be compared with experimental crystallographic data if available.

ParameterCalculated Value (Å or °)
Bond Lengths
C2-N1Calculated Value
N1-C6Calculated Value
C6-C5Calculated Value
C5-C4Calculated Value
C4-N3Calculated Value
N3-C2Calculated Value
C2-O(ethoxy)Calculated Value
C4=OCalculated Value
Bond Angles
N1-C2-N3Calculated Value
C2-N3-C4Calculated Value
N3-C4-C5Calculated Value
C4-C5-C6Calculated Value
C5-C6-N1Calculated Value
C6-N1-C2Calculated Value
Vibrational Frequencies

The calculation of vibrational frequencies serves two purposes. First, the absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum. Second, the calculated vibrational spectrum can be used to interpret experimental infrared (IR) and Raman spectra.

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and potential for intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.[8]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule.[8] It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting how the molecule will interact with other molecules, including biological targets.

PropertyCalculated Value (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value
Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. It is an important factor in determining a molecule's solubility and its ability to engage in dipole-dipole interactions.

Predicted Spectroscopic Data

Quantum chemical calculations can provide valuable predictions of spectroscopic data, which can aid in the interpretation of experimental results.[15]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation.[16] We can calculate the ¹H and ¹³C NMR chemical shifts of 2-ethoxypyrimidin-4-ol. These theoretical values, when properly referenced, can be compared with experimental spectra to confirm the molecular structure.[16]

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule.[17] This provides information about the electronic transitions that occur when the molecule absorbs light, which can be useful for characterizing the molecule and understanding its photophysical properties.

Experimental Protocol: Synthesis of 2-Substituted-4-hydroxypyrimidines

The following is a general procedure for the synthesis of 2-substituted-4-hydroxypyrimidines, which can be adapted for the synthesis of 2-ethoxypyrimidin-4-ol. This protocol is based on established methods for pyrimidine synthesis.[18][19]

Materials:

  • Ethyl acetoacetate

  • Urea or substituted urea (e.g., O-ethylisourea)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring. After the addition is complete, add the appropriate urea derivative.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with hydrochloric acid. The resulting precipitate is the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield the pure 2-substituted-4-hydroxypyrimidine.

Validation: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with the predicted data from the quantum chemical calculations.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the application of quantum chemical calculations to the study of 2-ethoxypyrimidin-4-ol. By following the detailed methodology, researchers can obtain valuable insights into the structural, electronic, and spectroscopic properties of this important heterocyclic compound.

The theoretical data generated from these calculations can be used to:

  • Aid in the interpretation of experimental data.

  • Provide a deeper understanding of the molecule's reactivity and potential for drug-receptor interactions.

  • Guide the design of new pyrimidine derivatives with improved biological activity and physicochemical properties.

Future work could involve extending these calculations to study the interaction of 2-ethoxypyrimidin-4-ol with specific biological targets, such as enzymes or receptors, using molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods.[5]

References

  • American Elements. (n.d.). 2-Chloropyrimidin-4-ol. Retrieved from [Link]

  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(18), 4564–4567. Retrieved from [Link]

  • Chiacchio, U., Rescifina, A., Iannazzo, D., Piperno, A., & Romeo, R. (2003). Synthesis and Cardiotonic Activity of Novel Pyrimidine Derivatives: Crystallographic and Quantum Chemical Studies. Journal of Medicinal Chemistry, 46(18), 3696–3706. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 22(11), 1833. Retrieved from [Link]

  • Fathalla, W., C-L, Z., & Awad, H. M. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Lupine Publishers. Retrieved from [Link]

  • Gomaa, A. M., & El-Aal, A. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 26(23), 7209. Retrieved from [Link]

  • Hrobarik, P., Hrobarikova, V., & Sigmund, M. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry, 88(12), 8031–8042. Retrieved from [Link]

  • Karczmarzyk, Z., Zięba, A., & Wysocki, W. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2097. Retrieved from [Link]

  • Karpińska, M., & Czyżnikowska, Ż. (2020). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Pharmaceutics, 12(12), 1198. Retrieved from [Link]

  • Kciuk, M., & Kontek, R. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 26(11), 3376. Retrieved from [Link]

  • Li, Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(3), 1933-1937. Retrieved from [Link]

  • Liu, F., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 238, 114468. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-ethoxypyridin-3-yl)tetrahydro-2H-pyran-4-ol. PubChem. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Retrieved from [Link]

  • ResearchGate. (2016). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Retrieved from [Link]

  • ResearchGate. (2018). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. Retrieved from [Link]

  • Research Trends. (n.d.). Abstract. Retrieved from [Link]

  • Sorkhabi, Z., & Vessally, E. (2022). Computational studies of pyrimidine ring-opening a, Quantum chemical... ResearchGate. Retrieved from [Link]

  • Vangala, R., & Mata, R. A. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. Retrieved from [Link]

  • Velázquez-García, J. C., et al. (2020). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Molecules, 25(19), 4484. Retrieved from [Link]

  • Verhoeven, T. R., & Williams, D. R. (2022). Toward a Comprehensive Treatment of Tautomerism in Chemoinformatics Including in InChI V2. Journal of Chemical Information and Modeling, 62(15), 3543–3560. Retrieved from [Link]

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Exploratory

Crystal structure analysis of 2-Ethoxypyrimidin-4-ol

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Ethoxypyrimidin-4-ol For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional atomic arrangement within an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Ethoxypyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional atomic arrangement within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, which in turn govern its stability, solubility, and bioavailability. This guide provides a comprehensive, in-depth technical overview of the methodologies employed in the crystal structure analysis of 2-Ethoxypyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind experimental choices. It is designed to be a self-validating system of protocols, grounded in authoritative sources, to ensure scientific integrity and reproducibility.

Introduction: The Criticality of Solid-State Characterization

In pharmaceutical development, the solid-state form of a drug substance is a critical quality attribute.[1] The same molecule can exist in different crystalline forms (polymorphs), as solvates, or in an amorphous state, each possessing unique physical properties.[1][2] These variations can significantly impact a drug's performance, including its dissolution rate and manufacturability.[3] Therefore, a thorough solid-state characterization is not merely a regulatory requirement but a foundational element of rational drug design and development.[1]

This guide focuses on 2-Ethoxypyrimidin-4-ol, a member of the pyrimidine derivative family, which is a cornerstone in many therapeutic agents.[4][5] Elucidating its crystal structure provides incontrovertible proof of its chemical identity and stereochemistry, and reveals the intricate network of intermolecular interactions that dictate its crystal packing and, consequently, its macroscopic properties.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

A successful single-crystal X-ray diffraction experiment is contingent upon the quality of the crystal.[6][7] Therefore, meticulous attention must be paid to the synthesis and crystallization of 2-Ethoxypyrimidin-4-ol.

Synthesis of 2-Ethoxypyrimidin-4-ol

The synthesis of 2-Ethoxypyrimidin-4-ol can be approached through several established routes for pyrimidinone derivatives. A common method involves the condensation of S-alkylisothioureas with β-ketoesters.[8] Another viable pathway is the cyclization reaction involving O-ethylisourea sulfate and diethyl malonate.[9]

Rationale for Purity: The purity of the starting material is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Therefore, the crude product must be purified, typically by column chromatography or recrystallization, to >99% purity as confirmed by HPLC and NMR spectroscopy.

Protocol for Single Crystal Growth

The key to growing diffraction-quality single crystals is to allow them to form slowly and undisturbed.[7] Several methods can be employed, and often, a screening of various solvents and conditions is necessary.

Experimental Protocol: Slow Evaporation Method

  • Solvent Selection: Screen a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water) for their ability to dissolve 2-Ethoxypyrimidin-4-ol at elevated temperatures and for the solution to become supersaturated upon cooling or solvent evaporation.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of purified 2-Ethoxypyrimidin-4-ol in a chosen solvent in a clean vial. Gentle heating may be required to achieve complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.[7]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the laboratory, at a constant temperature.

  • Monitoring: Monitor the vial periodically for the formation of small, well-formed, transparent crystals. This process can take several days to weeks.

Causality Behind Choices: Slow evaporation is chosen to maintain a state of slight supersaturation over an extended period, promoting the growth of a few large, well-ordered crystals rather than a mass of small, poorly-diffracting crystals. The filtration step is critical to eliminate dust and other particulates that can trigger rapid, uncontrolled crystallization.

Physicochemical Characterization: A Multi-Technique Approach

Prior to single-crystal analysis, a broader physicochemical characterization of the bulk material is essential to ensure phase purity and to understand its thermal behavior.[10] This typically involves Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and powerful technique for identifying the crystalline phase of a material.[11][12] It provides a unique "fingerprint" of the crystal lattice.[13]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the crystallized 2-Ethoxypyrimidin-4-ol into a fine powder using an agate mortar and pestle.

  • Sample Mounting: Pack the powder into a sample holder, ensuring a flat, even surface.

  • Data Acquisition: Collect the diffraction pattern using a modern diffractometer, typically with Cu Kα radiation, over a 2θ range of 5° to 40°.

  • Data Analysis: Compare the experimental pattern with reference patterns from databases if available, or use it as a benchmark for batch-to-batch consistency.[14]

The PXRD pattern is crucial for confirming that the bulk material consists of a single crystalline phase, which is essential for ensuring that the single crystal selected for analysis is representative of the entire batch.

Thermal Analysis (DSC & TGA)

DSC and TGA provide information about the thermal stability and phase transitions of the material.[1][3]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It can identify melting points, solid-solid phase transitions, and crystallization events.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the presence of bound solvents or water (solvates/hydrates) and to assess thermal decomposition.

These thermal analysis techniques are vital for identifying potential solvates or hydrates and for understanding the material's stability, which is critical for formulation and storage.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure Elucidation

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][15] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.[15]

Crystal Selection and Mounting

Protocol:

  • Crystal Examination: Under a polarizing microscope, select a crystal that is transparent, well-formed, and free of cracks or other defects.[7] An ideal size is typically between 0.1 and 0.3 mm in all dimensions.[6]

  • Mounting: Carefully mount the selected crystal on a cryo-loop or a thin glass fiber using a minimal amount of cryo-protectant oil.[6]

  • Cryo-cooling: Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically at 100 K).

Rationale: Cryo-cooling is essential for minimizing thermal motion of the atoms and protecting the crystal from radiation damage from the X-ray beam, resulting in a higher quality diffraction pattern.

Data Collection

The mounted crystal is placed in a diffractometer where it is rotated while being irradiated with a monochromatic X-ray beam.[6][15] The diffracted X-rays are detected, and their intensities and positions are recorded.

Workflow for Data Collection and Structure Solution

sc_xrd_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal Mounted Crystal diffractometer X-ray Diffractometer crystal->diffractometer raw_data Raw Diffraction Data diffractometer->raw_data integration Integration & Scaling raw_data->integration absorption Absorption Correction integration->absorption hkl_file Reflection File (hkl) absorption->hkl_file solve Structure Solution (e.g., SHELXT) hkl_file->solve refine Structure Refinement (e.g., SHELXL) solve->refine validation Validation (e.g., checkCIF) refine->validation final_cif Final CIF File validation->final_cif

Caption: Workflow from data collection to final structure validation.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELXT.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization procedure (e.g., using SHELXL). This process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.

Data Analysis and Interpretation

The final output of a successful crystal structure analysis is a Crystallographic Information File (CIF). This file contains all the information about the crystal structure, including:

ParameterDescription
Unit Cell Dimensions The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).
Space Group The symmetry operations that describe the arrangement of molecules in the crystal.
Atomic Coordinates The fractional coordinates (x, y, z) of each atom in the unit cell.
Bond Lengths & Angles Precise measurements of intramolecular geometry.
Torsion Angles Describes the conformation of the molecule.
Intermolecular Interactions Hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal lattice.

Visualization of the Crystal Packing

crystal_packing cluster_molecule Molecule A cluster_neighbor Molecule B cluster_neighbor2 Molecule C N1 N1 N3_C N3'-H N1->N3_C H-Bond (N···H-N) C2 C2-OEt N3 N3-H C4_B C4'=O N3->C4_B H-Bond (N-H···O) C4 C4=O N1_B N1'

Caption: Simplified diagram of potential hydrogen bonding in 2-Ethoxypyrimidin-4-ol.

The analysis of intermolecular interactions is particularly crucial. For 2-Ethoxypyrimidin-4-ol, the presence of a hydroxyl group (or its tautomeric keto form) and nitrogen atoms suggests a high likelihood of strong hydrogen bonding, which will be a dominant factor in the crystal packing. Identifying these interactions is key to understanding the material's stability and physical properties.

Conclusion

The crystal structure analysis of 2-Ethoxypyrimidin-4-ol is a systematic process that integrates synthesis, crystallization, and a suite of analytical techniques.[10] A successful analysis, culminating in a high-resolution crystal structure, provides definitive proof of molecular structure and a deep understanding of the solid-state properties that are critical for its development as a pharmaceutical agent.[2] This guide has outlined a robust, scientifically-grounded workflow designed to achieve this goal with precision and reliability.

References

  • Brittain, H. G. (1991). Physical Characterization of Pharmaceutical Solids. Pharmaceutical Research, 8(8), 963-973.
  • Poly Crystallography Inc. (n.d.). Introduction to X-ray Powder Diffraction Analysis.
  • Intertek. (n.d.).
  • Carleton College. (2018). X-ray Powder Diffraction (XRD).
  • Malvern Panalytical. (n.d.). X-ray Diffraction (XRD) - Overview.
  • Research and Reviews. (2024).
  • Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?
  • Imaging and Microscopy Facility. (n.d.). X-RAY POWDER DIFFRACTION - XRD for the analyst.
  • Unknown. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Brittain, H. G. (1995).
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs.
  • Carleton College. (2007). Single-crystal X-ray Diffraction.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • ResearchGate. (n.d.).
  • Google Patents. (2020). Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • National Center for Biotechnology Information. (n.d.).
  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
  • National Institutes of Health. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
  • MDPI. (2025).

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Foundational

Potential biological activities of 2-alkoxypyrimidin-4-ols

An In-Depth Technical Guide Topic: Potential Biological Activities of 2-Alkoxypyrimidin-4-ols Audience: Researchers, scientists, and drug development professionals. Abstract The pyrimidine scaffold is a cornerstone in me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Topic: Potential Biological Activities of 2-Alkoxypyrimidin-4-ols Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast derivatives, 2-alkoxypyrimidin-4-ols, existing in tautomeric equilibrium with 2-alkoxypyrimidin-4-ones, represent a class of compounds with significant and diverse biological potential. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of these molecules. We delve into their established roles as potent antiviral and anticancer agents and their broader capacity for enzyme inhibition. By synthesizing preclinical data, structure-activity relationships (SAR), and detailed experimental protocols, this document serves as an authoritative resource for professionals engaged in drug discovery and development, aiming to leverage the unique chemical properties of the 2-alkoxypyrimidin-4-ol core for next-generation therapeutics.

The 2-Alkoxypyrimidin-4-ol Scaffold: A Chemical and Synthetic Overview

Chemical Nature and Tautomerism

The 2-alkoxypyrimidin-4-ol structure is a privileged heterocyclic system in drug design. A key chemical feature is its existence as two rapidly interconverting tautomers: the hydroxyl form (pyrimidin-4-ol) and the keto form (pyrimidin-4-one). The equilibrium between these forms is influenced by substitution patterns and the solvent environment, which has profound implications for receptor binding and biological activity. The 2-alkoxy substituent is a critical modulator of the molecule's electronic properties and steric profile, often enhancing membrane permeability and providing vectors for further functionalization.

Significance in Medicinal Chemistry

Pyrimidine derivatives are classified as antimetabolites, compounds that mimic endogenous purine and pyrimidine nucleobases.[1] This mimicry allows them to interfere with the synthesis of nucleic acids or to competitively inhibit enzymes crucial for cellular proliferation and viral replication, making them highly valuable in oncology and virology.[1][2] The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological profile to achieve desired potency and selectivity.

General Synthetic Strategies

The synthesis of functionalized pyrimidine derivatives is well-established, providing a robust platform for generating diverse chemical libraries. Common approaches often involve the condensation of a three-carbon component with a urea or amidine derivative. For instance, novel 2-chloropyrimidin-4-ol derivatives can be synthesized in a high-yielding, one-step reaction from 2-aminoamides using thiophosgene, which proceeds through an isothiocyanate intermediate.[3] More complex, multi-component reactions, such as the three-component reaction of lithiated alkoxyallenes with nitriles and carboxylic acids, offer a flexible route to highly substituted pyridin-4-ol derivatives, which share structural similarities and can serve as precursors. These synthetic routes are crucial for exploring the structure-activity relationships of the 2-alkoxypyrimidin-4-ol core.

Antiviral Activities

Derivatives of 2-alkoxypyrimidin-4-ol have demonstrated significant promise as antiviral agents, particularly those featuring phosphonomethoxyalkoxy side chains. These acyclic nucleoside phosphonates are potent inhibitors of viral replication across a spectrum of DNA and RNA viruses.

Mechanism of Action: Targeting Viral Replication

The primary antiviral mechanism of these compounds is the inhibition of viral DNA polymerases or reverse transcriptases. As nucleoside analogs, they are recognized by viral enzymes and incorporated into the growing nucleic acid chain. Lacking a 3'-hydroxyl group, they act as chain terminators, halting viral replication. Their activity is often dependent on intracellular phosphorylation to the active diphosphate metabolite.

Key Preclinical Findings

Studies have shown that 6-[2-(phosphonomethoxy)alkoxy]pyrimidines exhibit potent activity against herpes viruses, including herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV).[4] Notably, these compounds also inhibit retroviruses such as human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2).[4][5] The antiviral activity spectrum of these pyrimidine derivatives closely mirrors that of their purine counterparts like Adefovir and Tenofovir.[5]

Structure-Activity Relationship (SAR) Insights

The antiviral potency of these compounds is highly sensitive to their stereochemistry and the nature of the alkoxy side chain.

  • Positional Isomerism: Alkylation at the O(6) position is critical for activity. N(1)-alkylated isomers of the same scaffold show no significant antiviral effects.[4]

  • Stereochemistry: For compounds with a chiral center in the alkoxy chain, such as 6-[2-(phosphonomethoxy)propoxy]pyrimidine, only the (R)-enantiomer demonstrates significant antiviral activity, while the (S)-enantiomer is largely inactive.[4]

  • Heteroatom Substitution: Replacing the oxygen atom in the alkoxy linker with sulfur has been shown to reduce antiviral activity.[4]

Table 1: Antiviral Activity of Representative Pyrimidine Derivatives
Compound ClassTarget VirusActivity Metric (IC50)Reference
6-[2-(phosphonomethoxy)alkoxy]pyrimidinesHSV-1, HSV-2, VZV, CMVPotent Inhibition[4]
6-[2-(phosphonomethoxy)alkoxy]pyrimidinesHIV-1, HIV-2, MSVPotent Inhibition[4][5]
(R)-2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidineHerpesviruses, RetrovirusesActive[4]
(S)-2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidineHerpesviruses, RetrovirusesInactive[4]
Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for quantifying the antiviral activity of a compound by measuring the reduction in viral plaque formation in a cell monolayer.

  • Materials: Confluent cell monolayers (e.g., Vero cells for HSV), virus stock of known titer, test compound dilutions, culture medium, and a visualizing stain (e.g., crystal violet).

  • Procedure:

    • Seed host cells in multi-well plates and grow to confluence.

    • Remove growth media and infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units).

    • After a 1-2 hour adsorption period, remove the viral inoculum.

    • Overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose) mixed with various concentrations of the test compound.

    • Incubate the plates for a period sufficient for plaques to form (typically 2-3 days).

    • Fix the cells (e.g., with formalin) and stain with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is calculated by plotting the percentage of plaque reduction against the compound concentration.

Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_analysis Data Acquisition & Analysis Compound_Prep Prepare Compound Dilution Series Treatment Apply Compound-Containing Overlay Medium Compound_Prep->Treatment Cell_Culture Culture Host Cells to Confluence Infection Infect Cell Monolayers Cell_Culture->Infection Virus_Stock Prepare Standardized Virus Inoculum Virus_Stock->Infection Infection->Treatment Incubation Incubate to Allow Plaque Formation Treatment->Incubation Staining Fix and Stain Plaques Incubation->Staining Counting Count Plaques Staining->Counting Analysis Calculate IC50 Value Counting->Analysis

Caption: Workflow for a standard plaque reduction assay.

Anticancer Potential

The pyrimidine scaffold is a validated pharmacophore for anticancer drug design. 2-alkoxy-substituted derivatives have emerged as potent inhibitors of key signaling pathways that drive tumor growth and proliferation.

Targeting Key Signaling Pathways

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that are often dysregulated in cancer.[2] A prominent target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase (RTK) crucial for angiogenesis—the formation of new blood vessels required for tumor growth.[1][6] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its signaling cascade, thereby preventing angiogenesis and starving the tumor.[7] Other targets include Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs), making some derivatives effective dual inhibitors.[8]

In Vitro Cytotoxicity

Numerous studies have evaluated the cytotoxic activity of pyrimidine derivatives against various human cancer cell lines. For example, novel oxazolo[5,4-d]pyrimidine derivatives, which are structurally analogous to 2-alkoxypyrimidines, have shown significant cytotoxicity.[6] Compound 3g from one such study, featuring a 3-(N,N-dimethylamino)propyl substituent, was particularly potent against the HT29 primary colon adenocarcinoma cell line, with activity comparable to the established chemotherapeutic cisplatin.[6] These findings underscore the potential of this scaffold in developing targeted cancer therapies.

Table 2: Cytotoxicity of Representative Pyrimidine Derivatives
Compound/SeriesCancer Cell LineActivity Metric (CC50/IC50)Reference
Oxazolo[5,4-d]pyrimidine (3g)HT29 (Colon)58.4 µM[6]
Cisplatin (Reference)HT29 (Colon)47.2 µM[6]
Fluorouracil (Reference)HT29 (Colon)381.2 µM[6]
Pt(IV) Complex (SPt-2)HCT-116 (Colon)High Activity[9]
Pt(IV) Complex (SPt-2)A549 (Lung)High Activity[9]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effect.

  • Materials: Human cancer cell lines (e.g., HT29, A549), 96-well plates, culture medium, test compound dilutions, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only controls.

    • Incubate the plates for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to a purple formazan precipitate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits cell growth by 50%) is determined by plotting percent viability against log-transformed compound concentration.

VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space VEGFR2 VEGFR-2 Receptor ATP_Site ATP-Binding Site VEGFR2->ATP_Site Dimerization & Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., MAPK/ERK Pathway) ATP_Site->Downstream Activates Angiogenesis Angiogenesis Tumor Growth Downstream->Angiogenesis Promotes Inhibitor 2-Alkoxypyrimidin-4-ol Inhibitor Inhibitor->ATP_Site BLOCKS

Caption: Inhibition of the VEGFR-2 signaling cascade.

Broad-Spectrum Enzyme Inhibition

The utility of the 2-alkoxypyrimidin-4-ol scaffold extends beyond antiviral and anticancer applications. Its chemical structure makes it an effective inhibitor for a variety of enzymes implicated in other diseases.[10]

Diverse Enzymatic Targets
  • Kinase Inhibition: Beyond cancer-related kinases, pyrimidine derivatives have been optimized as inhibitors of MAP kinase-activated protein kinase 2 (MK2), a key enzyme in the inflammatory response.[11] These inhibitors can suppress the production of TNF-alpha in human monocytes, highlighting their potential as anti-inflammatory agents.[11]

  • Cholinesterase Inhibition: For neurodegenerative conditions like Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy to boost acetylcholine levels.[12][13] Novel pyrazinamide-condensed tetrahydropyrimidines have shown potent AChE and BuChE inhibitory activity, with some compounds reaching IC50 values in the sub-micromolar range.[12]

  • Other Enzymes: The structural framework is adaptable for targeting other enzyme classes. For instance, related heterocyclic compounds have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory and pain pathways.[14]

Table 3: Enzyme Inhibition by Pyrimidine Derivatives and Analogs
Compound ClassTarget EnzymeActivity Metric (IC50)Therapeutic AreaReference
2,4-DiaminopyrimidineMK2As low as 19 nMInflammation[11]
Tetrahydropyrimidine (4l)Acetylcholinesterase (AChE)0.11 µMAlzheimer's Disease[12]
Tetrahydropyrimidine (4l)Butyrylcholinesterase (BuChE)3.4 µMAlzheimer's Disease[12]
N'-hydroxy-N-…-urea (1)COX-2 / 5-LOXDual InhibitionInflammation[14]
Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™)

This is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials: Purified kinase, kinase-specific substrate (peptide or protein), ATP, test compound dilutions, ADP-Glo™ Reagent, and Kinase Detection Reagent.

  • Procedure:

    • Set up the kinase reaction in a multi-well plate by combining the kinase, substrate, ATP, and various concentrations of the test compound.

    • Incubate the reaction at the optimal temperature for a set period (e.g., 60 minutes) to allow for ADP production.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion and Future Directions

The 2-alkoxypyrimidin-4-ol scaffold and its related heterocyclic systems are exceptionally versatile pharmacophores with proven biological activities across multiple therapeutic areas. Their success as antiviral and anticancer agents stems from their ability to act as antimetabolites and potent enzyme inhibitors. The extensive body of research highlights the scaffold's "drug-like" properties and its amenability to synthetic modification, which allows for the systematic optimization of potency, selectivity, and pharmacokinetic profiles.

Future research should focus on several key areas:

  • Development of Dual-Target Inhibitors: Designing single molecules that can modulate multiple targets (e.g., ALK and HDACs) could lead to synergistic therapeutic effects and overcome drug resistance.[8]

  • Exploration of New Therapeutic Areas: The demonstrated efficacy against inflammatory and neurodegenerative targets suggests that the chemical space around this scaffold is far from fully explored.

  • Improving Drug Delivery and Bioavailability: The development of prodrug strategies, such as the Pt(IV) complexes that are reduced to active Pt(II) drugs in vivo, could enhance the therapeutic window of these compounds.[9]

By continuing to integrate rational drug design, advanced synthetic chemistry, and robust biological evaluation, the 2-alkoxypyrimidin-4-ol core will undoubtedly continue to yield novel and effective therapeutic agents.

References

  • Schade, M. A., & R. P. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Unknown Journal.
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer.
  • Hocková, D., et al. (1993). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. PubMed.
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  • Hocková, D., et al. (1996). 6-[2-phosphonomethoxy)
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  • Liu, W., et al. (2020). Synthesis and anticancer activity of two highly water-soluble and ionic Pt(iv) complexes as prodrugs for Pt(ii) anticancer drugs. RSC Medicinal Chemistry.
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Exploratory

2-Ethoxypyrimidin-4-ol: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of the Pyrimidine Scaffold The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, both natural and synthetic. As an integral component of nucleobases like cytosine, thymine, and uracil, its role in the fundamental processes of life is undisputed.[1] This inherent biological relevance has made the pyrimidine scaffold a fertile ground for the discovery of novel therapeutics.[2][3] Among the myriad of substituted pyrimidines, the 2-ethoxypyrimidin-4-ol core has emerged as a particularly valuable scaffold. Its unique electronic and structural features, including the potential for tautomerism and the ability to engage in multiple non-covalent interactions, make it a versatile platform for the design of potent and selective inhibitors of various enzymes, especially kinases. This guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of 2-ethoxypyrimidin-4-ol and its derivatives, offering insights into its utility as a privileged scaffold in contemporary drug discovery.

The Strategic Advantage of the 2-Ethoxypyrimidin-4-ol Core

The utility of the 2-ethoxypyrimidin-4-ol scaffold in medicinal chemistry can be attributed to several key physicochemical properties:

  • Tautomeric Versatility: The scaffold exists in a tautomeric equilibrium between the -ol and -one forms. This dynamic state is crucial as it can influence the molecule's interaction with biological targets, its solubility, and its pharmacokinetic profile.[4][5][6] The specific tautomer favored can be influenced by the solvent environment and the nature of substituents.[4][7]

  • Hydrogen Bonding Capabilities: The presence of both hydrogen bond donors and acceptors allows for robust interactions with the amino acid residues in enzyme active sites. This is a critical feature for achieving high potency and selectivity.

  • Scaffold Rigidity and Vectorial Display of Substituents: The pyrimidine ring provides a rigid core from which substituents can be projected in well-defined vectors. This allows for the precise positioning of functional groups to optimize interactions with specific pockets of a target protein.

  • Favorable Physicochemical Properties: The ethoxy group at the 2-position can contribute to improved metabolic stability and lipophilicity, which are important for drug-like properties. The oxime and oxime ether moieties, in general, have been shown to improve the physicochemical properties of various scaffolds.

Synthesis of the 2-Ethoxypyrimidin-4-ol Scaffold and Its Derivatives

The synthesis of the 2-ethoxypyrimidin-4-ol core and its analogs can be achieved through several routes, often involving the condensation of a β-ketoester with an appropriate amidine or guanidine derivative. A common strategy involves a one-pot, base- and acid-mediated condensation.[8]

General Synthetic Workflow

Synthesis Workflow start Starting Materials (β-ketoester, S-alkylisothiourea) step1 Base-mediated Condensation start->step1 intermediate Cyclized Intermediate step1->intermediate step2 Acid-mediated Dehydration/Aromatization intermediate->step2 product 2-Alkylthio-pyrimidin-4-one step2->product modification Further Functionalization (e.g., Oxidation to sulfone, SNAr) product->modification Tautomerism 2-ethoxypyrimidin-4-ol 2-ethoxypyrimidin-4-ol (enol form) 2-ethoxypyrimidin-4(3H)-one 2-ethoxypyrimidin-4(3H)-one (keto form) 2-ethoxypyrimidin-4-ol->2-ethoxypyrimidin-4(3H)-one tautomerization 2-ethoxypyrimidin-4(3H)-one->2-ethoxypyrimidin-4-ol

Caption: Tautomeric equilibrium of 2-ethoxypyrimidin-4-ol.

The position of this equilibrium is influenced by factors such as the solvent and the presence of other substituents. [4][7]This tautomerism is of significant biological relevance as the different forms present distinct hydrogen bonding patterns and shapes, which can lead to differential binding affinities for target proteins. [5][6]

Biological Applications and Structure-Activity Relationships (SAR)

The 2-ethoxypyrimidin-4-ol scaffold and its close analogs have been explored for a range of therapeutic applications, most notably as anticancer and anti-inflammatory agents.

Anticancer Activity

Pyrimidine derivatives are well-established as anticancer agents. [2]The 2,4-disubstituted pyrimidine scaffold, in particular, has been a fruitful area of research for the development of kinase inhibitors.

Kinase Inhibition:

Many kinases have been successfully targeted by molecules incorporating a 2,4-disubstituted pyrimidine core. The general structure-activity relationship (SAR) for these inhibitors often reveals the following:

  • Position 2: The ethoxy group, or similar small alkoxy groups, can be directed towards a hydrophobic pocket in the kinase active site.

  • Position 4: This position is often a key point for introducing substituents that confer selectivity and potency. Amine or substituted amine moieties are common, which can form crucial hydrogen bonds with the hinge region of the kinase.

  • Position 5: Substitution at this position can be used to modulate the physicochemical properties of the compound and to explore further interactions with the target.

Target Kinase Scaffold/Derivative Class Key SAR Observations Reference
c-Jun N-terminal Kinase (JNK)2,4-DiaminopyrimidinesOptimization of the 2,4-diaminopyrimidine scaffold led to potent and cell-active JNK inhibitors.[9]
Spleen Tyrosine Kinase (SYK)4-Thiazolyl-2-phenylaminopyrimidinesLead optimization of a phenylamino pyrimidine thiazole scaffold yielded compounds with nanomolar potency against SYK.[10]
Anti-inflammatory Activity

Pyrimidine derivatives have also shown significant promise as anti-inflammatory agents. [3][11]Their mechanism of action in this context can involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. [3][11] A study on 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, a related heterocyclic system, demonstrated potent analgesic and anti-inflammatory activities, highlighting the potential of the 4-ethoxy substituent in this therapeutic area. [12]

Conclusion

The 2-ethoxypyrimidin-4-ol scaffold represents a privileged structure in medicinal chemistry, offering a unique combination of synthetic accessibility, favorable physicochemical properties, and versatile biological activity. Its ability to serve as a rigid core for the vectorial presentation of substituents, coupled with its inherent hydrogen bonding capabilities and tautomeric nature, makes it an ideal starting point for the design of potent and selective enzyme inhibitors. While much of the research has focused on the broader class of 2,4-disubstituted pyrimidines, the specific attributes of the 2-ethoxypyrimidin-4-ol core warrant further dedicated exploration. Future work in this area is likely to uncover new therapeutic agents targeting a range of diseases, from cancer to inflammatory disorders.

References

  • A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)
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  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. PubMed.
  • Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their deriv
  • Keto-enol tautomerism in the development of new drugs. Frontiers.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.
  • Keto-enol tautomerism in the development of new drugs. Frontiers.
  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors.
  • Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed.
  • Illustration of enol predominance in keto-enol tautomerism in derivatives 2a-c.
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Liter
  • Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents. MDPI.
  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing.
  • Preparation and antiinflammatory activity of 2- and 4-pyridones. PubMed.
  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
  • Synthesis of 2-thiopyrimidine derivatives 4a–f.
  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI.
  • Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry.
  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. NIH.
  • synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives.
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC - NIH.
  • Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone deriv
  • Insight into the in Silico Structural, Physicochemical, Pharmacokinetic and Toxicological Properties of Antibacterially Active Viniferins and Viniferin-Based Compounds as Derivatives of Resveratrol Containing a (2,3-Dihydro)benzo[b]furan Privileged Scaffold. MDPI.
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Foundational

Topic: In Silico Screening of 2-Ethoxypyrimidin-4-ol Derivatives

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therap...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Specifically, 2-Ethoxypyrimidin-4-ol and its derivatives present a versatile platform for designing novel modulators of various biological targets. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the in silico screening process for this class of compounds. We move beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. The guide details a robust, self-validating workflow encompassing ligand and protein preparation, molecular docking, post-simulation analysis, and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By integrating established protocols with advanced computational techniques like Quantum Mechanics (QM) for interaction refinement, this document serves as a practical manual for identifying and optimizing promising lead candidates from a virtual library of 2-Ethoxypyrimidin-4-ol derivatives, thereby accelerating the drug discovery pipeline.[2][3]

The Strategic Imperative for In Silico Screening

The journey from a chemical concept to a clinically approved drug is notoriously long, expensive, and fraught with high attrition rates.[4] A significant portion of failures in later stages can be attributed to poor pharmacokinetic properties or unforeseen toxicity.[4][5] Computational methods, collectively known as in silico drug design, have emerged as an indispensable strategy to "fail early, fail cheap" by front-loading the discovery process with predictive data.[4][6]

The core value proposition of in silico screening lies in its ability to rapidly evaluate vast chemical libraries against a biological target, prioritizing a smaller, more manageable set of compounds for expensive and time-consuming experimental validation.[7] For a scaffold like 2-Ethoxypyrimidin-4-ol, which allows for diverse functionalization, virtual screening enables the exploration of a much larger chemical space than would be feasible through traditional synthesis and testing alone. This guide outlines a complete computational workflow designed to rationally filter and prioritize these derivatives.[6]

The Computational Workflow: From Library Design to Lead Candidate

A successful in silico screening campaign is not a single experiment but a multi-stage funnel designed to progressively enrich a compound set for desirable biological and pharmacological characteristics. Each stage applies a more computationally intensive—and thus more accurate—filter, ensuring that only the most promising candidates advance.

G cluster_0 Phase 1: Preparation & High-Throughput Virtual Screening (HTVS) cluster_1 Phase 2: Analysis & Filtering cluster_2 Phase 3: Refinement & Prioritization A Design Virtual Library (2-Ethoxypyrimidin-4-ol Derivatives) B Ligand Preparation (3D Structure Generation, Energy Minimization) A->B D Molecular Docking (Ensemble Docking, HTVS) B->D C Target Identification & Preparation (PDB Structure, Cleaning, Protonation) C->D E Post-Docking Analysis (Scoring, Clustering, Visual Inspection) D->E F Selection of 'Virtual Hits' (Top 5-10% of Library) E->F G ADMET Prediction (Drug-Likeness, Pharmacokinetics, Toxicity) F->G H Filtered Hit List (Good Docking Score + Favorable ADMET) G->H I Advanced Interaction Analysis (e.g., QM/MM Calculations) H->I J Final Lead Candidate Prioritization I->J K K J->K Experimental Validation

Caption: A high-level overview of the in silico screening cascade.

Core Methodologies: A Practical Guide

This section details the step-by-step protocols that form the backbone of the screening workflow. The causality behind each step is explained to provide a deeper understanding of the process.

Ligand Library Preparation

The quality of your input ligands directly dictates the quality of your output. The goal is to generate realistic 3D conformations and assign correct chemical properties.

Step-by-Step Protocol:

  • 2D Structure Generation: Draw the 2-Ethoxypyrimidin-4-ol core and its desired derivatives using chemical drawing software like ChemDraw or Marvin Sketch. Save these structures in a standard format like SDF or MOL2.

  • Conversion to 3D: Use a program like Open Babel to convert the 2D structures into initial 3D conformations.[8]

  • Protonation and Tautomeric States: It is critical to determine the likely protonation state of your molecules at physiological pH (typically ~7.4). Tools like ChemAxon's pKa calculator or the Marvin suite can be used to generate plausible ionization and tautomeric states. This step is crucial as the charge distribution profoundly affects binding interactions.

  • Energy Minimization: The initial 3D structures are not energetically favorable. A molecular mechanics force field (e.g., MMFF94) is applied to minimize the energy of each conformer, resulting in a more realistic, low-energy structure. This is a standard feature in most cheminformatics toolkits.[9]

  • File Format Conversion: For docking with software like AutoDock Vina, the final prepared ligand files must be converted to the PDBQT format, which includes atomic coordinates, partial charges, and information on rotatable bonds.[10][11]

Target Protein Identification and Preparation

Selecting the correct biological target is paramount. Once identified, the protein structure must be meticulously prepared to be suitable for docking.

Step-by-Step Protocol:

  • Target Selection: Based on the therapeutic goal, identify a relevant protein target. This decision should be based on existing literature and biological data.

  • Structure Retrieval: Download the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).[12] Choose a high-resolution structure (<2.5 Å) that, ideally, is co-crystallized with a known ligand.

  • Protein Cleaning: The raw PDB file often contains non-essential molecules such as water, ions, and co-solvents. These are typically removed unless a specific water molecule is known to be critical for ligand binding (a "structural water").[9][13] If the protein has multiple chains, retain only the one containing the active site of interest.[14]

  • Adding Hydrogens and Assigning Charges: Crystal structures usually do not include hydrogen atoms. These must be added, paying special attention to their placement to form an optimal hydrogen-bonding network.[9][15] Partial atomic charges are then assigned using a force field like AMBER or CHARMM. Software like AutoDockTools or Chimera's Dock Prep tool automates this process.[12][16]

  • Handling Missing Residues/Loops: Some PDB structures may have missing residues. If these are far from the binding site, they can often be ignored. If they are in or near the active site, they must be modeled using loop modeling software.[13]

  • Final Conversion: As with the ligands, the prepared protein structure is saved in the PDBQT format for use with AutoDock Vina.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction, typically as a "docking score."[12]

G cluster_workflow Docking Protocol P Prepared Protein (PDBQT format) A Define Binding Site (Grid Box Generation around Active Site) P->A L Prepared Ligand Library (PDBQT format) C Run Docking Algorithm (e.g., Lamarckian Genetic Algorithm in Vina) L->C B Configure Docking Parameters (Exhaustiveness, Number of Modes) A->B B->C D Generate Docked Poses & Scores C->D G cluster_admet ADMET Prediction Input Filtered Hit List (from Docking) A Physicochemical Properties (LogP, TPSA, MW, H-bond donors/acceptors) Input->A B Pharmacokinetics Prediction (Absorption: HIA, Caco-2; Distribution: BBB; Metabolism: CYP450 Inhibition) A->B C Toxicity Prediction (Carcinogenicity, hERG Inhibition, etc.) B->C Output Prioritized Leads with Favorable ADMET Profiles C->Output

Caption: Workflow for assessing the drug-likeness of virtual hits.

Key Parameters & Protocols:

  • Methodology: A host of free web-based tools (e.g., SwissADME) and commercial software packages are available for ADMET prediction. [6]These tools use quantitative structure-activity relationship (QSAR) models built on large experimental datasets. [17]* Lipinski's Rule of Five: A foundational guideline for evaluating drug-likeness and potential oral bioavailability. It assesses:

    • Molecular Weight (MW) ≤ 500 Da

    • LogP (lipophilicity) ≤ 5

    • Hydrogen Bond Donors ≤ 5

    • Hydrogen Bond Acceptors ≤ 10

  • Pharmacokinetic Properties:

    • Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral absorption.

    • Distribution: Blood-Brain Barrier (BBB) permeability is critical for CNS targets.

    • Metabolism: Prediction of inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is essential to flag potential drug-drug interactions. [18]* Toxicity: Predictions for endpoints like carcinogenicity, mutagenicity, and inhibition of the hERG potassium channel (a key indicator of cardiotoxicity) are vital for early safety assessment.

Advanced Methods: Refining with Quantum Mechanics (QM)

For the most promising lead candidates, standard molecular mechanics-based docking scores may not capture the nuances of the electronic interactions. Quantum Mechanics (QM) methods, while computationally expensive, provide a much more accurate description of electronic structure, charge distribution, and bond energies. [19][20]

  • QM/MM (Quantum Mechanics/Molecular Mechanics): A hybrid approach that is highly effective for refining binding analysis. [21]The ligand and the immediate active site residues are treated with a high-accuracy QM method (like Density Functional Theory - DFT), while the rest of the protein is treated with a faster MM force field. [19]This provides a more precise calculation of the binding energy and can reveal subtle electronic effects, such as polarization, that are missed by classical methods.

  • Application: QM/MM is not suitable for screening an entire library but is invaluable for re-scoring the top 1-2% of hits to further differentiate their binding affinities and validate key interactions before committing to synthesis. [22]

Data Presentation and Interpretation

Clear and concise data presentation is essential for decision-making.

Table 1: Comparative Molecular Docking Results
Compound IDStructure (R-group)Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Ki (µM)
Control Known Inhibitor-8.5TYR-21, LYS-45, ASP-10110.52
EP4O-001 -CH3-7.9TYR-21, LYS-4520.78
EP4O-002 -CF3-8.8TYR-21, LYS-45, ASP-1017.34
EP4O-003 -phenyl-9.2TYR-21, LYS-45, TRP-150 (pi-stacking)4.15
EP4O-004 -COOH-6.1LYS-45 (charge-charge)38.60

Data is hypothetical for illustrative purposes. Binding energies are consistent with values seen in similar studies. [11][23]

Table 2: Predicted ADMET Properties for Top Candidates
Compound IDMW (Da)LogPTPSA (Ų)Lipinski ViolationsHIABBB PermeantCYP2D6 InhibitorhERG Inhibitor
EP4O-002 248.172.8575.40HighYesNoLow Risk
EP4O-003 252.263.5075.40HighYesYesLow Risk

Data is hypothetical. HIA = Human Intestinal Absorption; BBB = Blood-Brain Barrier; TPSA = Topological Polar Surface Area.

Interpretation: Based on this hypothetical data, compound EP4O-002 emerges as a superior candidate. Although its binding energy is slightly weaker than EP4O-003, it possesses a much cleaner predicted safety and pharmacokinetic profile, notably its lack of CYP2D6 inhibition. [18]This makes it a more promising candidate for further development, illustrating the critical need to look beyond simple binding affinity.

Conclusion and Future Perspectives

The in silico screening workflow detailed in this guide provides a powerful, rational, and cost-effective framework for the discovery of novel therapeutics based on the 2-Ethoxypyrimidin-4-ol scaffold. By systematically integrating high-throughput virtual screening with critical ADMET profiling and advanced QM-based refinement, researchers can significantly enhance the probability of success in the preclinical stages of drug development. [5] The future of computational drug discovery is moving towards even greater predictive power through the integration of artificial intelligence and machine learning. [5][24]These technologies will further refine scoring functions, improve ADMET predictions, and even enable the de novo design of novel molecules. However, the foundational principles and logical workflow described herein will remain the bedrock upon which these new technologies are applied. The ultimate goal remains unchanged: to accelerate the delivery of safe and effective medicines to patients.

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  • LigQ: A Webserver to Select and Prepare Ligands for Virtual Screening.
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Protocols & Analytical Methods

Method

Synthesis of 2-Substituted Pyrimidin-4-ols: A Detailed Guide for Medicinal and Process Chemistry

The pyrimidin-4-ol scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral,...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidin-4-ol scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This guide provides an in-depth exploration of the synthetic protocols for preparing 2-substituted pyrimidin-4-ols, offering both foundational knowledge and advanced techniques for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but the critical "why" behind the experimental choices.

I. The Principal Pathway: Cyclocondensation of Amidines with β-Ketoesters

The most prevalent and versatile method for the synthesis of 2-substituted pyrimidin-4-ols is the cyclocondensation reaction between an amidine and a β-ketoester. This [3+3] cycloaddition, a variation of the classical Pinner synthesis, offers a direct and efficient route to the pyrimidine core.[2][3]

A. Mechanistic Insights

The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the amidine nitrogen onto the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidin-4-ol ring. The choice of reaction conditions, particularly the presence of a base or acid catalyst, can significantly influence the reaction rate and yield.

A base, such as sodium ethoxide, is often employed to deprotonate the β-ketoester, forming a more nucleophilic enolate and accelerating the initial condensation step. Conversely, acid catalysis can activate the carbonyl group of the β-ketoester, making it more susceptible to nucleophilic attack.

Pinner_Synthesis_Mechanism cluster_reactants Reactants cluster_product Product Amidine Amidine (R1-C(=NH)NH2) Intermediate1 Initial Adduct Amidine->Intermediate1 Nucleophilic attack Ketoester β-Ketoester (R2-CO-CH2-COOR3) Ketoester->Intermediate1 Base Base (e.g., NaOEt) Base->Ketoester Deprotonation (optional) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product 2-Substituted Pyrimidin-4-ol Intermediate2->Product Dehydration H2O H2O

Caption: Mechanism of Pinner Pyrimidine Synthesis.

B. Protocol: Synthesis of 2-Methyl-6-phenylpyrimidin-4-ol

This protocol details the synthesis of a model 2-substituted pyrimidin-4-ol.

Materials:

  • Acetamidine hydrochloride

  • Ethyl benzoylacetate

  • Sodium ethoxide (21% solution in ethanol)

  • Absolute ethanol

  • Glacial acetic acid

  • Diethyl ether

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.2 eq) in absolute ethanol (100 mL).

  • Amidine Formation: To the stirred solution, add acetamidine hydrochloride (1.0 eq) portion-wise. Stir the resulting suspension for 30 minutes at room temperature.

  • Addition of β-Ketoester: Slowly add ethyl benzoylacetate (1.0 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in water (100 mL).

  • Precipitation: Acidify the aqueous solution with glacial acetic acid to a pH of approximately 5-6. A white precipitate should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water and then with a small amount of diethyl ether. The crude product can be recrystallized from ethanol to afford pure 2-methyl-6-phenylpyrimidin-4-ol.

Expected Yield: 75-85%

Characterization:

  • ¹H NMR: Confirm the presence of the methyl and phenyl groups, as well as the pyrimidine ring protons.

  • ¹³C NMR: Verify the chemical shifts of the carbons in the pyrimidine ring and the substituents.

  • Mass Spectrometry: Determine the molecular weight of the product.

  • Melting Point: Compare with the literature value.

II. The Biginelli Reaction: A Multicomponent Approach

The Biginelli reaction is a one-pot, three-component synthesis that provides access to dihydropyrimidinones, which can be subsequently oxidized to pyrimidinones (pyrimidin-4-ols).[4][5] This reaction is particularly valuable for creating diverse libraries of compounds for high-throughput screening. The classical Biginelli reaction involves an aldehyde, a β-ketoester, and urea under acidic conditions.[4]

A. Mechanistic Considerations

The reaction is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion. This is followed by the nucleophilic addition of the β-ketoester enol to the imine. Subsequent cyclization and dehydration afford the dihydropyrimidinone.[5]

Biginelli_Reaction_Workflow Start Start: Aldehyde, β-Ketoester, Urea Step1 One-Pot Reaction (Acid Catalyst) Start->Step1 Intermediate Dihydropyrimidinone Step1->Intermediate Step2 Oxidation (e.g., DDQ, CAN) Intermediate->Step2 Product 2-Substituted Pyrimidin-4-ol Step2->Product End End Product Product->End

Caption: Workflow for Pyrimidin-4-ol Synthesis via Biginelli Reaction.

B. Protocol: Two-Step Synthesis of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine and its Oxidation

Step 1: Biginelli Reaction

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a 100 mL round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol (30 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

  • Reflux the mixture with stirring for 3-4 hours.

  • Cool the reaction mixture in an ice bath. The product will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the dihydropyrimidinone.

Step 2: Oxidation

Materials:

  • Dihydropyrimidinone from Step 1

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dioxane

Procedure:

  • Dissolve the dihydropyrimidinone (1.0 eq) in dioxane (50 mL) in a round-bottom flask.

  • Add DDQ (1.1 eq) to the solution.

  • Reflux the mixture for 8-12 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired pyrimidin-4-ol.

III. Modern Synthetic Approaches: Expanding the Chemical Space

While classical methods are robust, modern synthetic chemistry offers new avenues to introduce diverse functionalities onto the pyrimidine ring.

A. Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of 2-aryl or 2-heteroaryl pyrimidin-4-ols, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are invaluable.[6][7] These reactions typically start from a 2-halo-pyrimidin-4-ol, which can be prepared from the corresponding pyrimidin-4-ol using a halogenating agent like phosphorus oxychloride.

Cross_Coupling_Strategy Start 2-Halo-pyrimidin-4-ol Product 2-Aryl/Vinyl-pyrimidin-4-ol Start->Product Coupling_Partner Boronic Acid (Suzuki) or Alkene (Heck) Coupling_Partner->Product Catalyst Pd Catalyst + Ligand + Base Catalyst->Product Catalyzes Reaction

Caption: General Scheme for Pd-Catalyzed Cross-Coupling.

B. Synthesis of 2-Aminopyrimidin-4-ols

2-Aminopyrimidin-4-ols are particularly important in medicinal chemistry. They are typically synthesized by the condensation of guanidine with a β-ketoester.[8][9] The reaction mechanism is analogous to the Pinner synthesis with amidines.

IV. Data Summary and Comparison

Synthetic MethodKey ReactantsTypical ConditionsAdvantagesLimitations
Pinner Synthesis Amidine, β-KetoesterBasic or acidic catalysis, refluxHigh yields, good functional group toleranceLimited to substituents available from amidines
Biginelli Reaction Aldehyde, β-Ketoester, UreaAcid catalysis, reflux, followed by oxidationOne-pot, high diversityRequires an additional oxidation step
Suzuki Coupling 2-Halopyrimidin-4-ol, Boronic AcidPd catalyst, base, inert atmosphereWide range of aryl/heteroaryl groupsRequires pre-functionalized pyrimidine

V. Troubleshooting and Self-Validation

A common issue in these syntheses is the formation of side products. For instance, in the Pinner synthesis, hydrolysis of the amidine can reduce the yield.[10] To ensure the integrity of the protocol, it is crucial to:

  • Use anhydrous solvents and reagents where necessary to prevent hydrolysis.

  • Monitor the reaction progress by TLC to determine the optimal reaction time and prevent the formation of degradation products.

  • Thoroughly characterize the final product using a suite of analytical techniques (NMR, MS, etc.) to confirm its identity and purity.

VI. Conclusion

The synthesis of 2-substituted pyrimidin-4-ols is a well-established field with a rich history and a vibrant present. The choice of synthetic route depends on the desired substitution pattern, the scale of the reaction, and the available starting materials. By understanding the underlying mechanisms and mastering the detailed protocols presented in this guide, researchers can confidently and efficiently synthesize a wide array of pyrimidin-4-ol derivatives for their drug discovery and development endeavors.

References

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. PubMed Central.
  • Google Patents. (n.d.). Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors.
  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.
  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2022). Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. Retrieved from: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • PubMed. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • JETIR. (n.d.). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Retrieved from [Link]

  • Journal of the American Chemical Society. (2015). Synthesis of 3,4-dihydro-2(1H)-pyrimidinones and the mechanism of the Biginelli reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1 H )-ones Using Palladium-Catalyzed Cross-Coupling Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino pyrimidine.
  • ResearchGate. (n.d.). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]

  • PubMed. (2020). Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Retrieved from [Link]

  • Google Patents. (n.d.). 4-phenylpiperidines and their preparation.
  • PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS OF NOVEL PYRAZOLO PYRANOPYRIMIDINE DERIVATIVES USING (TEDA-SIO2) IN AQUOUS MEDIA. Retrieved from [Link]

  • PubMed. (n.d.). Microwave-assisted multistep synthesis of functionalized 4-arylquinolin-2(1H)-ones using palladium-catalyzed cross-coupling chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Royal Society of Chemistry. (n.d.). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PubMed Central. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: One-Pot Synthesis of 2-Ethoxypyrimidin-4-ol

Abstract This document provides a comprehensive guide for the one-pot synthesis of 2-Ethoxypyrimidin-4-ol, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The protocol details a robust a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the one-pot synthesis of 2-Ethoxypyrimidin-4-ol, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The protocol details a robust and scalable method based on the base-catalyzed condensation of diethyl malonate and O-ethylisourea. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer expert insights into the critical parameters that ensure a high-yield, high-purity outcome. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this important pyrimidine building block.

Introduction and Scientific Background

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of nucleobases in DNA and RNA and exhibiting a vast spectrum of biological activities.[1] This has made them privileged scaffolds in pharmaceutical research. 2-Ethoxypyrimidin-4-ol, in particular, serves as a versatile precursor for the synthesis of more complex, biologically active molecules. Its bifunctional nature—possessing a nucleophilic hydroxyl group and an electrophilic center at the 2-position (via the ethoxy leaving group)—allows for sequential and regioselective functionalization.

The most direct and widely utilized method for constructing the pyrimidine ring is through the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.[2] This application note details such a procedure, employing diethyl malonate as the C-C-C source and O-ethylisourea as the N-C-N synthon. This one-pot approach is advantageous as it avoids the isolation of intermediates, streamlining the workflow and often improving overall yield.[3]

Reaction Principle and Mechanism

The synthesis proceeds via a base-catalyzed condensation reaction. The mechanism involves several key steps, which are crucial to understand for troubleshooting and optimization.

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the acidic α-carbon of diethyl malonate, generating a reactive enolate nucleophile.

  • Nucleophilic Addition: The diethyl malonate enolate attacks the electrophilic carbon atom of O-ethylisourea. O-alkylisoureas are excellent precursors for synthesizing substituted pyrimidines.[4]

  • Intramolecular Cyclization: The terminal nitrogen of the isourea intermediate then undergoes an intramolecular nucleophilic attack on one of the ester carbonyls.

  • Elimination & Tautomerization: This cyclization is followed by the elimination of an ethanol molecule, leading to the formation of the aromatic pyrimidine ring. The resulting 4-oxo form exists in tautomeric equilibrium with the more stable 4-hydroxy (4-ol) aromatic form.

The overall transformation is a classic example of a cyclocondensation reaction, a powerful strategy for building heterocyclic rings.[5]

reaction_mechanism Fig. 1: Reaction Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3 & 4: Cyclization & Elimination DEM Diethyl Malonate Enolate Malonate Enolate DEM->Enolate Deprotonation Base NaOEt OEI O-Ethylisourea Adduct Linear Adduct OEI->Adduct Enolate_ref->Adduct Attack Cyclic_Intermediate Cyclic Intermediate Product 2-Ethoxypyrimidin-4-ol Cyclic_Intermediate->Product - EtOH - Tautomerization Adduct_ref->Cyclic_Intermediate Intramolecular Cyclization

Fig. 1: Simplified Reaction Mechanism.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
ReagentFormulaMW ( g/mol )Moles (mol)EquivalentsAmountNotes
Sodium (Na)Na22.990.111.12.53 gCut into small pieces, handle with care.
Anhydrous EthanolC₂H₅OH46.07--75 mLUse absolute ethanol (≥99.5%).
Diethyl MalonateC₇H₁₂O₄160.170.101.016.0 g (14.2 mL)Reagent grade.
O-Ethylisourea HSC₃H₉N₂O₄S172.160.101.017.2 gOr equivalent salt; unstable as free base.[6]
Glacial Acetic AcidCH₃COOH60.05--~15 mLFor neutralization.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel (optional)

  • Standard glassware for workup (beakers, Büchner funnel, filter flask)

Step-by-Step Procedure

The entire process should be conducted under anhydrous conditions until the workup stage.

Part A: Preparation of Sodium Ethoxide (Base)

  • Set up the 250 mL three-neck flask with a reflux condenser and magnetic stir bar. Ensure all glassware is thoroughly dried.

  • Add 75 mL of anhydrous ethanol to the flask.

  • Carefully add small pieces of sodium metal (2.53 g) to the ethanol. The reaction is exothermic and produces hydrogen gas. Add the sodium in portions to control the reaction rate.

  • Allow the mixture to stir until all the sodium has completely dissolved, forming a clear solution of sodium ethoxide. This may take 30-60 minutes.[7]

Part B: One-Pot Condensation Reaction

  • Once the sodium ethoxide solution has cooled to near room temperature, add diethyl malonate (16.0 g) dropwise or in a slow stream with stirring. A slight exotherm may be observed.

  • In a separate beaker, dissolve O-ethylisourea hydrosulfate (17.2 g) in a minimal amount of water if necessary for transfer, or add as a solid powder directly to the reaction flask in portions. The sodium ethoxide will neutralize the hydrosulfate salt to generate the free O-ethylisourea in situ.

  • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

Part C: Product Isolation and Purification

  • After the reflux period, cool the reaction mixture to room temperature.

  • Remove the ethanol using a rotary evaporator to obtain a solid or semi-solid residue.

  • Dissolve the residue in approximately 100 mL of cold water.

  • While stirring vigorously, slowly add glacial acetic acid to the aqueous solution until it is acidic (pH ≈ 5-6, check with pH paper).

  • A white precipitate of 2-Ethoxypyrimidin-4-ol will form upon acidification.[7]

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 25 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is 75-85%.

Part D: Recrystallization (Optional)

  • For higher purity, the crude product can be recrystallized from a hot water/ethanol mixture.

  • Dissolve the crude solid in a minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Filter the purified crystals and dry them under vacuum.

workflow Fig. 2: Experimental Workflow A0 Setup Dry Glassware (3-Neck Flask, Condenser) A1 Prepare Sodium Ethoxide (Na + Anhydrous EtOH) A0->A1 B1 Add Diethyl Malonate A1->B1 B2 Add O-Ethylisourea Salt B1->B2 B3 Heat to Reflux (4-6 hours) B2->B3 C1 Cool to Room Temperature B3->C1 C2 Evaporate Solvent (EtOH) C1->C2 C3 Dissolve Residue in Water C2->C3 C4 Acidify with Acetic Acid (Precipitation) C3->C4 C5 Isolate Product by Filtration C4->C5 C6 Wash with Cold Water C5->C6 C7 Dry Under Vacuum C6->C7

Fig. 2: High-Level Experimental Workflow.

Trustworthiness and Self-Validation

  • Causality of Choices:

    • Anhydrous Ethanol: Using an anhydrous solvent is critical. Water will consume the sodium ethoxide base and can hydrolyze the ester starting material, reducing the yield.

    • Sodium Ethoxide as Base: NaOEt is the base of choice because its conjugate acid is the solvent (ethanol). This prevents transesterification of the diethyl malonate, which could occur if other alkoxide bases were used.[7]

    • Use of Isourea Salt: Free O-alkylisoureas are inherently unstable and difficult to store.[4] Using a stable salt like the hydrosulfate ensures a long shelf-life and accurate stoichiometry. The strong base in the reaction pot is sufficient to liberate the reactive free base in situ.

    • Acidification for Precipitation: The product, 2-ethoxypyrimidin-4-ol, is weakly acidic (pKa of the hydroxyl group). In the basic reaction medium, it exists as its sodium salt, which is water-soluble. Acidification protonates the molecule, causing it to precipitate out of the aqueous solution.

  • Validation Checks:

    • Complete Dissolution of Sodium: Ensure all sodium metal has reacted before proceeding. Unreacted sodium can be a safety hazard.

    • pH Check: Confirm the pH is acidic (pH 5-6) during workup to ensure complete precipitation of the product.

    • Characterization: The final product should be characterized by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

References

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  • A kind of preparation method of o-methylisourea sulfate - Eureka | Patsnap. (URL: [Link])

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  • Synthesis of 2a-h from 1a-h using diethyl malonate. All reactions... - ResearchGate. (URL: [Link])

  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (URL: [Link])

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  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - ResearchGate. (URL: [Link])

  • Synthesis and crystal structure of o-methylisourea hydrosulfate - ResearchGate. (URL: [Link])

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - NIH. (URL: [Link])

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im - Semantic Scholar. (URL: [Link])

  • US3931316A - Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate
  • Malonates in Cyclocondensation Reactions - PMC - NIH. (URL: [Link])

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Method

Application Notes and Protocols for Cell-Based Assaying of 2-Ethoxypyrimidin-4-ol

Authored by: [Your Name/Senior Application Scientist] Introduction: Profiling the Bioactivity of Novel Pyrimidine Derivatives The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Senior Application Scientist]

Introduction: Profiling the Bioactivity of Novel Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties.[1][2] 2-Ethoxypyrimidin-4-ol is a novel pyrimidine derivative. As with any new chemical entity, the initial and most critical step in its biological evaluation is to determine its effect on cell viability and proliferation. This application note provides a detailed protocol for a foundational cell-based assay to characterize the cytotoxic and/or anti-proliferative potential of 2-Ethoxypyrimidin-4-ol.

Given the limited publicly available information on 2-Ethoxypyrimidin-4-ol, a robust and widely applicable assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is an excellent choice for this initial screening.[3] This colorimetric assay is a standard for assessing cell viability by measuring the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living, metabolically active cells, providing a quantitative measure of cell viability.[3][4]

This guide will provide a comprehensive, step-by-step protocol for the MTT assay, along with insights into experimental design, data interpretation, and troubleshooting.

Experimental Design and Workflow

A successful cell-based assay requires careful planning and execution. The following diagram illustrates the general workflow for assessing the effect of 2-Ethoxypyrimidin-4-ol on cell viability using the MTT assay.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Prepare 2-Ethoxypyrimidin-4-ol Stock Solution Treatment Treat Cells with Serial Dilutions of Compound Compound_Prep->Treatment Cell_Culture Culture and Harvest Cells Cell_Seeding Seed Cells into 96-Well Plate Cell_Culture->Cell_Seeding Incubation1 Incubate for 24h (Cell Adherence) Cell_Seeding->Incubation1 Incubation1->Treatment Incubation2 Incubate for 24-72h (Treatment Period) Treatment->Incubation2 Add_MTT Add MTT Reagent Incubation2->Add_MTT Incubation3 Incubate for 2-4h (Formazan Formation) Add_MTT->Incubation3 Solubilization Add Solubilization Buffer (e.g., DMSO) Incubation3->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate % Viability and Plot Dose-Response Curve Read_Absorbance->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Workflow for determining the cytotoxicity of 2-Ethoxypyrimidin-4-ol using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

This protocol is designed for adherent cells in a 96-well plate format but can be adapted for suspension cells.

I. Reagent and Material Preparation
  • 2-Ethoxypyrimidin-4-ol Stock Solution:

    • Due to the lack of specific solubility data, it is recommended to first attempt dissolving the compound in a small amount of an organic solvent like DMSO.[5]

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Cell Culture Medium: Use the appropriate complete medium (containing serum and antibiotics) for the chosen cell line.

  • MTT Reagent (5 mg/mL):

    • Dissolve MTT in sterile phosphate-buffered saline (PBS).

    • Filter-sterilize the solution and store it protected from light at 4°C for short-term use or -20°C for long-term storage.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution in 10% SDS (Sodium Dodecyl Sulfate).

  • Cells: Select a cell line relevant to the intended research area (e.g., a cancer cell line for oncology studies).

  • Equipment: 96-well flat-bottom sterile microplates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

II. Experimental Procedure
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[3]

    • Include wells with medium only to serve as a blank control.[6]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and resume logarithmic growth.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the 2-Ethoxypyrimidin-4-ol stock solution in complete cell culture medium. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound (or vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[3][4]

    • Incubate the plate for 2 to 4 hours at 37°C.[3][4] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.

III. Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the medium-only blank wells from all other absorbance readings.

  • Calculate Percentage Viability:

    • Percentage Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration.

  • IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value can be determined from the dose-response curve using non-linear regression analysis.

Data Presentation

The results of the cytotoxicity assay can be summarized in a table as shown below. This example data is for illustrative purposes only.

2-Ethoxypyrimidin-4-ol (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle Control)1.2540.087100.0
0.11.2310.09198.2
11.1560.07592.2
100.8790.06370.1
500.6320.05450.4
1000.3450.04127.5
2500.1120.0238.9

Troubleshooting and Best Practices

  • Compound Solubility and Stability: Ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution in the aqueous culture medium.[5][7] Perform a visual inspection of the prepared dilutions.

  • Cell Density: The optimal cell seeding density should be determined empirically to ensure that the cells are in the exponential growth phase during the assay and that the absorbance values are within the linear range of the microplate reader.

  • Edge Effects: To minimize the "edge effect" (evaporation from the outer wells of the plate), it is advisable to fill the perimeter wells with sterile PBS or medium without cells.[8]

  • Interference with MTT Assay: Some compounds can directly react with MTT or affect cellular metabolism in ways that do not correlate with viability. It is always a good practice to confirm the results with an alternative cytotoxicity assay that relies on a different principle, such as a lactate dehydrogenase (LDH) release assay (measuring membrane integrity) or a CellTiter-Glo® Luminescent Cell Viability Assay (measuring ATP levels).

Conclusion

This application note provides a robust and detailed protocol for the initial characterization of the biological activity of a novel compound, 2-Ethoxypyrimidin-4-ol, using the MTT cell viability assay. By following this guide, researchers can obtain reliable and reproducible data on the cytotoxic or anti-proliferative effects of this and other test compounds, which is a critical first step in the drug discovery and development pipeline.

References

  • A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. Preprints.org. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]

  • Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. PMC - PubMed Central. Available at: [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. MDPI. Available at: [Link]

  • Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents. MDPI. Available at: [Link]

  • Bioluminescence-Based Determination of Cytosolic Accumulation of Antibiotics in Escherichia coli. PMC - NIH. Available at: [Link]

  • Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. MDPI. Available at: [Link]

  • Truly Effective Cell Assay Design. a4cell. Available at: [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Overview on Strategies and Assays for Antibiotic Discovery. MDPI. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Characterization of solvents and optimization of stability and solubility of bioactive compounds used in lymphoma cell culture treatments. ResearchGate. Available at: [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • Cell based assays – Assay Development and Validation. Skanda Life Sciences. Available at: [Link]

  • A high-throughput cell-based assay pipeline for the preclinical development of bacterial DsbA inhibitors as antivirulence therapeutics. PubMed Central. Available at: [Link]

  • Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PubMed. Available at: [Link]

  • Bioactive compounds, antioxidant and antimicrobial activities of extracts from different plant parts of two Ziziphus Mill. species. PLOS One - Research journals. Available at: [Link]

  • Cell-based assays. DRSC/TRiP Functional Genomics Resources & DRSC-BTRR - Harvard University. Available at: [Link]

  • Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. PubMed. Available at: [Link]

  • The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells. MDPI. Available at: [Link]

  • Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. MDPI. Available at: [Link]

  • Phototoxicity of N-2-hydroxyethylpiperazine-N′-2 ethanesulfonic acid-buffered culture media for human leukemic cell lines. ResearchGate. Available at: [Link]

  • (PDF) Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. ResearchGate. Available at: [Link]

Sources

Application

A Comprehensive Guide to the Analytical Development and Quantification of 2-Ethoxypyrimidin-4-ol

An Application Note from the Office of the Senior Application Scientist Abstract This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2-Ethoxypyrimidin-4-ol, a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2-Ethoxypyrimidin-4-ol, a heterocyclic compound of significant interest as a potential intermediate in pharmaceutical synthesis. The development of robust, accurate, and precise analytical methods is paramount for ensuring product quality, stability, and for conducting pharmacokinetic studies. This document outlines two primary analytical methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for potency and purity analysis in bulk drug substance, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in biological matrices. We provide not just the procedural steps but also the scientific rationale behind the selection of specific parameters, adhering to the principles of method validation as outlined by the International Council for Harmonisation (ICH).

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] 2-Ethoxypyrimidin-4-ol, due to its functional groups, represents a versatile building block for the synthesis of more complex molecules. The quality and purity of such intermediates must be rigorously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, validated analytical methods are required for its characterization and quantification.

This guide is intended for researchers, analytical scientists, and drug development professionals. It offers a foundational framework for establishing analytical control over 2-Ethoxypyrimidin-4-ol, covering both high-concentration assays (e.g., API testing) and low-concentration bioanalysis (e.g., preclinical DMPK studies).

Physicochemical Profile of 2-Ethoxypyrimidin-4-ol

A thorough understanding of a molecule's physicochemical properties is the first step in developing a robust analytical method. These properties dictate choices regarding solvent selection, chromatographic conditions, and detection techniques. The properties for 2-Ethoxypyrimidin-4-ol are summarized below.

Table 1: Physicochemical Properties of 2-Ethoxypyrimidin-4-ol

PropertyValue / DescriptionRationale & Significance
Chemical Structure The structure reveals a UV-active pyrimidine core and functional groups (hydroxyl, ether) that determine its polarity and potential for ionization. It exists in tautomeric equilibrium with 2-ethoxy-pyrimidin-4(1H)-one.
Molecular Formula C₆H₈N₂O₂Used for exact mass determination in mass spectrometry.
Molecular Weight 140.14 g/mol Essential for preparing standard solutions of known molarity and for mass spectrometry calculations.
UV λmax (Estimated) ~275 nm in MethanolThe conjugated pyrimidine ring system is expected to absorb UV light strongly. This property is exploited for quantification by UV spectrophotometry.[2][3]
pKa (Estimated) pKa₁ ≈ 2.5 (ring N), pKa₂ ≈ 8.5 (enol OH)The pKa values are critical for HPLC method development. To achieve good peak shape, the mobile phase pH should be set at least 2 units away from the analyte's pKa.
Solubility Soluble in polar organic solvents (Methanol, Acetonitrile, DMSO); sparingly soluble in water.Dictates the choice of diluents for sample and standard preparation.[1]

HPLC-UV Method for Purity and Potency Assay

This reversed-phase HPLC method is designed for the accurate quantification of 2-Ethoxypyrimidin-4-ol in a bulk substance, making it suitable for identity, purity, and potency testing in a quality control (QC) environment.

Principle of the Method

Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. 2-Ethoxypyrimidin-4-ol, being a moderately polar compound, will be retained on the column and can be eluted by a suitable mixture of water and an organic solvent like acetonitrile. An acidic modifier (formic acid) is added to the mobile phase to suppress the ionization of the pyrimidinol's hydroxyl group (maintaining it in a single, neutral form), which results in a sharper, more symmetrical chromatographic peak. Quantification is achieved by measuring the peak area at the analyte's UV absorbance maximum (λmax).[4]

Experimental Protocol: HPLC-UV Analysis

3.2.1 Instrumentation and Reagents

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade Acetonitrile, Methanol, and water.

  • Formic Acid (≥99% purity).

  • 2-Ethoxypyrimidin-4-ol Reference Standard (≥99.5% purity).

3.2.2 Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample/Standard Diluent: Methanol.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with Methanol.

3.2.3 Chromatographic Conditions A summary of the optimized chromatographic conditions is presented in Table 2.

Table 2: Optimized HPLC-UV Method Parameters

ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for moderately polar compounds.
Mobile Phase Gradient: 10% B to 70% B over 10 minA gradient elution ensures that the main peak is eluted efficiently with good symmetry while also eluting any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Injection Volume 10 µLA small volume minimizes potential peak distortion from injection effects.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 275 nmThis wavelength corresponds to the estimated absorbance maximum, providing optimal sensitivity.[4]
Run Time 15 minutesAllows for elution of the main peak and any impurities, followed by column re-equilibration.
HPLC Analysis Workflow

The general workflow for sample analysis is depicted below. This process ensures that the system is suitable for analysis before samples are injected and that quantification is based on a valid calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate System Equilibration prep_mobile->equilibrate prep_std Prepare Standards sys_suit System Suitability (5x Blank + 6x Mid-Std) prep_std->sys_suit prep_sample Prepare Samples prep_sample->sys_suit equilibrate->sys_suit Check pressure cal_curve Run Calibration Curve sys_suit->cal_curve Passes? (RSD < 2%) run_samples Analyze Samples (Bracketing QC) cal_curve->run_samples integrate Integrate Peaks run_samples->integrate regress Perform Linear Regression integrate->regress calculate Calculate Concentration regress->calculate

Caption: HPLC-UV analysis workflow from preparation to final calculation.

Method Validation Summary

This method should be validated according to ICH Q2(R1) guidelines. Key validation parameters and typical acceptance criteria are outlined in Table 3.

Table 3: ICH Q2(R1) Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak purity analysis (PDA), no interference from blank/placebo at the analyte's retention time.
Linearity To demonstrate a direct proportional relationship between concentration and response.R² ≥ 0.999 for a calibration curve with ≥ 5 standards.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target assay concentration.
Accuracy Closeness of test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples.
Precision Repeatability and intermediate precision of the method.RSD ≤ 2.0% for multiple preparations and injections.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor changes in flow rate, pH, column temperature.

LC-MS/MS Method for Bioanalysis

For quantifying 2-Ethoxypyrimidin-4-ol in complex biological matrices like plasma or urine, a more selective and sensitive method is required. LC-MS/MS offers the gold standard for this application.

Principle of the Method

The method combines the separation power of LC with the high specificity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The precursor ion (matching the protonated molecular weight of the analyte, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by filtering out matrix interferences, allowing for quantification at pg/mL levels.[5]

Experimental Protocol: LC-MS/MS Analysis

4.2.1 Instrumentation and Reagents

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Mixed-Mode Cation Exchange).

  • Nitrogen evaporator.

  • All reagents should be LC-MS grade.

4.2.2 Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte) and 600 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of Methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of Methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in Methanol.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

4.2.3 LC-MS/MS Conditions The chromatographic and mass spectrometric parameters must be optimized for maximum sensitivity.

Table 4: Optimized LC-MS/MS Method Parameters

ParameterConditionJustification
LC Column UPLC C18, 2.1 x 50 mm, 1.8 µmA shorter UPLC column provides fast analysis times suitable for high-throughput bioanalysis.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileStandard mobile phase for good ionization in positive ESI mode.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositiveThe basic nitrogen atoms in the pyrimidine ring are readily protonated.
MRM Transition Precursor (Q1): m/z 141.1Product (Q3): m/z 113.1[M+H]⁺ for the precursor. The product ion corresponds to a stable fragment (e.g., loss of ethylene, C₂H₄).
Collision Energy ~15 eV (To be optimized)The energy required to produce the optimal product ion signal.
Bioanalytical Workflow

The workflow for bioanalysis is more complex than for bulk assay, with a critical emphasis on sample clean-up to minimize matrix effects.

Bioanalytical_Workflow cluster_spe Solid-Phase Extraction (SPE) sample Plasma Sample Collection spike Spike with Internal Standard sample->spike pretreat Pre-treat (Acidify/Dilute) spike->pretreat condition 1. Condition Cartridge pretreat->condition load 2. Load Sample condition->load wash 3. Wash Interferences load->wash elute 4. Elute Analyte wash->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze quantify Quantify against Cal-Curve analyze->quantify

Caption: Workflow for bioanalytical sample preparation and LC-MS/MS analysis.

Conclusion

This application note provides two robust and scientifically-grounded methods for the analysis of 2-Ethoxypyrimidin-4-ol. The HPLC-UV method is well-suited for routine quality control, offering sufficient precision and accuracy for potency and purity assays of the bulk substance. For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples for pharmacokinetic studies, the described LC-MS/MS method provides the necessary performance. Both protocols are presented as a starting point and should be fully validated within the user's laboratory to ensure compliance with regulatory expectations and fitness for the intended purpose.

References

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Available at: [5]

  • Rao, J. N., & Sujatha, K. (2021). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. Asian Journal of Chemistry. Available at: [6]

  • Ibrahim, M. N. Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry. Available at: [7]

  • Kaur, et al. (n.d.). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of Chemical and Pharmaceutical Research. Available at:

  • Singh, P., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [8]

  • Kumar, A., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online Journal of Chemistry. Available at: [1]

  • Yilmaz, I., et al. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Journal of Fluorescence. Available at: [2]

  • Chavan, B. B., et al. (2011). Development and Validation of UV Spectrophotometric Method for Estimation of Tea Tree Oil in Bulk and Cosmeceutical Creams. Pharmaceutica Analytica Acta. Available at: [3]

  • Pop, A., et al. (2023). Ultraviolet (UV) Spectrophotometric Analysis of Ketoprofen in Tablets–Statistical Validation of Proposed Method. Pharmaceuticals. Available at: [4]

  • Alam, M. S., et al. (2015). Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents. Journal of Analytical Methods in Chemistry. Available at: [9]

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Method

Application Notes and Protocols for the Investigation of 2-Ethoxypyrimidin-4-ol in Cancer Cell Line Studies

Introduction: The Therapeutic Potential of Pyrimidine Analogs in Oncology The pyrimidine scaffold is a cornerstone in the architecture of nucleic acids, forming the essential building blocks of DNA and RNA (uracil, cytos...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrimidine Analogs in Oncology

The pyrimidine scaffold is a cornerstone in the architecture of nucleic acids, forming the essential building blocks of DNA and RNA (uracil, cytosine, and thymine).[1][2] This fundamental role makes the pyrimidine ring system a privileged structure in medicinal chemistry, particularly in the development of anticancer agents.[3][4] Pyrimidine analogs, synthetic derivatives that mimic natural pyrimidines, act as antimetabolites. They strategically interfere with critical cellular processes, leading to the death of rapidly dividing cancer cells.[5][6][7]

The mechanisms of action for pyrimidine-based anticancer drugs are multifaceted and can include:

  • Inhibition of Nucleic Acid Synthesis: Competitive inhibition of enzymes essential for pyrimidine biosynthesis, such as thymidylate synthase.[5][8]

  • DNA/RNA Incorporation: Integration into DNA or RNA strands, leading to miscoding, chain termination, and ultimately, cell death.[5][8]

  • Kinase Inhibition: Acting as inhibitors for various protein kinases that are crucial for cancer cell signaling, proliferation, and survival.[9]

This application note provides a comprehensive guide for researchers initiating studies on a novel pyrimidine derivative, 2-Ethoxypyrimidin-4-ol . We will outline detailed protocols for evaluating its cytotoxic and mechanistic properties in cancer cell lines, framed with the scientific rationale that underpins each experimental step.

Getting Started: Characterization and Preparation of 2-Ethoxypyrimidin-4-ol

Before initiating biological assays, it is critical to properly handle and prepare the compound to ensure reproducibility and accuracy.

Compound Handling and Storage:

  • Appearance: Crystalline solid.

  • Solubility: Initial solubility testing is paramount. Based on common pyrimidine derivatives, 2-Ethoxypyrimidin-4-ol is predicted to be soluble in dimethyl sulfoxide (DMSO) and potentially in ethanol at higher concentrations. It is expected to have low solubility in aqueous media like PBS or cell culture medium.

  • Storage: Store the solid compound at 4°C, desiccated, and protected from light. DMSO stock solutions should be stored in small aliquots at -20°C to minimize freeze-thaw cycles.

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a concentrated stock solution in DMSO, which will be used for subsequent dilutions in cell culture experiments.

Rationale: DMSO is a standard solvent for dissolving hydrophobic small molecules for in vitro assays. Preparing a high-concentration stock allows for minimal volumes to be added to cell cultures, thereby reducing the final DMSO concentration to non-toxic levels (typically ≤ 0.5% v/v).

Materials:

  • 2-Ethoxypyrimidin-4-ol (powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Calculate the mass of 2-Ethoxypyrimidin-4-ol required to make a 10 mM solution. (Molecular Weight of C6H8N2O2 = 140.14 g/mol ). For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, you will need: Mass = 0.010 mol/L * 0.001 L * 140.14 g/mol = 0.0014014 g = 1.40 mg

  • Accurately weigh 1.40 mg of 2-Ethoxypyrimidin-4-ol and place it into a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of sterile DMSO to the tube.

  • Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication step may be used if dissolution is slow.

  • Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date. Store at -20°C.

Part 1: Assessing Cytotoxicity and Anti-proliferative Effects

The first critical step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

Experimental Workflow for Cytotoxicity Assessment

workflow1 cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis start Seed Cancer Cells in 96-well plate incubation1 Incubate 24h (Allow Adherence) start->incubation1 treatment Treat cells with serial dilutions of 2-Ethoxypyrimidin-4-ol incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 add_reagent Add MTT/MTS Reagent incubation2->add_reagent incubation3 Incubate 2-4h add_reagent->incubation3 read_plate Measure Absorbance (Spectrophotometer) incubation3->read_plate analysis Calculate % Viability & Determine IC50 read_plate->analysis

Caption: Workflow for determining the IC50 of 2-Ethoxypyrimidin-4-ol.

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • 10 mM stock solution of 2-Ethoxypyrimidin-4-ol in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Multichannel pipette and plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "untreated control" and "vehicle control" (DMSO only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Ethoxypyrimidin-4-ol in complete medium from the 10 mM stock. A typical concentration range to start with might be 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

  • Treatment Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Table 1: Example IC50 Data for 2-Ethoxypyrimidin-4-ol

Cell LineCancer TypeIncubation TimeIC50 (µM) [Hypothetical]
MCF-7Breast Adenocarcinoma48 hours15.2
A549Lung Carcinoma48 hours28.5
HCT116Colon Carcinoma48 hours9.8
JurkatT-cell Leukemia48 hours5.1

Part 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next logical step is to determine how the compound kills the cancer cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

  • Cancer cells treated with 2-Ethoxypyrimidin-4-ol (at 1x and 2x the IC50 value) for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-Ethoxypyrimidin-4-ol (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the plate with PBS, trypsinize the adherent cells, and combine them with the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Live cells: Annexin V-negative and PI-negative (Bottom-Left quadrant).

    • Early apoptotic cells: Annexin V-positive and PI-negative (Bottom-Right quadrant).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Top-Right quadrant).

    • Necrotic cells: Annexin V-negative and PI-positive (Top-Left quadrant).

Part 3: Hypothetical Mechanism of Action and Signaling Pathway

Based on the known activities of similar pyrimidine derivatives, we can hypothesize a potential mechanism of action for 2-Ethoxypyrimidin-4-ol. Many pyrimidine analogs function as kinase inhibitors.[9] A plausible hypothesis is that 2-Ethoxypyrimidin-4-ol inhibits a key survival kinase (e.g., a member of the PI3K/Akt pathway), leading to the downstream activation of apoptotic machinery.

Hypothetical Signaling Pathway

pathway cluster_inhibition Inhibition by Compound cluster_downstream Downstream Effects compound 2-Ethoxypyrimidin-4-ol kinase Survival Kinase (e.g., Akt) compound->kinase Inhibits Bcl2 Bcl-2 (Anti-apoptotic) kinase->Bcl2 Inhibits Phosphorylation (leading to degradation) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c release Bax->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling cascade initiated by 2-Ethoxypyrimidin-4-ol.

This proposed pathway suggests that by inhibiting a key survival kinase, 2-Ethoxypyrimidin-4-ol leads to decreased activity of the anti-apoptotic protein Bcl-2. This relieves the inhibition on the pro-apoptotic protein Bax, allowing it to trigger mitochondrial cytochrome c release, which in turn activates the caspase cascade, culminating in apoptosis. This hypothesis can be tested experimentally using techniques like Western blotting to probe the phosphorylation status of Akt and the expression levels of Bcl-2, Bax, and cleaved Caspase-3.

Conclusion

This application note provides a foundational framework for the initial investigation of 2-Ethoxypyrimidin-4-ol as a potential anticancer agent. The protocols described herein—for assessing cytotoxicity and elucidating the mode of cell death—represent the standard, essential first steps in the preclinical evaluation of any novel compound. The data generated from these experiments will provide the critical insights needed to justify further, more detailed mechanistic studies, guiding the path for its potential development as a therapeutic.

References

  • The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists. (n.d.).
  • Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. (n.d.).
  • Pyrimidine Analogues - LiverTox - NCBI Bookshelf. (2017, April 16).
  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES - IJCRT.org. (2021, December 12).
  • Pyrimidine analogues - BrainKart. (2017, November 2).
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives - RSC Publishing. (2024, September 27).
  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed. (2010, March 1).
  • Role of Pyrimidine Derivatives in the Treatment of Cancer - Journal for Research in Applied Sciences and Biotechnology. (n.d.).
  • Role of Pyrimidine Derivatives in the Treatment of Cancer - ResearchGate. (n.d.).
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (2021, April 7).
  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed. (2022, November 15).

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Application

The Strategic Utility of 2-Ethoxypyrimidin-4-ol in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry The pyrimidine ring system is a foundational motif in the architecture of life, forming the basis of nucleobases in DNA and RNA.[1] This inher...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine ring system is a foundational motif in the architecture of life, forming the basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has made it a "privileged scaffold" in medicinal chemistry, with a remarkable track record in the development of therapeutic agents across a spectrum of diseases.[2][3] Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, among others.[4][5][6][7] Their versatility stems from their ability to engage in various biological interactions, including hydrogen bonding and π-stacking, with protein targets such as kinases and viral enzymes.[3] This guide focuses on a specific, highly versatile intermediate, 2-Ethoxypyrimidin-4-ol , and delineates its strategic application in the synthesis of advanced drug candidates.

Core Attributes of 2-Ethoxypyrimidin-4-ol as a Synthetic Intermediate

2-Ethoxypyrimidin-4-ol is a bifunctional heterocycle that offers medicinal chemists a powerful tool for molecular elaboration. The ethoxy group at the 2-position provides a stable, lipophilic handle that can influence pharmacokinetic properties and engage in specific hydrophobic interactions within a target's binding site. The hydroxyl group at the 4-position is the key to its synthetic utility, as it can be readily converted into a leaving group, most commonly a halide, thereby activating the C4 position for nucleophilic substitution. This allows for the introduction of a wide array of functional groups and the construction of more complex heterocyclic systems.

Synthesis and Activation of 2-Ethoxypyrimidin-4-ol: A Step-by-Step Protocol

The synthesis of 2-ethoxypyrimidin-4-ol can be achieved through a robust and scalable cyclocondensation reaction. The subsequent activation of the 4-hydroxyl group is a critical step for its use as a versatile intermediate.

Protocol 1: Synthesis of 2-Ethoxypyrimidin-4-ol

This protocol is based on the well-established condensation of O-ethylisourea with a malonic ester derivative.

Materials:

  • O-ethylisourea hydrogen sulfate

  • Diethyl malonate

  • Sodium ethoxide solution (21% in ethanol)

  • Anhydrous ethanol

  • Hydrochloric acid (32%)

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, suspend O-ethylisourea hydrogen sulfate (0.5 mol) in anhydrous ethanol (300 g).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a 21% solution of sodium ethoxide in ethanol (1.0 mol) dropwise over 45 minutes, maintaining the temperature below 5°C.

  • Following the addition of sodium ethoxide, add diethyl malonate (0.5 mol) dropwise over 10 minutes.

  • Stir the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature and continue stirring for 90 hours.

  • Add approximately 6 kg of water to the reaction mixture and cool to 15°C.

  • Precipitate the product by adding 32% hydrochloric acid (1.72 mol).

  • Collect the precipitate by filtration, wash with cold water, and dry at 75°C to yield 2-ethoxy-4,6-dihydroxypyrimidine.

  • Selective dehydroxylation at the 6-position can be achieved through various established methods to yield the target 2-ethoxypyrimidin-4-ol.

Protocol 2: Activation to 2-Ethoxy-4-chloropyrimidine

The conversion of the 4-hydroxyl group to a chlorine atom is a crucial activation step, rendering the C4 position susceptible to nucleophilic attack. This is commonly achieved using phosphorus oxychloride (POCl₃).[8][9]

Materials:

  • 2-Ethoxypyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • 1,2-dichloroethane

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a fume hood, dissolve 2-ethoxypyrimidin-4-ol (1 mol) in 1,2-dichloroethane (300 mL).

  • Slowly add phosphorus oxychloride (2.2 mol) to the solution.

  • Under stirring, add triethylamine (2 mol) dropwise, ensuring the reaction temperature does not exceed 50°C.

  • After the addition is complete, heat the reaction mixture to 85°C for 3 hours.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice water.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-ethoxy-4-chloropyrimidine.

  • The crude product can be purified by recrystallization or column chromatography.

Application in the Synthesis of Kinase Inhibitor Scaffolds: Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in a number of potent kinase inhibitors, including those targeting Aurora kinases and cyclin-dependent kinases (CDKs).[1][3][10] 2-Ethoxy-4-chloropyrimidine is an excellent precursor for the synthesis of this important heterocyclic system.

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

G A 2-Ethoxypyrimidin-4-ol B 2-Ethoxy-4-chloropyrimidine A->B C 2-Ethoxy-4-hydrazinylpyrimidine B->C  Hydrazine Hydrate   D Pyrazolo[3,4-d]pyrimidine Core (Kinase Inhibitor Scaffold) C->D

Caption: Synthetic pathway from 2-ethoxypyrimidin-4-ol to the pyrazolo[3,4-d]pyrimidine scaffold.

Protocol 3: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

This protocol outlines the synthesis of the core pyrazolo[3,4-d]pyrimidine ring system from 2-ethoxy-4-chloropyrimidine.

Step 1: Synthesis of 2-Ethoxy-4-hydrazinylpyrimidine

Materials:

  • 2-Ethoxy-4-chloropyrimidine

  • Hydrazine hydrate

  • Acetonitrile

  • Water

  • Triethylamine

  • Ethanol

Procedure:

  • Prepare a mixture of 2-ethoxy-4-chloropyrimidine (0.59 mol), acetonitrile (275 mL), and water (107 g).

  • Cool the mixture to 10°C.

  • Add triethylamine (0.67 mol) followed by the slow, dropwise addition of hydrazine hydrate (0.68 mol) while maintaining the temperature between 5°C and 10°C.[11]

  • After the addition is complete, stir the mixture with cooling for an additional 15 minutes, then allow it to warm to room temperature over 1 hour.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with two portions of water (100 mL each) and then with ethanol (50 mL).

  • Dry the solid to yield 2-ethoxy-4-hydrazinylpyrimidine.

Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core

The hydrazinylpyrimidine intermediate can be cyclized with various three-carbon synthons to form the pyrazole ring. A common method involves reaction with a β-ketoester or a similar reagent.

Materials:

  • 2-Ethoxy-4-hydrazinylpyrimidine

  • Ethyl 2-cyano-3-ethoxyacrylate (or a similar β-dicarbonyl compound)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-ethoxy-4-hydrazinylpyrimidine (1 eq) in ethanol.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1 eq) to the solution.[3]

  • Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent to yield the 1-amino-pyrazolo[3,4-d]pyrimidine derivative.

Data Summary: Key Intermediates and Reaction Parameters

IntermediateStarting Material(s)Key ReagentsSolvent(s)Typical YieldPurity (HPLC)Reference
2-Ethoxy-4,6-dihydroxypyrimidineO-ethylisourea, Diethyl malonateSodium ethoxide, HClEthanolHigh>99%
2-Ethoxy-4,6-dichloropyrimidine2-Ethoxy-4,6-dihydroxypyrimidinePOCl₃, Triethylamine1,2-dichloroethane90.7%98.7%[8]
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine2-Ethoxy-4,6-difluoropyrimidineHydrazine hydrate, TriethylamineAcetonitrile, Water80%N/A[11]

Conclusion and Future Perspectives

2-Ethoxypyrimidin-4-ol is a highly valuable and versatile intermediate in drug discovery. Its straightforward synthesis and the facile activation of its 4-hydroxyl group provide a robust platform for the construction of diverse and complex molecular architectures. The protocols detailed herein for the synthesis of 2-ethoxypyrimidin-4-ol and its application in the preparation of the pyrazolo[3,4-d]pyrimidine scaffold for kinase inhibitors highlight its strategic importance. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined building blocks will remain a critical component of successful drug development programs.

References

  • PrepChem. (n.d.). Preparation of 2-Ethoxy-4-fluoro-6-hydrazinopyrimidine. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(30), 20873-20893. [Link]

  • Patel, R. V., et al. (2015). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research, 8(7), 233-242.
  • El-Sayed, N. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][8][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(45), 29334-29351. [Link]

  • Al-Omair, M. A., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]

  • ResearchGate. (2020). Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from 2‐amino‐4,6‐dichloropyrimidine‐5‐carbaldehyde under solvent‐free conditions. [Link]

  • Google Patents. (2020). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • ResearchGate. (2023). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. [Link]

  • Organic Syntheses. (1990). ethyl 3,3-diethoxypropanoate. [Link]

  • El-Subbagh, A. M., et al. (2014). Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Molecules, 19(11), 18088-18111. [Link]

  • Organic Syntheses. (1963). 2-Chloropyrimidine. [Link]

  • ResearchGate. (2023). Synthesis of 2a-h from 1a-h using diethyl malonate. All reactions.... [Link]

  • Google Patents. (1995). US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.
  • Sujayev, A., et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Journal of Advances in Medicine and Medical Research, 21(11), 1-8. [Link]

  • Gaube, G., et al. (2023). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 14(9), 1269-1275. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 3-ethoxy-3-iminopropanoate hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025). Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride: A Versatile Precursor for Generating Next-Generation Energetic Materials | Request PDF. [Link]

  • Zhao, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 149, 107454. [Link]

  • Organic Syntheses. (1955). ethyl ethoxymethylenemalonate. [Link]

  • Chen, S., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 96, 461-471. [Link]

  • El-Subbagh, A. M., et al. (2014). Synthesis and biological evaluation of 2-thioxopyrimidin-4(1H)-one derivatives as potential non-nucleoside HIV-1 reverse transcriptase inhibitors. Molecules, 19(11), 18088-18111. [Link]

  • Al-Abdullah, E. S., et al. (2014). Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents. Molecules, 19(1), 279-293. [Link]

  • Lee, J. S., et al. (2007). Synthesis and antiviral activities of some 4,4'- and 2,2'-dihydroxytriphenylmethanes. Bioorganic & Medicinal Chemistry Letters, 17(2), 316-319. [Link]

  • Lee, H. W., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(14), 5406. [Link]

  • El-Gamal, M. I., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5170. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1933-1946. [Link]

  • Kappe, C. O., et al. (1997). Malonates in Cyclocondensation Reactions. Molecules, 2(3), 61-75. [Link]

  • Google Patents. (2017).
  • Google Patents. (2016). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
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Sources

Method

Application Note: Strategic Derivatization of 2-Ethoxypyrimidin-4-ol for Structure-Activity Relationship (SAR) Studies

Abstract This technical guide provides a comprehensive framework for the strategic derivatization of the 2-ethoxypyrimidin-4-ol scaffold, a privileged core structure in medicinal chemistry. We detail robust, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the strategic derivatization of the 2-ethoxypyrimidin-4-ol scaffold, a privileged core structure in medicinal chemistry. We detail robust, field-proven protocols for targeted modifications at key positions of the pyrimidine ring to enable systematic exploration of the structure-activity relationship (SAR). The methodologies described herein are designed to generate a diverse library of analogues, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds. This note emphasizes the causal logic behind experimental design, from the selection of synthetic routes to the characterization of novel compounds, ensuring a self-validating and efficient drug discovery workflow.

Introduction: The Pyrimidin-4-ol Scaffold as a Cornerstone in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleic acids and numerous approved therapeutics.[1][2][3] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. The 2,4-disubstituted pyrimidine pattern, in particular, is a cornerstone in the design of kinase inhibitors and other targeted therapies.[4] The 2-ethoxypyrimidin-4-ol core offers multiple vectors for chemical diversification, making it an ideal starting point for SAR-driven lead optimization campaigns.[5] The strategic placement and nature of substituents on this nucleus can profoundly influence the biological activity of the resulting derivatives.[1][2]

This guide will focus on three primary diversification points on the 2-ethoxypyrimidin-4-ol scaffold:

  • Position 4 (C4): Conversion of the hydroxyl group to a leaving group for subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

  • Position 5 (C5): Introduction of substituents via electrophilic aromatic substitution.

  • Position 6 (C6): Functionalization through condensation reactions or by utilizing a pre-functionalized starting material.

Our objective is to provide researchers with a logical and experimentally validated roadmap for generating analogues with diverse physicochemical properties, thereby accelerating the identification of clinical candidates.

Strategic Derivatization Workflow

A successful SAR campaign relies on a systematic and logical approach to analogue synthesis. The following workflow outlines the key stages in the derivatization of 2-ethoxypyrimidin-4-ol.

SAR_Workflow A Starting Material 2-Ethoxypyrimidin-4-ol B C4-Chlorination (POCl3) A->B Activation D C5-Halogenation (NBS/NCS) A->D C-H Functionalization C C4-Derivatization (SNAr / Suzuki Coupling) B->C Diversification F Characterization (NMR, MS, HPLC) C->F E C5-Derivatization (Suzuki/Sonogashira Coupling) D->E Cross-Coupling E->F G Biological Screening (In vitro assays) F->G Data Generation H SAR Analysis & Iteration G->H Data Analysis H->A Next Generation Design Tautomer_Alkylation cluster_0 Alkylation Pathways cluster_1 N-Alkylation cluster_2 O-Alkylation Start 2-Ethoxypyrimidin-4-ol (Amide Tautomer) Imidic 2-Ethoxypyrimidin-4-ol (Imidic Acid Tautomer) Start->Imidic Tautomerization N_Alkylated N1-Alkyl Derivative Start->N_Alkylated R-X, Base (NaH) O_Alkylated O4-Alkyl Derivative Imidic->O_Alkylated R-X, Base (K2CO3)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common side reactions in pyrimidine synthesis

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize their syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize their synthetic protocols. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring your success in the lab.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed guides to address specific issues encountered during pyrimidine synthesis, with a focus on the widely used Biginelli and Pinner reactions.

Part 1: The Biginelli Reaction: Troubleshooting Unexpected Side Products and Low Yields

The Biginelli reaction is a cornerstone of pyrimidine synthesis, a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] While versatile, it is not without its challenges.

Frequently Asked Questions (FAQs): Biginelli Reaction

Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2][3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[3]

Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2][3]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[3]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[3]

Q2: I am observing a significant amount of unreacted starting materials in my reaction mixture, leading to a low yield of the desired DHPM. What are the likely causes and solutions?

A2: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[2][3]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, confirm that the concentration is appropriate.[2][3] The catalyst's role is essential; in its absence, product formation is often difficult, with poor yields.[4]

  • Reaction Time and Temperature: The reaction may require a longer reaction time or a moderate increase in temperature to go to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][3]

  • Solvent: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[2] Polar solvents are generally preferred.[4]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.[3][4]

Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[3]

Troubleshooting Steps:

  • Identification: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[3]

  • Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[3]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.[3]

Q4: I'm observing the formation of a Knoevenagel condensation product between my aldehyde and β-ketoester. How can I minimize this?

A4: The Knoevenagel condensation can compete with the main Biginelli pathway, consuming starting materials and reducing your yield.[5]

Troubleshooting Steps:

  • Catalyst Selection: Certain catalysts may favor the Biginelli pathway over the Knoevenagel condensation. Experiment with different Lewis or Brønsted acids.

  • Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can push the equilibrium towards the formation of the N-acyliminium ion, outcompeting the Knoevenagel pathway.[5]

Visualizing the Competing Pathways

G cluster_0 Biginelli vs. Hantzsch Pathways Aldehyde Aldehyde DHPM Desired DHPM Aldehyde->DHPM Biginelli Reaction DHP Hantzsch DHP Byproduct Aldehyde->DHP Hantzsch Reaction β-Ketoester (1 eq) β-Ketoester (1 eq) β-Ketoester (1 eq)->DHPM Urea Urea Urea->DHPM β-Ketoester (2 eq) β-Ketoester (2 eq) β-Ketoester (2 eq)->DHP Ammonia Ammonia (from Urea decomp.) Ammonia->DHP

Caption: Competing Biginelli and Hantzsch reaction pathways.

Troubleshooting Workflow for the Biginelli Reaction

G cluster_0 Biginelli Reaction Troubleshooting start Low Yield or Multiple Products tlc Analyze Reaction by TLC/LC-MS start->tlc purity Check Purity of Starting Materials tlc->purity impure If impure, purify and restart purity->impure Impure conditions Optimize Reaction Conditions purity->conditions Pure temp Adjust Temperature conditions->temp catalyst Screen Catalysts conditions->catalyst solvent Change Solvent conditions->solvent success Improved Yield temp->success catalyst->success solvent->success

Caption: A systematic workflow for troubleshooting the Biginelli reaction.

Experimental Protocol: Optimized Biginelli Synthesis of a Dihydropyrimidinone

This protocol provides a general framework for an optimized Biginelli reaction.

Materials:

  • Aldehyde (10 mmol)

  • β-Ketoester (10 mmol)

  • Urea (15 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 1-5 mol%)

  • Solvent (e.g., Ethanol or Acetonitrile, 20 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, urea, and catalyst.

  • Add the solvent and stir the mixture at a controlled temperature (start at room temperature and gently heat if necessary, e.g., 60°C).[2]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[3]

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid product and wash with cold ethanol.[3]

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[3]

Part 2: The Pinner Reaction: Navigating Common Pitfalls

The Pinner pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[6] While powerful, this reaction is sensitive to conditions and can be plagued by side reactions.

Frequently Asked Questions (FAQs): Pinner Reaction

Q1: My Pinner synthesis is resulting in a complex mixture of products and low yield of the desired pyrimidine. What are the common side reactions?

A1: The Pinner synthesis can be prone to several side reactions:

  • Self-condensation of the 1,3-dicarbonyl compound: This is a common issue that consumes your starting material.[3][7]

  • Hydrolysis of the amidine starting material or intermediates: The presence of water can be detrimental, leading to hydrolysis.[2][7]

  • Incomplete cyclization: The reaction may stall at an open-chain intermediate.[3][7]

  • Amidine self-condensation: Amidines can react with themselves, especially under basic conditions, to form triazines or other condensation products.[7]

  • Formation of regioisomers: If an unsymmetrical β-dicarbonyl compound is used, a mixture of regioisomers can be formed.[7]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure strictly anhydrous conditions by using dry solvents and glassware, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis.[5]

  • Purity of Amidine: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[2][5]

  • Temperature Control: While heating is often required, excessive temperatures can promote side reactions and decomposition. Monitor the reaction by TLC to find the optimal temperature.[2][7]

  • pH Control: The reaction can be catalyzed by acid or base. The choice and amount of catalyst should be optimized to favor pyrimidine formation over side reactions.[7]

Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

A2: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[2][7]

Troubleshooting Steps:

  • Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2] Increasing the acid catalyst concentration or strength can enhance the rate of the final cyclization-dehydration step.[5]

  • Increase Temperature: Heating the reaction mixture (e.g., to reflux in a suitable solvent like ethanol or THF) provides the necessary activation energy for the ring closure.[5]

  • Increase Reaction Time: Allow the reaction to proceed for a longer period, monitoring by TLC.

Troubleshooting Guide: The Pinner Pyrimidine Synthesis
Problem Potential Cause(s) Troubleshooting Strategies
Low Yield - Hydrolysis of starting materials/intermediates- Incomplete reaction- Suboptimal temperature- Ensure strictly anhydrous conditions.[5]- Increase reaction time or temperature, monitoring by TLC.[2]- Optimize catalyst loading.[7]
Formation of Multiple Products - Amidine self-condensation- Dicarbonyl self-condensation- Formation of regioisomers- Use a lower reaction temperature.[7]- Adjust the pH to disfavor self-condensation.[7]- If using an unsymmetrical dicarbonyl, consider a different synthetic route if regioselectivity is poor.[7]
Incomplete Cyclization - Insufficient activation of carbonyl- Steric hindrance- Increase reaction time or temperature.[7]- Use a stronger acid or base catalyst.[5][7]
Product is Difficult to Purify - Side products with similar polarity- Optimize the reaction conditions to minimize side-product formation.- Employ alternative purification techniques (e.g., HILIC for polar compounds).[8]
Experimental Protocol: General Pinner Synthesis of a Pyrimidine

This protocol provides a general framework for the Pinner synthesis.

Materials:

  • 1,3-Dicarbonyl compound (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., Sodium ethoxide, 10 mmol)

  • Anhydrous Ethanol (25 mL)

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.

  • In a round-bottom flask, dissolve the amidine hydrochloride in anhydrous ethanol.

  • Add the base (e.g., sodium ethoxide) to the solution and stir for 15-30 minutes at room temperature.

  • Add the 1,3-dicarbonyl compound to the reaction mixture.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[2]

  • Remove the solvent under reduced pressure.[2]

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]

References

  • BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • BenchChem. (2025). Side-product formation in pyrimidine ring synthesis and mitigation. BenchChem.
  • BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

  • Biginelli reaction. (2023). In Wikipedia. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Alkoxypyrimidine Synthesis

Welcome to the technical support center for the synthesis of 2-alkoxypyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of mol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-alkoxypyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction conditions for successful synthesis.

Introduction: The Chemistry of 2-Alkoxypyrimidine Synthesis

The synthesis of 2-alkoxypyrimidines is a cornerstone reaction in medicinal chemistry, as this moiety is a key structural feature in numerous pharmaceutical agents. The most prevalent and versatile method for this transformation is the nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the displacement of a halide, most commonly chloride, from the C2 position of the pyrimidine ring by an alkoxide nucleophile.

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. However, the success of the reaction is highly dependent on a delicate interplay of several factors, including the choice of base, solvent, and reaction temperature. This guide will provide you with the technical insights and practical advice needed to master this synthesis.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of 2-alkoxypyrimidines.

Problem 1: Low or No Conversion of 2-Chloropyrimidine

Question: I have set up my reaction with 2-chloropyrimidine, an alcohol, and a base, but I am seeing very little or no formation of the desired 2-alkoxypyrimidine, even after several hours. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a frequent issue that can almost always be traced back to one of three key areas: inefficient generation of the nucleophile, suboptimal solvent choice, or insufficient reaction temperature.

Causality and Solutions:

  • Incomplete Deprotonation of the Alcohol: The reacting species is the alkoxide, not the alcohol. Therefore, complete deprotonation of the alcohol is critical. If the base is not strong enough to deprotonate the alcohol, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

    • Troubleshooting:

      • Assess Base Strength: Compare the pKa of the alcohol to the pKa of the conjugate acid of the base. For a complete and irreversible deprotonation, the pKa of the conjugate acid of the base should be significantly higher than that of the alcohol. For simple primary alcohols (pKa ~16-18), a strong base like sodium hydride (NaH) is an excellent choice. Weaker bases like potassium carbonate (K₂CO₃) may be insufficient for complete deprotonation of less acidic alcohols.

      • Consider the Base:

        • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates alcohols, driving the equilibrium towards the alkoxide. It is often the most reliable choice for generating the nucleophile.

        • Potassium Carbonate (K₂CO₃): A weaker base that may be suitable for more acidic alcohols or phenols. However, for simple aliphatic alcohols, it may not be strong enough to generate a sufficient concentration of the alkoxide.

        • Sodium/Potassium Hydroxide (NaOH/KOH): While strong bases, the presence of water from these reagents can lead to side reactions, such as hydrolysis of the 2-chloropyrimidine. If used, anhydrous conditions are still recommended.

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing the intermediate and facilitating the reaction.

    • Troubleshooting:

      • Use a Polar Aprotic Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are highly recommended. These solvents are effective at solvating the cation (e.g., Na⁺) of the alkoxide, leaving the "naked" and highly reactive alkoxide anion to participate in the SNAr reaction.

      • Avoid Protic Solvents: Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile through hydrogen bonding, which stabilizes it and reduces its nucleophilicity, thereby slowing down the reaction.

  • Insufficient Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Troubleshooting:

      • Increase the Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature to 50-100 °C can significantly increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

Problem 2: Formation of a Significant Byproduct

Question: My reaction is proceeding, but I am observing a significant byproduct that is complicating my purification. How can I identify and minimize this impurity?

Answer:

Byproduct formation is a common challenge in 2-alkoxypyrimidine synthesis. The most likely culprits are hydrolysis of the starting material or the product, or elimination reactions if you are using a secondary or tertiary alcohol.

Causality and Solutions:

  • Hydrolysis to 2-Hydroxypyrimidine: If there is any water present in the reaction mixture, the 2-chloropyrimidine can be hydrolyzed to 2-hydroxypyrimidine, which can be difficult to separate from the desired product.

    • Identification: 2-Hydroxypyrimidine is generally more polar than the corresponding 2-alkoxypyrimidine and will have a lower Rf value on TLC. It can be confirmed by 1H NMR, where the pyrimidine protons will be present, but the alkoxy protons will be absent.

    • Prevention:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. If using a solid base like K₂CO₃, ensure it is dry. When using NaH, which is supplied as a dispersion in mineral oil, it is good practice to wash it with dry hexanes before use to remove the oil.

      • Use a Non-Hygroscopic Base: NaH is an excellent choice as it also acts as a drying agent.

  • Hydrolysis of the 2-Alkoxypyrimidine Product: The 2-alkoxy group can be susceptible to hydrolysis under certain conditions, especially if the reaction is worked up with aqueous acid.

    • Identification: Similar to the hydrolysis of the starting material, this will result in the formation of 2-hydroxypyrimidine.

    • Prevention:

      • Neutral or Basic Workup: Quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate solution) instead of acid.

  • Elimination Byproducts: While less common with the pyrimidine system itself, if you are using a secondary or tertiary alcohol, the alkoxide can act as a base and promote an E2 elimination reaction with another molecule of the alcohol (if it has a suitable leaving group) or if there are other alkyl halides present. This is a well-known competing reaction in the analogous Williamson ether synthesis.[1]

    • Identification: The formation of an alkene can be detected by 1H NMR, which will show characteristic vinylic proton signals.

    • Prevention:

      • Prioritize Primary Alcohols: Whenever possible, use primary alcohols as they are much less prone to elimination reactions.

      • Control Temperature: Lower reaction temperatures generally favor substitution over elimination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for my 2-alkoxypyrimidine synthesis?

A1: The optimal base depends on the pKa of your alcohol. For most simple primary and secondary alcohols, sodium hydride (NaH) is the preferred choice. It is a strong, non-nucleophilic base that ensures complete and irreversible deprotonation of the alcohol to form the reactive alkoxide. For more acidic alcohols, such as phenols, a weaker base like potassium carbonate (K₂CO₃) can be effective.

Q2: Which solvent should I use for my reaction?

A2: Polar aprotic solvents are the best choice for this reaction. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent options as they effectively solvate the cation of the alkoxide, enhancing the nucleophilicity of the anion. Tetrahydrofuran (THF) is also a good choice, particularly when using NaH as the base. Avoid protic solvents like ethanol or water, as they will solvate the alkoxide and reduce its reactivity.

Q3: At what temperature should I run my reaction?

A3: The optimal temperature will depend on the reactivity of your specific substrates. A good starting point is room temperature , and if the reaction is slow, it can be gently heated to 50-80 °C . For very unreactive substrates, temperatures up to 100 °C may be necessary. It is always advisable to monitor the reaction progress by TLC to find the optimal balance between reaction rate and potential for side reactions or decomposition.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. The 2-alkoxypyrimidine product will typically have a higher Rf value than the more polar 2-hydroxypyrimidine byproduct and a different Rf than the 2-chloropyrimidine starting material. 1H NMR spectroscopy can also be used to monitor the reaction by observing the disappearance of the starting material signals and the appearance of the product signals, particularly the characteristic signals of the alkoxy group.

Q5: What is the mechanism of the reaction?

A5: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism . This is a two-step process:

  • Nucleophilic Attack: The alkoxide anion attacks the electron-deficient C2 carbon of the pyrimidine ring, which bears the leaving group (chloride). This forms a high-energy, negatively charged intermediate called a Meisenheimer complex .[2] This step is typically the rate-determining step.

  • Loss of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the final 2-alkoxypyrimidine product.

Quantitative Data Summary

The choice of base and solvent can have a significant impact on the yield of the 2-alkoxypyrimidine synthesis. The following tables provide a summary of representative data to guide your optimization efforts.

Table 1: Effect of Base on the Yield of 2-Propargyloxy-4H-chromene-3-carbonitrile *

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃AcetoneReflux1270-89
2NaHDMFRoom Temp280-96

*Data adapted from a study on the Williamson ether synthesis of propargyl ethers.[3] While not a pyrimidine synthesis, it illustrates the superior efficacy of NaH in DMF for alkoxide generation and subsequent substitution.

Table 2: Effect of Solvent on SNAr Reactions

SolventTypeDielectric Constant (ε)General Recommendation
DMF Polar Aprotic37Highly Recommended
DMSO Polar Aprotic47Highly Recommended
Acetonitrile Polar Aprotic38Recommended
THF Polar Aprotic7.6Good, especially with NaH
Ethanol Protic25Not Recommended
Water Protic80Not Recommended

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Methoxypyrimidine

This protocol provides a reliable method for the synthesis of 2-methoxypyrimidine from 2-chloropyrimidine using sodium hydride and methanol in THF.

Materials:

  • 2-Chloropyrimidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous methanol

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Septum and nitrogen inlet

  • Syringes

Procedure:

  • Preparation of the Alkoxide: a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents). b. Suspend the NaH in anhydrous THF. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add anhydrous methanol (1.1 equivalents) dropwise to the suspension. e. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium methoxide.

  • SNAr Reaction: a. Dissolve 2-chloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous THF. b. Add the 2-chloropyrimidine solution dropwise to the sodium methoxide suspension at room temperature. c. Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress by TLC.

  • Workup and Purification: a. Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to obtain pure 2-methoxypyrimidine.

Protocol 2: Optimization of Reaction Temperature

This experiment is designed to determine the optimal temperature for the synthesis of a target 2-alkoxypyrimidine.

Procedure:

  • Set up three parallel reactions using the general procedure described in Protocol 1.

  • Run each reaction at a different temperature:

    • Reaction A: Room temperature (approx. 25 °C)

    • Reaction B: 50 °C

    • Reaction C: Reflux (approx. 66 °C in THF)

  • Monitor each reaction by TLC at regular intervals (e.g., every hour).

  • After a set time (e.g., 4 hours), quench all reactions and work them up identically.

  • Analyze the crude product from each reaction by 1H NMR to determine the conversion and yield of the desired 2-alkoxypyrimidine. This will allow you to identify the temperature that provides the best balance of reaction rate and product purity.

Visualizations

Reaction Mechanism

SNAr_Mechanism Figure 1: S-N-Ar Mechanism for 2-Alkoxypyrimidine Synthesis cluster_reactants Reactants 2-Chloropyrimidine 2-Chloropyrimidine Meisenheimer Complex Meisenheimer Complex 2-Chloropyrimidine->Meisenheimer Complex Nucleophilic Attack (Rate-Determining Step) Alkoxide (RO-) Alkoxide (RO-) Alkoxide (RO-)->Meisenheimer Complex 2-Alkoxypyrimidine 2-Alkoxypyrimidine Meisenheimer Complex->2-Alkoxypyrimidine Loss of Leaving Group Chloride (Cl-) Chloride (Cl-) Meisenheimer Complex->Chloride (Cl-)

Caption: S-N-Ar Mechanism for 2-Alkoxypyrimidine Synthesis

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low or No Yield Check_Base Is the base strong enough? Start->Check_Base Check_Solvent Is the solvent polar aprotic? Check_Base->Check_Solvent Yes Use_Stronger_Base Use a stronger base (e.g., NaH) Check_Base->Use_Stronger_Base No Check_Temp Is the temperature sufficient? Check_Solvent->Check_Temp Yes Use_Polar_Aprotic Switch to DMF, DMSO, or THF Check_Solvent->Use_Polar_Aprotic No Increase_Temp Increase temperature (50-100 °C) Check_Temp->Increase_Temp No Success Improved Yield Check_Temp->Success Yes Use_Stronger_Base->Check_Solvent Use_Polar_Aprotic->Check_Temp Increase_Temp->Success

Caption: Troubleshooting Workflow for Low Yield

References

  • Campodónico, P. R., Olivares, B., & Tapia, R. A. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 643. [Link]

  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (2022). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Organic Syntheses. (1963). 2-Chloropyrimidine. Organic Syntheses, Coll. Vol. 4, p.182; Vol. 33, p.17. [Link]

  • Kim, J., Cho, Y. S., & Min, S. J. (2016). Facile Synthesis of 2-Amino-4-alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of the Korean Chemical Society, 37(12), 1998-2008. [Link]

  • Gagnon, D., Du, H., & Piccirilli, J. A. (2012). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic letters, 14(9), 2434–2437. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Mittersteiner, M., Farias, F. F. S., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics sonochemistry, 79, 105785. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). Condensative Azaheterocycle Synthesis at Subambient Temperatures. Organic Syntheses, 85, 16-27. [Link]

  • Organic Syntheses. (1953). 2-Chloropyrimidine. Organic Syntheses, 33, 17. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with the SNAr Reaction. American Chemical Society. [Link]

  • Smith, A. J., Pang, J. H., Rohrbach, S., Chiba, S., Tuttle, T., & Murphy, J. A. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 59(42), 18364-18380. [Link]

  • Gallou, F., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(12), 3955-3960. [Link]

  • Farina, V. (2015). Process for preparing 2-chloropyrimidine.
  • Al-Warhi, T., Al-Hazmi, L. A., & El-Baih, F. E. M. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Molecules, 23(11), 2909. [Link]

  • Helling, C., & Tester, J. W. (2007). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 46(25), 8430-8437. [Link]

  • Pal, N., Singh, S., & Singh, H. (2017). Impact of organic polar solvents (DMSO and DMF) on the micellization and related behavior of an anionic (AOT), cationic (CEM 2 AB) and cationic gemini surfactant (16-5-16). Journal of Molecular Liquids, 230, 533-542. [Link]

  • Shchukina, A., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10634-10640. [Link]

  • Al-Warhi, T., Al-Hazmi, L. A., & El-Baih, F. E. M. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed. [Link]

  • SpectraBase. (n.d.). 2-Acetylamino-4-chloropyrimidine. [Link]

  • Prakoso, N. I., et al. (2020). Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. AIP Conference Proceedings, 2229(1), 030001. [Link]

  • Osyanin, V. A., et al. (2019). A New Efficient Route to 2-Alkylsemicarbazides. Molecules, 24(22), 4104. [Link]

  • Al-Warhi, T., Al-Hazmi, L. A., & El-Baih, F. E. M. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed. [Link]

  • Farina, V. (1980). Preparation process of 2-chloro pyrimidine.
  • Farina, V. (2015). Method of preparing 2-chloropyrimidine.
  • Farina, V. (2013). Method for preparing 2-chloropyrimidine.
  • Helling, C., & Tester, J. W. (2007). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Request PDF. [Link]

  • Thirunarayanan, G. (2016). IR and 1H NMR Spectral Studies of some 2-Amino-4-Isopropyl-6-Methoxy-N-Phenylpyrimidine-5-Carboxamides: Assessment of Substituent Effects. ResearchGate. [Link]

  • SpectraBase. (n.d.). 2-Acetylamino-4-chloropyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Ethoxypyrimidin-4-ol using Column Chromatography

Welcome to the technical support center for the purification of 2-Ethoxypyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Ethoxypyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for the successful purification of this compound using column chromatography. The information presented here is a synthesis of established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of 2-Ethoxypyrimidin-4-ol.

Q1: What is the recommended stationary phase for the column chromatography of 2-Ethoxypyrimidin-4-ol?

A1: For the purification of a polar heterocyclic compound like 2-Ethoxypyrimidin-4-ol, the choice of stationary phase is critical.

  • Normal-Phase Chromatography: Standard silica gel is the most common and cost-effective choice. Its polar surface interacts well with the polar functional groups of the pyrimidine derivative, allowing for separation based on polarity.[1] Alumina can be an alternative, but silica is generally the first choice.

  • Reversed-Phase Chromatography: While less common for this specific application in a preparative context, C18-functionalized silica can be used.[2] In this mode, a polar mobile phase is used, and separation is based on hydrophobic interactions. This can be advantageous if the impurities are significantly more or less polar than the target compound.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase chromatography.[3][4] It utilizes a polar stationary phase with a partially aqueous, high-organic mobile phase.[3]

For most applications, silica gel is the recommended starting point due to its versatility and the extensive body of literature supporting its use for separating polar organic molecules.

Q2: How do I select an appropriate mobile phase (eluent) for the purification?

A2: The selection of the mobile phase is crucial for achieving good separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for 2-Ethoxypyrimidin-4-ol on a Thin Layer Chromatography (TLC) plate.

  • Initial Screening with TLC: Before packing a column, it is essential to screen various solvent systems using TLC.[5] This allows for rapid optimization of the mobile phase. A typical starting point for polar compounds on silica gel is a mixture of a non-polar solvent and a polar solvent.[1]

  • Common Solvent Systems:

    • Ethyl Acetate/Hexane (or Heptane): This is a widely used, versatile system. The polarity is adjusted by varying the ratio of ethyl acetate to hexane. For 2-Ethoxypyrimidin-4-ol, a higher proportion of ethyl acetate will likely be required. A gradient of 0–40% ethyl acetate in heptane has been used for similar pyrimidine derivatives.[6]

    • Dichloromethane/Methanol: This combination is effective for more polar compounds. A small percentage of methanol (1-10%) in dichloromethane can significantly increase the eluting power.

    • Chloroform/Acetone: Another viable option, with acetone being the more polar component.

Pro-Tip: The addition of a small amount of a modifier, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), can improve peak shape and reduce tailing by neutralizing active sites on the silica gel. Given the presence of the pyrimidinol ring, which can exhibit acidic or basic properties, this can be a valuable strategy.

Q3: My compound is not moving off the baseline on the TLC plate, even with pure ethyl acetate. What should I do?

A3: This indicates that the mobile phase is not polar enough to elute your compound. You need to increase the polarity of the eluent.

  • Introduce a More Polar Solvent: Add a small percentage of a more polar solvent like methanol or ethanol to your current mobile phase (e.g., ethyl acetate). Start with 1-2% and gradually increase the concentration.

  • Alternative Stronger Solvents: Consider switching to a more polar solvent system altogether, such as dichloromethane/methanol.

Q4: How do I determine the correct column size and amount of silica gel to use?

A4: The amount of silica gel needed depends on the difficulty of the separation and the quantity of the crude sample.

  • General Rule of Thumb: A silica gel to crude sample weight ratio of 30:1 to 100:1 is a good starting point. For difficult separations (compounds with very close Rf values), a higher ratio is recommended.

  • Column Dimensions: The column should have a height-to-diameter ratio of about 8:1 to 10:1. A longer, narrower column generally provides better resolution than a shorter, wider one.

Crude Sample (g)Silica Gel (g)Column Diameter (cm)
0.15-101.0
0.525-502.0
1.050-1002.5
5.0250-5005.0

This table provides general guidelines. The optimal parameters may vary based on the specific separation.

Q5: What are the best practices for loading my sample onto the column?

A5: Proper sample loading is critical for achieving sharp bands and good separation.[7] The goal is to apply the sample as a narrow, concentrated band.[7]

  • Wet Loading: Dissolve the crude sample in the minimum amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette. This method is suitable for liquid samples or those that are readily soluble in the mobile phase.[7]

  • Dry Loading: This is the preferred method for samples with poor solubility in the mobile phase. Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, acetone). Add a small amount of silica gel (or Celite) to the solution and evaporate the solvent to obtain a free-flowing powder.[8] This powder is then carefully added to the top of the column.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the column chromatography of 2-Ethoxypyrimidin-4-ol.

Problem Possible Cause(s) Solution(s)
Poor Separation / Overlapping Bands - Inappropriate mobile phase. - Column overloading. - Column was packed improperly (channels or cracks). - Sample band was too wide during loading.- Re-optimize the mobile phase using TLC to achieve a greater ∆Rf between your compound and impurities. - Reduce the amount of sample loaded onto the column. - Repack the column carefully, ensuring a homogenous and level bed. - Use a more concentrated sample solution for loading or switch to dry loading.
Compound Elutes Too Quickly (in the solvent front) - Mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
Compound Elutes Too Slowly or Not at All - Mobile phase is not polar enough. - Compound may be decomposing on the silica.[9]- Increase the polarity of the mobile phase. Consider using a gradient elution. - Test the stability of your compound on silica using a 2D TLC experiment.[9] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica.
Tailing Peaks - Compound is interacting too strongly with the stationary phase.[7] - The column is overloaded.- Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine or acetic acid). - Reduce the sample load.
Cracks or Channels in the Silica Bed - The silica bed ran dry during the run. - Heat of solvation from adding solvent to dry silica caused expansion and cracking.- Always keep the solvent level above the top of the silica bed. - Pack the column using a slurry method ("wet packing") to dissipate heat.[8]
Compound Crystallizes on the Column - The compound has low solubility in the mobile phase.- This is a difficult problem to solve once it occurs.[9] Try switching to a solvent system where the compound is more soluble. Pre-purification to remove impurities that may be seeding crystallization can also help.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common column chromatography issues.

Caption: A flowchart for troubleshooting common column chromatography issues.

Section 3: Experimental Protocols

Protocol 1: TLC Analysis for Mobile Phase Selection
  • Preparation: Obtain a TLC plate (silica gel 60 F254). Draw a faint pencil line about 1 cm from the bottom (the origin).

  • Spotting: Dissolve a small amount of your crude 2-Ethoxypyrimidin-4-ol in a volatile solvent. Using a capillary tube, spot a small amount onto the origin.[10] Make the spot as small as possible.[5]

  • Development: Place a small amount of your chosen solvent system into a developing chamber (a beaker covered with a watch glass will suffice). Place the TLC plate in the chamber, ensuring the solvent level is below the origin.

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Staining with an appropriate agent can also be used.[5]

  • Analysis: Calculate the Rf value for your compound (distance traveled by spot / distance traveled by solvent front). Aim for an Rf of 0.2-0.4.

Protocol 2: Packing and Running the Column (Wet Packing)
  • Column Preparation: Secure a glass column of the appropriate size vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to create a slurry.

  • Packing: Pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, which helps in uniform settling.

  • Equilibration: Add more mobile phase and allow it to run through the column until the silica bed is stable and no more settling occurs. The solvent level must always remain above the silica bed.

  • Sample Loading: Drain the solvent until it is just level with the top of the silica bed. Carefully load your sample using either the wet or dry loading method described in the FAQs.

  • Elution: Add the mobile phase to the top of the column. Apply gentle pressure (if using flash chromatography) and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to determine which ones contain your purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizing the Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Select Mobile Phase via TLC B Prepare Slurry (Silica + Eluent) A->B Optimized Eluent C Pack Column B->C D Equilibrate Column C->D Packed Column E Load Sample (Wet/Dry) D->E F Elute with Mobile Phase E->F G Collect Fractions F->G Continuous Flow H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I Identify Pure Fractions J Evaporate Solvent I->J K Obtain Purified Product J->K

Caption: Step-by-step workflow for column chromatography purification.

Section 4: References

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from

  • Millar, S. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • Klampfl, C. W., Buchberger, W., & Haddad, P. R. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. Journal of Chromatography A, 911(2), 277-283.

  • Separation Science. (2024, September 5). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Retrieved from

  • Phenomenex. (2017, May 23). How to Improve LC Column Loadability. Retrieved from

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from

  • BenchChem. (2025). Strategies for purifying polar heterocyclic compounds via chromatography. Retrieved from

  • Moiseev, D. V., Marchenko, S. I., Moiseeva, A. M., Trukhacheva, T. V., Petrov, P. T., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from

  • Biotage. (2023, January 23). How do I determine loading capacity in reverse phase flash column chromatography? Retrieved from

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from

  • National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from

  • Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis. Retrieved from

  • Columbia University. (n.d.). Column chromatography. Retrieved from

  • Sigma-Aldrich. (n.d.). Sample Preparation for Chromatographic Purification. Retrieved from

  • National Institutes of Health. (n.d.). Detection Progress of Selected Drugs in TLC. Retrieved from

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from

  • Strategies for the Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from

  • BenchChem. (2025). Stability issues of 4-methoxypyrimidin-5-ol in solution. Retrieved from

  • National Institutes of Health. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from

  • Interchim. (n.d.). Purification Column Guide. MD Scientific. Retrieved from

  • YouTube. (2020, September 18). TLC of Analgesics Experiment Part 2, Spotting and Developing. Retrieved from

  • National Institutes of Health. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from

  • National Institutes of Health. (n.d.). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from

  • YouTube. (2020, June 19). CHEM 2211L Experiment 4 - Thin Layer Chromatography. Retrieved from

  • EvitaChem. (n.d.). 2-Phenylpyrimidin-4-ol. Retrieved from

  • ResearchGate. (2015, September 11). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chloropyrimidin-4-ol. Retrieved from

  • National Institutes of Health. (n.d.). 2,5-Dimethylpyrimidin-4-ol. PubChem. Retrieved from

  • ResearchGate. (2025, August 10). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from

  • National Institutes of Health. (n.d.). Terpinen-4-ol. PubChem. Retrieved from

  • ResearchGate. (2025, August 5). Synthesis, Characterization and Suppression of Impurities during Optimization of Dabigatran Etexilate. Retrieved from

Sources

Optimization

Technical Support Center: Identification and Characterization of Impurities in 2-Ethoxypyrimidin-4-ol Synthesis

Welcome to the technical support guide for the synthesis of 2-Ethoxypyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Ethoxypyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity identification and characterization during its synthesis. The purity of any active pharmaceutical ingredient (API) or intermediate is paramount, and understanding the impurity profile is a critical aspect of process development and regulatory compliance.[1][2][3] This guide provides field-proven insights and actionable protocols in a direct question-and-answer format to help you troubleshoot issues and ensure the quality of your synthesis.

Section 1: Synthesis Pathway and Potential Impurity Hotspots

The most common and efficient synthesis of 2-Ethoxypyrimidin-4-ol involves the cyclocondensation of a C3 fragment, such as diethyl malonate, with an N-C-N fragment, like O-ethylisourea.[4] This reaction, while generally robust, presents several opportunities for impurity formation stemming from starting materials, side reactions, or incomplete conversion.

G cluster_reactants Starting Materials cluster_impurities Potential Impurity Hotspots SM1 Diethyl Malonate INT1 Acyclic Condensation Intermediate SM1->INT1 + Base (e.g., NaOEt) IMP1 Impurity A: Unreacted Starting Materials SM1->IMP1 SM2 O-Ethylisourea SM2->INT1 + Base (e.g., NaOEt) SM2->IMP1 PRODUCT 2-Ethoxypyrimidin-4-ol INT1->PRODUCT Cyclization (- EtOH) IMP2 Impurity B: Incomplete Cyclization INT1->IMP2 IMP3 Impurity C: Over-alkylation/Side Reaction PRODUCT->IMP3 Excess Alkylating Agent or Base Issues IMP4 Impurity D: Hydrolysis Product PRODUCT->IMP4 Aqueous Workup or Degradation

Caption: Common synthesis route for 2-Ethoxypyrimidin-4-ol and key impurity formation points.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should expect in my 2-Ethoxypyrimidin-4-ol synthesis?

A1: Process-related impurities are those that arise from the manufacturing process itself.[5][6] For this specific synthesis, you should be vigilant for:

  • Unreacted Starting Materials: Residual diethyl malonate or O-ethylisourea.

  • Incompletely Cyclized Intermediates: The acyclic intermediate formed after the initial condensation may persist if cyclization conditions (temperature, reaction time) are not optimal.

  • By-products from Side Reactions: Over-alkylation can occur, potentially leading to N-ethylated or O-ethylated pyrimidinone derivatives. Dimerization or self-condensation of starting materials can also be a concern, especially under harsh basic conditions.[7][8]

Q2: I see a new, more polar spot on my TLC after aqueous workup. What could it be?

A2: A significant increase in polarity often suggests the formation of a more hydrophilic compound. The most likely candidate is the hydrolysis of the 2-ethoxy group to a hydroxyl group, forming Uracil-4-ol (Isobarbituric acid) . The ether linkage is susceptible to cleavage under acidic or strongly basic conditions, which might be encountered during workup or purification. This is a common degradation pathway for such derivatives.

Q3: My reaction yield is low and the crude NMR shows a complex mixture. What is the best first step?

A3: When faced with a complex mixture and low yield, a systematic approach is crucial.

  • Confirm Reactant Purity: First, verify the purity of your starting materials. Impurities in the reactants can inhibit the reaction or introduce additional by-products.[7][9]

  • Initial Analysis: Obtain a High-Performance Liquid Chromatography (HPLC) chromatogram with a UV detector, ideally coupled with a Mass Spectrometer (LC-MS).[10][11][12] This will provide a much clearer picture of the number of components in your mixture than TLC and give you the molecular weight of each species, which is invaluable for preliminary identification.

  • Re-evaluate Reaction Conditions: Low conversion points to suboptimal conditions. Key parameters to investigate are the choice of base, solvent, temperature, and reaction time. Some steps in pyrimidine synthesis can be reversible, and inefficient removal of by-products like ethanol can shift the equilibrium away from the desired product.[9]

Q4: Which analytical technique is the gold standard for identifying and quantifying these impurities?

A4: For both identification and quantification, High-Performance Liquid Chromatography (HPLC) is the cornerstone technique.[3][13]

  • For Quantification: HPLC with UV detection (HPLC-UV) is robust, reproducible, and the standard for routine purity checks and quantification against a reference standard.

  • For Identification: Coupling HPLC with Mass Spectrometry (LC-MS), particularly high-resolution mass spectrometry (HRMS), is the optimal method for identifying unknown impurities.[14] It provides accurate mass data, which allows for the determination of molecular formulas. Further fragmentation (MS/MS) can reveal structural details.[1][15]

Section 3: Troubleshooting Guides

Guide 1: An Unexpected Peak in Your HPLC Chromatogram

Encountering an unknown peak is a common challenge. This guide provides a logical workflow to move from detection to identification.

G START Unknown Peak Detected in HPLC-UV DATA_ACQ Step 1: Characterize the Peak - Relative Retention Time (RRT) - Peak Area % - UV Spectrum (λmax) START->DATA_ACQ HYPOTHESIS Step 2: Formulate Hypotheses DATA_ACQ->HYPOTHESIS H1 Is it a known starting material or reagent? HYPOTHESIS->H1 Compare RRT & λmax with standards H2 Is it a known byproduct (e.g., hydrolysis product)? HYPOTHESIS->H2 Check for expected degradants H3 Is it an unknown process-related impurity? HYPOTHESIS->H3 Consider side reaction pathways C1 Co-injection with authentic standards H1->C1 C2 LC-MS Analysis (Molecular Weight & Formula) H2->C2 C3 Isolate (Prep-HPLC) & Perform Structural Elucidation (NMR) H3->C3 CONFIRM Step 3: Analytical Confirmation END Impurity Identified & Characterized C1->END C2->END C3->END

Caption: Troubleshooting workflow for identifying an unknown peak in an HPLC chromatogram.

Experimental Protocol: Generic HPLC-UV/MS Method for Initial Investigation

This protocol is a robust starting point for separating 2-Ethoxypyrimidin-4-ol from its potential impurities. Method optimization will be required based on the specific impurity profile observed.

  • Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (ESI source).[16]

  • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). The C18 chemistry provides good retention for the moderately polar pyrimidine ring and its derivatives.[12]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the analytes, leading to better peak shape.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 5% B

    • 18-20 min: Re-equilibration at 5% B

    • Rationale: A broad gradient is essential for initial screening to ensure that both polar (early eluting) and non-polar (late eluting) impurities are captured.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 2 µL.

  • UV Detection: 210-400 nm. Monitor at a specific wavelength (e.g., 254 nm) and record the full spectrum for peak purity analysis.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes. Run both modes initially as different impurities may ionize preferentially in one over the other.

    • Scan Range: m/z 50-800. This range covers the expected molecular weights of the product and most likely impurities.

Guide 2: Structural Elucidation of an Unknown Impurity

Once an unknown impurity is detected and its molecular formula is proposed via HRMS, full structural confirmation requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).[17][18]

Experimental Protocol: Sample Preparation and NMR Analysis
  • Isolation:

    • Use Preparative HPLC (Prep-HPLC) with a method scaled up from your analytical run to isolate the impurity of interest (>5 mg for full characterization).

    • Collect the corresponding fraction and remove the solvent under reduced pressure. Ensure the final sample is free of residual solvent.

  • NMR Spectroscopy:

    • Solvent: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for pyrimidine derivatives which may have exchangeable protons.

    • Experiments to Run:

      • ¹H NMR: Provides information on the number and chemical environment of protons. For pyrimidine derivatives, characteristic chemical shifts are observed for protons on the ring.[15][19]

      • ¹³C NMR: Shows all unique carbon atoms in the molecule, helping to define the carbon skeleton.[15][20]

      • 2D NMR (COSY & HSQC/HMQC): These experiments are crucial for establishing connectivity.

        • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

        • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

      • HRMS (Re-run on isolated sample): Confirms the molecular formula.

  • Interpretation:

    • Compare the spectra of the impurity to that of your 2-Ethoxypyrimidin-4-ol standard.

    • Look for the appearance or disappearance of key signals. For example, the loss of the ethoxy group signals (a triplet and a quartet) and the appearance of a broad OH signal would strongly suggest the hydrolysis product. The appearance of new aromatic signals could indicate a byproduct involving another aromatic ring.

Section 4: Data Summary

The table below summarizes potential impurities, their likely origins, and key analytical data points to aid in their identification.

Impurity Name Potential Structure Likely Source Molecular Weight ( g/mol ) Key Analytical Signatures
Uracil-4-ol (Isobarbituric acid) Pyrimidine ring with OH at C2 and C4Hydrolysis of ethoxy group112.07More polar than product (shorter HPLC retention time). Absence of ethoxy signals in ¹H NMR. M+H⁺ at m/z 113.
N-Ethyl-2-ethoxypyrimidin-4-ol Ethyl group on a ring nitrogenOver-alkylation side reaction168.18Less polar than product. Presence of an additional ethyl group signal in ¹H NMR. M+H⁺ at m/z 169.
Uncyclized Intermediate Diethyl N-(ethoxycarbonimidoyl)malonamateIncomplete cyclization216.23May be unstable. Look for characteristic ester and imine signals in NMR/IR. M+H⁺ at m/z 217.
Starting Material: Diethyl Malonate CH₂(COOEt)₂Unreacted starting material160.17Non-aromatic. Characteristic ¹H NMR signals (triplet and quartet for ethyl groups, singlet for CH₂).

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. Retrieved from [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Retrieved from [Link]

  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Majid, A. M., El-Senduny, F. F., Al-Omair, M. A., et al. (2020). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 25(21), 5001. Retrieved from [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2023). Authorea Preprints. Retrieved from [Link]

  • Pyrimidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (n.d.). Science. Retrieved from [Link]

  • Purine and Pyrimidine Metabolism. (n.d.). Retrieved from [Link]

  • HPLC-MS of O-IV product. (n.d.). ResearchGate. Retrieved from [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. Retrieved from [Link]

  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(18), 4584–4587. Retrieved from [Link]

  • Chen, J., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(14), 9935-9940. Retrieved from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega, 5(45), 29248–29256. Retrieved from [Link]

  • Görög, S. (2000). Chemical and analytical characterization of related organic impurities in drugs. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 967-986. Retrieved from [Link]

  • Langer, P. (2009). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Arkivoc, 2010(1), 254-282. Retrieved from [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (n.d.). AMSbiopharma. Retrieved from [Link]

  • Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. Retrieved from [Link]

  • Amirav, A., Gordin, A., & Tzanani, N. (2021). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 56(10), e4778. Retrieved from [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2008). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 13(9), 2099–2111. Retrieved from [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2013). Scientia Pharmaceutica, 81(3), 723–734. Retrieved from [Link]

  • Wang, Y., et al. (2024). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Molecules, 29(1), 241. Retrieved from [Link]

  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (2024). Chemistry & Chemical Technology, 18(1), 105-112. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yields in 2-Ethoxypyrimidin-4-ol Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Ethoxypyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Ethoxypyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this critical synthesis. We will move beyond simple procedural steps to explore the causality behind experimental outcomes, providing you with the robust, field-proven insights needed to optimize your reaction and ensure reproducible, high-yield results.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges encountered during the synthesis.

Q1: What is the primary synthetic route for 2-Ethoxypyrimidin-4-ol, and what are the common pitfalls?

A1: The most prevalent and classical approach is the cyclocondensation reaction between a β-dicarbonyl compound, typically diethyl malonate , and an N-C-N containing synthon, such as O-ethylisourea . The reaction is generally base-catalyzed, often using sodium ethoxide, to facilitate the deprotonation of diethyl malonate and initiate the condensation cascade. While seemingly straightforward, low yields are a frequent issue.[1] Common pitfalls include incomplete reaction, competing side reactions, and product loss during workup.

Q2: My reaction has stalled. TLC and HPLC analysis show a large amount of unreacted diethyl malonate and/or O-ethylisourea. What are the likely causes?

A2: Stalled reactions are typically traced back to three core issues:

  • Insufficient Base/Catalyst Activity: The base (e.g., sodium ethoxide) may have degraded due to moisture exposure, or the catalytic amount is insufficient to drive the reaction to completion. Ensure you are using freshly prepared or properly stored base.[2]

  • Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier for the final cyclization and dehydration steps. If running at room temperature, a moderate increase in heat may be necessary.[3]

  • Poor Reagent Quality: Impurities in either diethyl malonate or the O-ethylisourea salt can inhibit the reaction.[4] It is crucial to use high-purity starting materials.

Q3: I'm observing multiple unexpected spots on my TLC plate, leading to a low yield of the desired product. What are these side products?

A3: The formation of side products is a primary cause of yield loss. Based on the reactants, likely culprits include:

  • Acyclic Intermediates: The reaction may stall after the initial condensation but before the final ring-closing dehydration. These intermediates are often more polar than the final product.

  • Hydrolysis Products: If water is present in the reaction medium, the ethoxy group on either the O-ethylisourea or the final product can be hydrolyzed, leading to the formation of 2-hydroxy (uracil-like) byproducts.

  • Self-Condensation of Diethyl Malonate: Under strong basic conditions, diethyl malonate can undergo self-condensation (a Claisen condensation), consuming the starting material.[5]

Q4: My crude yield seems acceptable, but I'm losing the majority of my product during workup and purification. What can I do?

A4: Significant product loss during purification often points to issues with the product's physical properties or the chosen methodology. 2-Ethoxypyrimidin-4-ol has moderate polarity and amphoteric character due to the acidic pyrimidinol proton and basic ring nitrogens.

  • Aqueous Workup Losses: The product may have partial solubility in the aqueous phase, especially if the pH is not carefully controlled. Ensure the aqueous phase is saturated with salt (brine) to minimize this.

  • Precipitation/Recrystallization Issues: The choice of solvent is critical. If the product is too soluble, recovery will be low. If it is not soluble enough, impurities may co-precipitate. Screening various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) is recommended.

  • Column Chromatography: The product can streak on silica gel due to its acidic proton. To mitigate this, consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina.[4]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, protocol-driven solutions to complex yield issues.

Guide 1: Diagnosing the Root Cause of Low Yield

Before attempting to optimize, you must first identify the stage at which the yield is being compromised. This diagnostic workflow helps pinpoint the problem.

G start Low Yield Observed check_reaction Monitor Reaction by TLC/HPLC Is conversion >90%? start->check_reaction sub_incomplete Incomplete Conversion check_reaction->sub_incomplete No sub_side_products Significant Side Products check_reaction->sub_side_products No, multiple spots observed check_workup Analyze Crude vs. Pure Yield Is recovery <70%? check_reaction->check_workup Yes end_optimize Proceed to Reaction Optimization (Guide 2) sub_incomplete->end_optimize end_side_products Address Side Reactions (Guide 3) sub_side_products->end_side_products sub_purification_loss High Purification Loss check_workup->sub_purification_loss Yes check_workup->end_optimize No, recovery is good but initial yield is low. end_purification Optimize Workup & Purification (Guide 4) sub_purification_loss->end_purification

Caption: Troubleshooting workflow for diagnosing low yield.

Guide 2: Optimizing Reaction Conditions for Incomplete Conversion

If your reaction is not going to completion, a systematic optimization of key parameters is required. The following table outlines a logical approach to this process.

ParameterRange to InvestigateRationale & Causality
Base Stoichiometry 1.0 - 2.2 equivalentsAt least one equivalent is needed to deprotonate diethyl malonate. A second equivalent may be required to drive the equilibrium of the cyclization forward. Excess base can, however, promote side reactions.
Temperature Room Temp to 80 °C (Reflux in EtOH)Higher temperatures increase reaction rates but can also promote decomposition or side reactions.[2] The optimal temperature balances rate and selectivity.
Solvent Choice Ethanol, Methanol, THFThe solvent affects the solubility of reagents and intermediates. Protic solvents like ethanol can participate in proton transfer, which is integral to the mechanism. The choice of base should match the solvent (e.g., sodium ethoxide in ethanol).[3]
Reaction Time 2 - 24 hoursCyclocondensation reactions can be slow.[2] Monitor the reaction by TLC or HPLC at set intervals to determine when the reaction has truly reached its endpoint and to avoid potential product degradation from prolonged heating.

Experimental Protocol: Reaction Optimization

  • Setup: In parallel reaction tubes, add diethyl malonate (1.0 eq).

  • Solvent: Add the chosen solvent (e.g., anhydrous ethanol, 3 M).

  • Base Addition: Add the base (e.g., sodium ethoxide) at the desired stoichiometry and cool the mixture in an ice bath.

  • Reagent Addition: Add O-ethylisourea hydrochloride (1.0 eq) portion-wise.

  • Reaction: Stir the reactions at their designated temperatures.

  • Monitoring: Withdraw a small aliquot from each reaction at 2, 4, 8, and 24 hours. Quench with dilute acid and analyze by HPLC to determine the percentage of remaining starting material and formed product.

  • Analysis: Compare the results to identify the optimal combination of conditions.

Guide 3: Identifying and Mitigating Side Reactions

Understanding the potential side reactions is key to preventing them. The primary reaction pathway competes with hydrolysis and incomplete cyclization.

G SM Diethyl Malonate + O-Ethylisourea Intermediate Acyclic Condensation Intermediate SM->Intermediate Base (Condensation) Product 2-Ethoxypyrimidin-4-ol (Desired Product) Intermediate->Product Heat (Cyclization & Dehydration) SideProduct1 Incomplete Cyclization (Stalled Reaction) Intermediate->SideProduct1 Low Temp/ Short Time SideProduct2 2,4-Pyrimidinediol (Hydrolysis Product) Product->SideProduct2 H2O/ Acidic Workup

Caption: Desired reaction pathway versus common side reactions.

Mitigation Strategies:

  • To Prevent Incomplete Cyclization: Ensure adequate heating and reaction time as determined in your optimization experiments. The use of a Brønsted or Lewis acid catalyst in small amounts during the final stage can sometimes facilitate the dehydration step.[2]

  • To Prevent Hydrolysis:

    • Use Anhydrous Conditions: Flame-dry glassware and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4]

    • Careful Workup: When neutralizing the reaction, add the acid slowly at low temperature (0 °C) and avoid letting the pH drop too low for an extended period.

Guide 4: Optimizing Product Isolation and Purification

A successful reaction can still result in a low final yield if the workup is not optimized for the specific properties of 2-Ethoxypyrimidin-4-ol.

Optimized Workup and Recrystallization Protocol:

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent (e.g., ethanol) under reduced pressure.

  • Resuspension: Resuspend the resulting solid residue in cold water (approx. 5-10 mL per gram of diethyl malonate).

  • Neutralization: Cool the aqueous suspension in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously until the pH of the solution is between 6 and 7. This step is critical: too acidic, and you risk hydrolysis; too basic, and the product remains as a salt in solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with a small amount of cold water, followed by a small amount of cold ethanol to remove highly soluble impurities.

  • Drying: Dry the crude product under vacuum.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.

References

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Reddit r/Chempros. (2024). What are some common causes of low reaction yields?
  • Wikipedia.
  • BenchChem. (2025).
  • Moirangthem, N. D., & Laitonjam, W. (n.d.). Effect of base and solvent on the yield for the synthesis of 2a.
  • BenchChem. (2025). Dealing with low yield during the chemical synthesis of Purpurin.

Sources

Optimization

Technical Support Center: Scalable Synthesis of 2-Ethoxypyrimidin-4-ol

Welcome to the technical support center for the scalable synthesis of 2-Ethoxypyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scalable synthesis of 2-Ethoxypyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this important synthesis. Here, we combine established chemical principles with practical, field-proven insights to ensure your success in producing this versatile pyrimidine derivative.

I. Overview of the Core Synthesis Route

The most common and scalable approach to synthesizing 2-Ethoxypyrimidin-4-ol involves the cyclocondensation of diethyl malonate and O-ethylisourea . This method is favored for its use of readily available and cost-effective starting materials.

The fundamental reaction is a base-catalyzed condensation, typically employing a strong base like sodium ethoxide in an alcoholic solvent. The mechanism proceeds through the formation of a reactive enolate from diethyl malonate, which then undergoes nucleophilic attack on the O-ethylisourea, followed by cyclization and subsequent aromatization to yield the desired pyrimidinol.

Experimental Workflow: A High-Level View

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactant_Prep Reactant & Solvent Preparation (Diethyl Malonate, O-Ethylisourea, Ethanol) Base_Prep Base Preparation (e.g., Sodium Ethoxide in Ethanol) Mixing Controlled Addition & Mixing Base_Prep->Mixing Reflux Heating under Reflux Mixing->Reflux Monitoring Reaction Monitoring (TLC, LC-MS) Reflux->Monitoring Neutralization Neutralization/Acidification Monitoring->Neutralization Precipitation Product Precipitation Neutralization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying of Crude Product Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization Characterization Characterization (NMR, MS, etc.) Recrystallization->Characterization

Caption: High-level workflow for the synthesis of 2-Ethoxypyrimidin-4-ol.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of 2-Ethoxypyrimidin-4-ol, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?

Answer:

Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Ineffective Base: The reaction is highly dependent on a strong base to deprotonate diethyl malonate.

    • Causality: Sodium ethoxide is hygroscopic and can be deactivated by moisture. If the base is old or has been improperly stored, its efficacy will be compromised.

    • Solution: Use freshly prepared sodium ethoxide. Alternatively, generate it in situ by carefully adding sodium metal to anhydrous ethanol. Ensure all glassware is rigorously dried before use.

  • Poor Quality of O-Ethylisourea: O-ethylisourea can be unstable, especially in its free base form. It is often used as a salt (e.g., hydrochloride or sulfate) and liberated just before or during the reaction.

    • Causality: Decomposition of the isourea derivative leads to a lower concentration of the active reactant.

    • Solution: Use a high-purity, stable salt of O-ethylisourea. If you are preparing it yourself, ensure the synthesis is clean and the product is used promptly.

  • Suboptimal Reaction Temperature:

    • Causality: The cyclocondensation requires sufficient thermal energy to proceed at a reasonable rate. Insufficient heating will lead to an incomplete reaction.

    • Solution: Ensure the reaction mixture is maintained at a consistent reflux temperature. Use an oil bath with a thermometer for accurate temperature control.

  • Incorrect Stoichiometry:

    • Causality: An incorrect molar ratio of reactants can lead to the formation of side products or unreacted starting materials.

    • Solution: Carefully calculate and measure the molar equivalents of diethyl malonate, O-ethylisourea, and the base. A slight excess of the isourea derivative may sometimes be beneficial.

Issue 2: Formation of Significant Side Products

Question: I am observing significant impurities in my crude product. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common issue in this synthesis, often complicating purification.

Common Side Products and Mitigation Strategies:

  • Dialkylated Malonic Esters:

    • Causality: If the base is added too quickly or if there are reactive alkylating agents present, the malonic ester can undergo further alkylation.

    • Solution: Ensure a controlled, slow addition of the base to the reaction mixture. Maintain a consistent temperature to avoid localized "hot spots" that can accelerate side reactions.

  • Products from Self-Condensation of Diethyl Malonate:

    • Causality: Under strongly basic conditions, diethyl malonate can undergo self-condensation.

    • Solution: This is often a sign of using too strong a base or too high a concentration. Optimize the amount of base used; typically, one equivalent is sufficient.

  • Hydrolysis of the Ethoxy Group:

    • Causality: During acidic work-up, prolonged exposure to strong acid and heat can lead to the hydrolysis of the 2-ethoxy group, forming the corresponding 2-hydroxy-pyrimidin-4-ol.

    • Solution: Perform the neutralization/acidification step at a lower temperature (e.g., in an ice bath). Avoid using a large excess of strong acid and minimize the time the product is in an acidic solution.

Issue 3: Difficulties in Product Isolation and Purification

Question: My product is difficult to precipitate or recrystallize. What can I do to improve the isolation and purification process?

Answer:

Effective isolation and purification are critical for obtaining a high-purity final product.

Troubleshooting Isolation and Purification:

  • Incomplete Precipitation:

    • Causality: The pH of the solution is critical for the precipitation of 2-Ethoxypyrimidin-4-ol. If the solution is too acidic or too basic, the product may remain dissolved.

    • Solution: Carefully adjust the pH of the reaction mixture after neutralization. The optimal pH for precipitation should be determined empirically but is typically in the weakly acidic to neutral range. Add the acid slowly while monitoring the pH.

  • Oily or Gummy Product:

    • Causality: This is often due to the presence of impurities that inhibit crystallization.

    • Solution:

      • Solvent Trituration: Try washing the crude product with a solvent in which the desired product is sparingly soluble, but the impurities are soluble (e.g., cold diethyl ether or hexane).

      • Optimize Recrystallization Solvent: Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water, isopropanol/water) can sometimes be more effective than a single solvent.

  • Low Recovery from Recrystallization:

    • Causality: The product may be too soluble in the chosen recrystallization solvent, even at low temperatures.

    • Solution:

      • Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.

      • After dissolving, allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize crystal formation.

      • If solubility is still too high, consider a different solvent system.

Troubleshooting Decision Tree

Start Low Yield or Purity Issue Check_Base Check Base Activity & Anhydrous Conditions Start->Check_Base Check_Reactants Verify Reactant Quality & Stoichiometry Check_Base->Check_Reactants Check_Temp Confirm Correct Reaction Temperature Check_Reactants->Check_Temp Side_Products Significant Side Products? Check_Temp->Side_Products Check_Workup Review Work-up & Purification Protocol Hydrolysis Evidence of Hydrolysis? Side_Products->Hydrolysis Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Optimize_Workup Optimize pH and Temperature of Work-up Hydrolysis->Optimize_Workup Optimize_Workup->Purification_Issue Optimize_Recrystallization Optimize Recrystallization Solvent System Purification_Issue->Optimize_Recrystallization Yes End Improved Synthesis Purification_Issue->End No Optimize_Recrystallization->End

Caption: Decision tree for troubleshooting the synthesis of 2-Ethoxypyrimidin-4-ol.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of sodium ethoxide?

A1: While sodium ethoxide is the most common base, other strong, non-nucleophilic bases can be used. For example, sodium hydride (NaH) can be effective. However, NaH is highly flammable and requires careful handling. Potassium tert-butoxide is another possibility, but it may lead to different side product profiles. It is recommended to start with sodium ethoxide and optimize from there.

Q2: What is the role of the solvent, and can I use something other than ethanol?

A2: Ethanol serves both as a solvent and as the conjugate acid of the ethoxide base, which is convenient. Using a different alcohol (e.g., methanol) would necessitate the use of the corresponding alkoxide base (e.g., sodium methoxide) to avoid transesterification of the diethyl malonate. Aprotic solvents like THF could be used with a base like NaH, but this may alter the solubility of intermediates and the overall reaction kinetics. For scalability, ethanol is generally the most practical and cost-effective choice.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting materials from the product. The disappearance of the limiting reactant (usually diethyl malonate) indicates the reaction is nearing completion. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions are essential:

  • Sodium Metal: If preparing sodium ethoxide in situ, handle sodium metal with extreme care. It reacts violently with water.

  • Anhydrous Conditions: Ensure all glassware is dry to prevent uncontrolled reactions with the base.

  • Reflux: Use a proper reflux condenser to prevent the escape of flammable ethanol vapors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Q5: Are there alternative, greener synthesis methods being explored?

A5: Research into more environmentally friendly synthesis methods for pyrimidinols is ongoing. One promising approach involves the use of ultrasound irradiation to promote the cyclocondensation reaction.[1][2] This technique can significantly reduce reaction times and may allow for the use of greener solvents like water.[1]

IV. Experimental Protocol: A Representative Procedure

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.

Materials:

  • Diethyl malonate

  • O-Ethylisourea hydrochloride

  • Sodium metal

  • Anhydrous ethanol

  • Hydrochloric acid (for work-up)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic; control the rate of addition to maintain a manageable temperature. Stir until all the sodium has dissolved.

  • Reaction Setup: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate dropwise to the stirred solution.

  • Addition of O-Ethylisourea: Dissolve O-ethylisourea hydrochloride in a minimal amount of anhydrous ethanol and add it to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully neutralize the mixture with a calculated amount of hydrochloric acid while cooling in an ice bath.

    • Adjust the pH to induce precipitation of the product.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Ethoxypyrimidin-4-ol.

Quantitative Data Summary
ParameterTypical RangeNotes
Molar Ratio (Malonate:Isourea:Base) 1 : 1.1 : 1.1A slight excess of isourea and base can improve yield.
Reaction Temperature 78-82 °C (Reflux in Ethanol)Maintain a steady reflux.
Reaction Time 4 - 8 hoursMonitor by TLC for completion.
Typical Yield (Crude) 60 - 80%Highly dependent on reaction conditions.
Typical Yield (Purified) 50 - 70%Losses during recrystallization are expected.

V. References

  • Hill, M. D., & Movassaghi, M. (2008). New strategies for the synthesis of pyrimidine derivatives. Chemistry–A European Journal, 14(23), 6814-6826.

  • Fang, F., Xia, J., Quan, S., Chen, S., & Deng, G. J. (2023). Synthesis of Pyrimidines via Aerobic Oxidative Annulation of Enaminones and Amidines. The Journal of Organic Chemistry, 88(21), 14697-14707.

  • Request PDF: Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Gaube, G. R., et al. (2021). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Organic Process Research & Development, 25(6), 1476-1482.

  • Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(18), 4584-4587.

  • Li, F., et al. (2020). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 10(15), 8935-8939.

  • Sujayev, A., Garibov, E., & Nazarov, N. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(3), 134-139.

  • Organic Syntheses Procedure. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of diethyl diethylmalonate. Retrieved from [Link]

  • Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Serbian Chemical Society, 82(6), 639-649.

  • Zhang, Y., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(22), 4626-4630. Available from: [Link]

  • El-Sayed, N. A. A., et al. (2020). Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. Bioorganic Chemistry, 94, 103458.

  • Rungrotmongkol, T., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(11), 6333-6339. Available from: [Link]

  • Patel, R. V., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(11), 934-943.

Sources

Optimization

Technical Support Center: Removal of Starting Materials from 2-Ethoxypyrimidin-4-ol

Welcome to the technical support center for the synthesis and purification of 2-Ethoxypyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Ethoxypyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of unreacted starting materials from the final product. Adherence to the principles outlined below will aid in achieving high purity for your downstream applications.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials that contaminate 2-Ethoxypyrimidin-4-ol?

A1: The primary contaminants are typically the reagents used in the condensation reaction. These include:

  • Diethyl malonate: A key building block in the pyrimidine ring synthesis.[1]

  • O-ethylisourea or its salts (e.g., hydrochloride or hydrogen sulfate): The second component in the condensation reaction.[1] These are often prepared in situ from cyanamide and ethanol.[1]

  • Sodium ethoxide: Commonly used as a base to deprotonate diethyl malonate.

Q2: My initial purification by recrystallization still shows starting materials in the NMR spectrum. What should I do?

A2: This is a common issue. While recrystallization is a powerful technique, the solubility profiles of the starting materials and the product can sometimes overlap.[2][3] Consider the following:

  • Solvent System Optimization: Experiment with different solvent systems for recrystallization. A mixture of solvents can often provide better separation. For pyrimidinol derivatives, solvents like ethanol, isopropanol, or mixtures with water can be effective.[3][4]

  • Alternative Purification Method: If recrystallization is insufficient, column chromatography is the next logical step.[5][6]

Q3: How can I effectively monitor the removal of these impurities?

A3: A multi-faceted analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): An excellent initial technique to quickly assess the purity of fractions during column chromatography and to optimize the mobile phase.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your product. Reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile and water (with an acid modifier like formic acid for MS compatibility) are often suitable for pyrimidine derivatives.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural confirmation of your product and the identification of any remaining starting materials.

  • Mass Spectrometry (MS): Coupled with LC or GC, MS can confirm the molecular weight of your product and help identify unknown impurities.[10][11]

II. Troubleshooting Guides

A. Persistent Diethyl Malonate Contamination

Underlying Cause: Diethyl malonate is a relatively non-polar ester and can be challenging to remove completely by simple extraction or recrystallization, especially if it is trapped within the crystalline lattice of the product.

Workflow for Diethyl Malonate Removal

cluster_0 Initial Product Isolation cluster_1 Troubleshooting Path start Crude 2-Ethoxypyrimidin-4-ol recrystallization Recrystallization (e.g., Ethanol/Water) start->recrystallization analysis1 Purity Check (TLC/HPLC/NMR) recrystallization->analysis1 wash Aqueous Base Wash (e.g., sat. NaHCO3) analysis1->wash Diethyl Malonate Detected end Pure Product analysis1->end Pure extraction Solvent Extraction (e.g., Ethyl Acetate) wash->extraction chromatography Column Chromatography (Silica Gel) extraction->chromatography analysis2 Purity Check chromatography->analysis2 analysis2->end Pure

Caption: Troubleshooting workflow for diethyl malonate removal.

Detailed Protocols

1. Aqueous Base Wash:

This technique leverages the fact that diethyl malonate can be saponified (hydrolyzed) under basic conditions to the more water-soluble malonic acid salt.

  • Step 1: Dissolve the crude 2-Ethoxypyrimidin-4-ol in a suitable organic solvent like ethyl acetate.

  • Step 2: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[12]

  • Step 3: Separate the aqueous layer. Repeat the wash if necessary.

  • Step 4: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]

2. Column Chromatography:

For stubborn cases, column chromatography provides excellent separation based on polarity.[5][6]

  • Stationary Phase: Silica gel is the most common choice for pyrimidine derivatives.[5]

  • Mobile Phase Optimization (via TLC): Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[5] Aim for an Rf value of 0.2-0.4 for your product on the TLC plate for optimal separation.[5]

  • Column Packing and Elution: Pack the column with a slurry of silica gel in the initial mobile phase. Load your sample (dissolved in a minimal amount of the mobile phase or adsorbed onto a small amount of silica gel) onto the column.[14] Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

ParameterDiethyl Malonate2-Ethoxypyrimidin-4-ol
Polarity Less PolarMore Polar
Elution Order (Normal Phase) Elutes FirstElutes Later
B. Residual O-ethylisourea or Related Salts

Underlying Cause: These starting materials are salts and are generally more polar than the final product. They are typically removed during the aqueous work-up. However, incomplete reaction or pH issues can lead to their persistence.

Troubleshooting Steps
  • Aqueous Work-up and pH Adjustment: After the reaction, quenching with water is a critical step. The product can then be precipitated by adjusting the pH. For instance, after distillation of ethanol, the residue can be dissolved in water and the product precipitated by acidification.

  • Water Wash: If the crude product is isolated by evaporation, re-dissolving it in an organic solvent and washing thoroughly with water will remove most of the water-soluble isourea salts.[15]

III. Analytical Characterization

A robust analytical strategy is crucial for confirming the purity of 2-Ethoxypyrimidin-4-ol and ensuring the absence of starting materials.

Analytical TechniquePurposeTypical Observations
TLC Quick purity check and chromatography optimization.[5]Starting materials will have different Rf values than the product.
HPLC Quantitative purity assessment.[9]Baseline separation of product and starting material peaks.
¹H NMR Structural confirmation and impurity identification.Absence of characteristic diethyl malonate peaks (e.g., triplet and quartet of ethyl groups) and O-ethylisourea signals.
LC-MS Molecular weight confirmation and identification of unknown impurities.[9][10][11]A clean mass spectrum corresponding to the molecular weight of 2-Ethoxypyrimidin-4-ol.

IV. References

  • Organic Syntheses Procedure. Malonic acid, bis(hydroxymethyl)-, diethyl ester. Available from: [Link]

  • PrepChem.com. Preparation of diethyl malonate. Available from: [Link]

  • Organic Syntheses Procedure. Malonic acid, ethylidene-, diethyl ester. Available from: [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15–21. Available from: [Link]

  • VibzzLab. (2023). Diethyl Malonate : Synthesis via Fischer Esterification. YouTube. Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available from: [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available from: [Link]

  • Google Patents. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts. Available from:

  • El-Gazzar, A. R. B. A., et al. (2018). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 23(12), 3126. Available from: [Link]

  • ChemHelpASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Journal of Pharmaceutical Analysis. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]

  • Evans, D. A. Remove Sticky Reagents. Harvard University. Available from: [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. Available from: [Link]

  • ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available from: [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available from: [Link]

  • Google Patents. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine. Available from:

  • MDPI. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Available from: [Link]

  • Organic Process Research & Development. Technical Notes - Removal of Reaction Solvent by Extractive Workup. Available from: [Link]

  • National Institutes of Health. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Available from: [Link]

  • National Institutes of Health. Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. Available from: [Link]

  • Google Patents. US5632898A - Method for removing unreacted electrophiles from a reaction mixture. Available from:

  • ResearchGate. How do I remove a homogeneous catalyst after my reaction?. Available from: [Link]

  • ResearchGate. How to remove EtOAc from a product?. Available from: [Link]

  • ResearchGate. Synthesis of 4-oxopyrimidin-2-ylthioureas from amidinothiourea and.... Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. Available from: [Link]

  • Google Patents. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. Available from:

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Potential of 2-Ethoxypyrimidin-4-ol and 2-Methoxypyrimidin-4-ol: A Framework for Future Investigation

For the Attention of Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Within this vast chemical space, 2-alkoxypyrimidin-4-ol derivatives have emerged as a promising class of molecules with diverse therapeutic potential. This guide focuses on two closely related analogs, 2-ethoxypyrimidin-4-ol and 2-methoxypyrimidin-4-ol. While a direct, head-to-head comparison of their biological activities is not yet available in the published literature, this document serves as a comprehensive framework to guide future research. We will synthesize the current understanding of structure-activity relationships within this chemical family, infer potential biological activities, and provide detailed experimental protocols to enable a thorough in-house evaluation.

Introduction: The Promise of 2-Alkoxypyrimidin-4-ols

The pyrimidine ring is a privileged structure in drug discovery, present in numerous FDA-approved drugs. Its ability to mimic endogenous purines and pyrimidines allows for interaction with a wide range of biological targets. The substitution pattern on the pyrimidine core dictates the specific biological activity. The 2-alkoxy group, in particular, has been shown to be a key determinant of activity in various therapeutic areas. This guide will explore the potential biological landscapes of 2-ethoxypyrimidin-4-ol and 2-methoxypyrimidin-4-ol, focusing on how the subtle difference between a methoxy and an ethoxy group at the C2 position could translate into significant variations in biological function.

Inferred Biological Activities and Structure-Activity Relationships (SAR)

Based on the biological evaluation of structurally similar 2-alkoxypyrimidine derivatives, we can infer a range of potential activities for 2-ethoxypyrimidin-4-ol and 2-methoxypyrimidin-4-ol. The length and nature of the alkoxy chain at the C2 position can influence the compound's lipophilicity, steric bulk, and hydrogen bonding capacity, thereby affecting its interaction with target proteins.

Anticancer Activity

Numerous pyrimidine derivatives have demonstrated potent anticancer activity by targeting various components of cell signaling pathways.[1] For instance, pyrimidine-based compounds have been developed as inhibitors of protein kinases, which are often dysregulated in cancer.[2] The 2-alkoxy substituent can play a crucial role in the binding of these inhibitors to the ATP-binding pocket of kinases.

Structure-Activity Relationship Insights:

  • Lipophilicity and Steric Hindrance: The slightly larger ethoxy group in 2-ethoxypyrimidin-4-ol increases its lipophilicity compared to the methoxy analog. This could enhance its ability to cross cell membranes and potentially lead to improved cellular potency. However, the increased steric bulk of the ethoxy group might also hinder binding to certain kinase active sites.

  • Target Specificity: The subtle difference in the alkoxy group could lead to differential selectivity for various kinases. For example, one analog might show greater potency against tyrosine kinases, while the other might be more effective against serine/threonine kinases.

Antimicrobial Activity

The pyrimidine nucleus is a common feature in many antibacterial and antifungal agents.[3] These compounds often act by inhibiting essential microbial enzymes, such as dihydrofolate reductase (DHFR), which is critical for nucleic acid synthesis.[3]

Structure-Activity Relationship Insights:

  • Enzyme Inhibition: The 2-alkoxy group can influence the binding affinity of the pyrimidine scaffold to the active site of microbial enzymes. The optimal length and nature of this group can vary depending on the target enzyme and the microbial species.

  • Spectrum of Activity: It is plausible that 2-ethoxypyrimidin-4-ol and 2-methoxypyrimidin-4-ol could exhibit different spectra of antimicrobial activity. One might be more effective against Gram-positive bacteria, while the other shows greater potency against Gram-negative bacteria or fungi.

Antiviral Activity

Modified pyrimidine nucleosides are a cornerstone of antiviral therapy. Non-nucleoside pyrimidine derivatives have also been investigated as antiviral agents, often targeting viral enzymes like reverse transcriptase or protease.

Structure-Activity Relationship Insights:

  • Viral Enzyme Inhibition: The 2-alkoxy group can contribute to the overall shape and electronic properties of the molecule, which are critical for effective binding to viral targets.

  • Inhibition of Viral Replication: The antiviral activity of these compounds would likely be assessed through their ability to inhibit viral replication in cell culture.[4] The difference in the alkoxy group could affect the potency and selectivity of this inhibition.

Comparative Data of Structurally Related 2-Alkoxypyrimidine Derivatives

While direct comparative data for 2-ethoxypyrimidin-4-ol and 2-methoxypyrimidin-4-ol is unavailable, the following table summarizes the biological activities of other 2-alkoxy-substituted pyrimidine derivatives to provide a contextual framework.

Compound ClassR-Group at C2Biological ActivityTarget/AssayIC50/MICReference
2-PhenylpyrimidinesIsopentoxyXanthine Oxidase InhibitionEnzyme Assay0.046 µM[5]
2,4-Disubstituted PyrimidinesVarious Alkoxy GroupsCholinesterase InhibitionEnzyme Assay2.2 - 5.5 µM[6]
2-Thioxopyrimidin-4(1H)-onesVarious Alkylthio GroupsAnti-HIV-1 ActivityCell-based Assay0.32 µM[7]

Note: This table is for illustrative purposes and highlights the potential for diverse biological activities within the broader class of 2-alkoxy/alkythio-pyrimidine derivatives.

Experimental Protocols for Biological Evaluation

To facilitate a direct comparison of 2-ethoxypyrimidin-4-ol and 2-methoxypyrimidin-4-ol, we provide the following detailed, step-by-step protocols for key biological assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of the compounds to inhibit the activity of a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds (2-ethoxypyrimidin-4-ol and 2-methoxypyrimidin-4-ol) dissolved in DMSO

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 2.5 µL of 4x test compound dilution to the appropriate wells of a 384-well plate.

    • Add 2.5 µL of 4x kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of 2x ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion Measurement:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds in DMSO Add_Compound Add compounds to 384-well plate Compound_Prep->Add_Compound Kinase_Mix Prepare kinase/ substrate mixture Add_Kinase Add kinase/substrate mixture Kinase_Mix->Add_Kinase ATP_Sol Prepare ATP solution Add_ATP Initiate reaction with ATP ATP_Sol->Add_ATP Add_Compound->Add_Kinase Add_Kinase->Add_ATP Incubate_Reaction Incubate for 60 min at room temperature Add_ATP->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADPGlo Incubate_ADPGlo Incubate for 40 min Add_ADPGlo->Incubate_ADPGlo Add_KinaseDetection Add Kinase Detection Reagent Incubate_ADPGlo->Add_KinaseDetection Incubate_Detection Incubate for 30 min Add_KinaseDetection->Incubate_Detection Read_Luminescence Measure luminescence Incubate_Detection->Read_Luminescence Calculate_Inhibition Calculate % inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.[3]

Materials:

  • Test compounds (2-ethoxypyrimidin-4-ol and 2-methoxypyrimidin-4-ol) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Antimicrobial_Susceptibility_Test cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare standardized microbial inoculum Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Compound_Dilution Perform serial dilutions of compounds in broth Compound_Dilution->Inoculation Incubation Incubate plates Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for antimicrobial susceptibility testing.

Antiviral Plaque Reduction Assay

This assay measures the ability of the compounds to inhibit the formation of viral plaques in a cell monolayer.[8]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds (2-ethoxypyrimidin-4-ol and 2-methoxypyrimidin-4-ol) dissolved in DMSO

  • Overlay medium (e.g., medium containing carboxymethyl cellulose or agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Remove the culture medium and infect the cell monolayers with the virus at a concentration that will produce a countable number of plaques (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum and wash the cells. Add overlay medium containing various concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization:

    • Remove the overlay medium and fix the cells with a fixing solution (e.g., 10% formalin).

    • Stain the cells with crystal violet solution.

    • Wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to a virus control (no compound). Determine the EC₅₀ (50% effective concentration) value.

Conclusion

While direct experimental evidence comparing the biological activities of 2-ethoxypyrimidin-4-ol and 2-methoxypyrimidin-4-ol is currently lacking, the rich history of the pyrimidine scaffold in drug discovery provides a strong rationale for their investigation. The subtle structural difference between the ethoxy and methoxy groups at the C2 position is likely to impart distinct pharmacological profiles. This guide has provided a framework for initiating such a comparative study, offering insights into potential biological activities based on structure-activity relationships of related compounds and detailing robust experimental protocols for their evaluation. The data generated from these studies will be invaluable in elucidating the therapeutic potential of these promising molecules and guiding the future design of novel pyrimidine-based therapeutics.

References

  • MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

  • MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

  • ResearchGate. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • Bentham Science. (2021). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. [Link]

  • MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. [Link]

  • National Institutes of Health. (2018). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. [Link]

  • PubMed. (2021). Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. [Link]

  • ACS Publications. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. [Link]

  • ResearchGate. (2020). Synthesis, Spectral Characterization of New Bis (2-(pyrimidin-2yl) ethoxy) alkanes and their Pharmacological Activity. [Link]

  • National Institutes of Health. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. [Link]

  • International Journal of Chemical Science. (2022). Synthesis & evaluation of antibacterial activity of some pyrimidine derivatives. [Link]

  • PubMed. (2012). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. [Link]

  • World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. [Link]

  • National Institutes of Health. (2013). Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]

  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]

  • Indian Academy of Sciences. (2014). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF NOVEL 2-MERCAPTO PYRIMIDINE DERIVATIVES. [Link]

  • National Institutes of Health. (2017). In vitro methods for testing antiviral drugs. [Link]

  • International Journal of Current Pharmaceutical Research. (2018). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME PYRIMIDINE DERIVATIVES: A REVIEW. [Link]

  • PubMed Central. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

  • National Institutes of Health. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. [Link]

  • PubMed. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. [Link]

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Comparative

Comparative Efficacy of Novel Pyrimidine-Based Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, fundamentally changing treatment paradigms. The pyrimidine sca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, fundamentally changing treatment paradigms. The pyrimidine scaffold, a privileged structure in medicinal chemistry, has proven to be a versatile framework for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of a novel investigational compound, 2-Ethoxypyrimidin-4-ol, with established kinase inhibitors, offering insights into its potential efficacy and underlying mechanisms. As a Senior Application Scientist, this document is structured to provide not just data, but a framework for critical evaluation and future research.

Introduction: The Prominence of Pyrimidine Scaffolds in Kinase Inhibition

Protein kinases, as key regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets. The pyrimidine core, due to its structural resemblance to the adenine base of ATP, serves as an excellent "hinge-binding" motif within the ATP-binding pocket of many kinases. This fundamental interaction provides a stable anchor for developing highly potent and selective inhibitors. Numerous FDA-approved drugs and clinical candidates are built upon this versatile scaffold, targeting a wide array of kinases including Aurora kinases, Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs).

Our focus here is on a novel pyrimidine derivative, 2-Ethoxypyrimidin-4-ol. While direct extensive clinical data for this specific molecule is not yet publicly available, its core structure suggests potential activity against key oncogenic kinases. This guide will therefore use 2-Ethoxypyrimidin-4-ol as a representative of a new generation of pyrimidine inhibitors and compare its hypothetical efficacy profile with well-established drugs, providing a roadmap for its investigation and development.

Profile of an Investigational Pyrimidine Inhibitor: 2-Ethoxypyrimidin-4-ol

Based on structure-activity relationship (SAR) studies of similar pyrimidine derivatives, 2-Ethoxypyrimidin-4-ol is predicted to exhibit inhibitory activity against serine/threonine kinases, particularly those involved in cell cycle regulation. For the purpose of this comparative guide, we will hypothesize its primary targets as Aurora Kinase A and Aurora Kinase B , crucial regulators of mitosis.

Hypothetical Target Profile:

  • Primary Targets: Aurora Kinase A (AURKA), Aurora Kinase B (AURKB)

  • Mechanism of Action: ATP-competitive inhibition at the kinase hinge region.

  • Potential Indications: Solid tumors and hematological malignancies with high mitotic activity.

This hypothetical profile allows us to draw relevant comparisons with existing inhibitors that target these or similar pathways, providing a valuable framework for preclinical evaluation.

Comparative Efficacy Analysis: Benchmarking Against Known Inhibitors

To contextualize the potential of 2-Ethoxypyrimidin-4-ol, we will compare its projected efficacy with that of established kinase inhibitors. The selection includes a direct competitor targeting Aurora kinases, a successful pyrimidine-based inhibitor against a different kinase family, and a well-known inhibitor of a key oncogenic pathway.

InhibitorPrimary Target(s)Core StructureIC50 (cell-free)Key Clinical Application(s)
2-Ethoxypyrimidin-4-ol (Hypothetical) AURKA, AURKBPyrimidineTo be determinedInvestigational
Alisertib (MLN8237) AURKAPyrimidineAURKA: 1.2 nM[1]Relapsed/refractory peripheral T-cell lymphoma (Phase 3)[1]
Ruxolitinib JAK1, JAK2PyrrolopyrimidineJAK1: 10 nM, JAK2: 10 nM[2]Myelofibrosis, polycythemia vera[3][4]
Ibrutinib BTKPyrazolopyrimidineBTK: 1.5 nM[5]Chronic lymphocytic leukemia, mantle cell lymphoma[5]
GDC-0084 PI3Kα, mTORPurinePI3Kα: 2 nM, mTOR: 70 nM[]Glioblastoma (preclinical)[]

Expert Insights: The low nanomolar potency of Alisertib against Aurora A highlights the high bar for novel inhibitors targeting this kinase.[1] Ruxolitinib and Ibrutinib, both with pyrimidine-like cores, demonstrate the broad applicability of this scaffold beyond cell cycle kinases. The dual PI3K/mTOR inhibitor GDC-0084 showcases a strategy of targeting multiple nodes in a signaling pathway. For 2-Ethoxypyrimidin-4-ol to be a viable candidate, it would need to demonstrate comparable or superior potency to Alisertib, and ideally, a favorable selectivity profile against other kinases to minimize off-target effects.

Key Signaling Pathways and a Rationale for Targeting

Understanding the signaling context is crucial for appreciating the therapeutic potential of a kinase inhibitor. Below are simplified diagrams of key pathways relevant to our comparative analysis.

EGFR_Signaling EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

EGFR Signaling Pathway

The EGFR pathway is a critical driver of cell growth and proliferation, and its dysregulation is common in many cancers.[7][8]

JAK_STAT_Signaling CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT Nucleus Nucleus STAT->Nucleus GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression

JAK-STAT Signaling Pathway

The JAK-STAT pathway is central to immune and inflammatory responses, and its aberrant activation is a hallmark of myeloproliferative neoplasms.

PI3K_AKT_mTOR_Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Survival mTOR->CellGrowth

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell metabolism, growth, and survival, and is one of the most frequently activated pathways in human cancers.[9][10][11]

Experimental Methodologies: A Guide to Self-Validating Protocols

To ensure the scientific rigor of our comparative analysis, it is essential to employ robust and well-validated experimental protocols. The following methodologies are standard in the field for characterizing and comparing kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)

This assay provides a direct measure of an inhibitor's ability to displace a fluorescently labeled tracer from the kinase's ATP-binding site. Its high sensitivity and throughput make it ideal for determining IC50 values.

Principle: The LanthaScreen™ assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP pocket. In the absence of an inhibitor, excitation of the terbium donor results in energy transfer to the tracer acceptor, producing a FRET signal. An inhibitor competes with the tracer, disrupting FRET.[12][13][14][15][16]

LanthaScreen_Workflow Start Start PrepInhibitor Prepare serial dilutions of test inhibitor Start->PrepInhibitor PrepKinase Prepare kinase/antibody mixture Start->PrepKinase PrepTracer Prepare tracer solution Start->PrepTracer Mix Mix inhibitor, kinase/Ab, and tracer in assay plate PrepInhibitor->Mix PrepKinase->Mix PrepTracer->Mix Incubate Incubate at room temperature (1 hour) Mix->Incubate Read Read TR-FRET signal on plate reader Incubate->Read Analyze Calculate IC50 values Read->Analyze End End Analyze->End

LanthaScreen™ TR-FRET Assay Workflow

Step-by-Step Protocol:

  • Prepare Reagents: Reconstitute kinase, antibody, and tracer in the appropriate assay buffer.

  • Inhibitor Dilution: Prepare a serial dilution of the test compound (e.g., 2-Ethoxypyrimidin-4-ol) and control inhibitors (e.g., Alisertib) in DMSO, followed by dilution in assay buffer.

  • Assay Assembly: In a 384-well plate, add the kinase/antibody mixture, followed by the inhibitor dilutions. Finally, add the tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cell lines, which is a proxy for cell proliferation and viability.

Principle: The MTT assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. The CellTiter-Glo® assay measures ATP levels, another indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., a panel of cell lines with known dependencies on Aurora kinases) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test and control inhibitors for a specified period (e.g., 72 hours).

  • Assay Reagent Addition:

    • MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer.

    • CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the ATP concentration.

  • Data Acquisition:

    • MTT: Read the absorbance at 570 nm.

    • CellTiter-Glo®: Read the luminescence.

  • Data Analysis: Plot the absorbance or luminescence values against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

While 2-Ethoxypyrimidin-4-ol remains an investigational compound, its pyrimidine core positions it as a promising scaffold for kinase inhibition. This guide has provided a framework for its comparative evaluation against established inhibitors. The hypothetical targeting of Aurora kinases provides a clear path for initial preclinical testing.

Future studies should focus on:

  • Comprehensive Kinase Profiling: Determining the selectivity of 2-Ethoxypyrimidin-4-ol across a broad panel of kinases to identify its primary targets and potential off-target effects.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of 2-Ethoxypyrimidin-4-ol in relevant xenograft models.

  • Pharmacokinetic and Pharmacodynamic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties and target engagement in vivo.

By following the rigorous experimental and analytical approaches outlined in this guide, researchers can effectively evaluate the therapeutic potential of novel pyrimidine-based kinase inhibitors and contribute to the advancement of targeted cancer therapies.

References

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  • Verstovsek, S., et al. (2012). A Double-Blind, Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis. The New England Journal of Medicine, 366(9), 799–807. [Link]

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  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • Garrett, J. T., et al. (2015). Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines. PLoS ONE, 10(7), e0131400. [Link]

  • ClinicalTrials.gov. Study of the JAK2 Inhibitor Ruxolitinib in Patients With Myelofibrosis (COMFORT-I). [Link]

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  • ResearchGate. Percentage of inhibition and IC50 values reported for BTK inhibitors. [Link]

  • ASH Publications. Trial-in-Progress: A Phase 2 Study of Ruxolitinib in Low-Risk Essential Thrombocythemia and Polycythemia Vera Patients with High Symptom Burden. [Link]

  • Frontiers. Aurora Kinase Inhibitors: Current Status and Outlook. [Link]

  • de Vries, J. A., et al. (2021). Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). Clinical Pharmacology & Therapeutics, 110(2), 473–482. [Link]

  • BMG LABTECH. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

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  • ResearchGate. IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. [Link]

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Validation

A Comparative Guide to the In Vitro Validation of 2-Ethoxypyrimidin-4-ol Target Engagement

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the in vitro target engagement of novel small molecules. We will use the hypothe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the in vitro target engagement of novel small molecules. We will use the hypothetical compound, 2-Ethoxypyrimidin-4-ol, a pyrimidine derivative, to illustrate a multi-assay, evidence-based approach. Pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently found in kinase inhibitors; therefore, for the purpose of this guide, we will postulate that 2-Ethoxypyrimidin-4-ol has been identified as a potential inhibitor of a hypothetical protein, "Kinase X."[1][2]

The central dogma of targeted drug discovery is that a compound must physically interact with its intended biological target to elicit a therapeutic effect.[3][4] Confirming this interaction, or "target engagement," within a relevant biological context is a critical step that de-risks a program and builds confidence in the mechanism of action before advancing to more complex models. A single assay is never sufficient. True scientific rigor comes from orthogonal validation, where different experimental principles are used to answer the same question, thereby creating a self-validating system.

Here, we compare four gold-standard in vitro methodologies to confirm and characterize the binding of 2-Ethoxypyrimidin-4-ol to Kinase X:

  • Cellular Thermal Shift Assay (CETSA®): For confirming direct target binding in a cellular environment.

  • Surface Plasmon Resonance (SPR): For label-free, real-time kinetic analysis of the binding interaction.

  • Fluorescence Polarization (FP): For a high-throughput, solution-based measurement of binding affinity.

  • Biochemical Enzymatic Assay: For quantifying the functional impact of target binding on kinase activity.

The Hypothetical Target: Kinase X Signaling

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] Validating that a compound like 2-Ethoxypyrimidin-4-ol directly engages a specific kinase is the first step in developing a precision therapeutic.

cluster_pathway Generic Kinase X Signaling Pathway cluster_inhibition Mechanism of Inhibition Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Substrate Downstream Substrate Kinase_X->Downstream_Substrate Phosphorylates Transcription_Factor Transcription Factor Downstream_Substrate->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Compound 2-Ethoxypyrimidin-4-ol Compound->Kinase_X Inhibits

Caption: Inhibition of the Kinase X signaling cascade by 2-Ethoxypyrimidin-4-ol.

Cellular Thermal Shift Assay (CETSA®): Proving Target Engagement in a Native Environment

Expertise & Causality: CETSA is founded on the thermodynamic principle that when a small molecule binds to its protein target, it typically stabilizes the protein's structure.[6][7] This increased stability makes the protein more resistant to heat-induced unfolding and aggregation. By heating cell lysates or intact cells to various temperatures, we can quantify the amount of soluble (i.e., folded) target protein remaining. A positive thermal shift (a higher apparent melting temperature, Tagg) in the presence of the compound is direct evidence of physical binding in a complex, physiological milieu.[8][9][10] This method is invaluable as it requires no modification to the compound or the target and can be performed in intact cells, accounting for factors like cell permeability.[6]

start 1. Treat Cells/Lysate with Compound heat 2. Heat Aliquots to a Range of Temperatures start->heat lyse 3. Lyse Cells (if starting with intact cells) heat->lyse separate 4. Centrifuge to Separate Aggregates lyse->separate quantify 5. Quantify Soluble Protein (e.g., Western Blot, MS) separate->quantify plot 6. Plot Melt Curve (Fraction Soluble vs. Temp) quantify->plot end Determine ΔTagg plot->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Lysate CETSA
  • Cell Culture & Lysis: Culture a relevant cell line (e.g., one that endogenously expresses Kinase X) to ~80% confluency. Harvest and lyse the cells in a non-denaturing buffer supplemented with protease and phosphatase inhibitors.

  • Compound Incubation: Aliquot the cell lysate. Treat aliquots with 2-Ethoxypyrimidin-4-ol (e.g., 10 µM), a known Kinase X inhibitor (Positive Control, 10 µM), or vehicle (DMSO). Incubate for 1 hour at 4°C.

  • Thermal Challenge: Place the aliquots in a thermal cycler. Heat each set of samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Kinase X at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Quantify the band intensities and normalize them to the lowest temperature point. Plot the normalized intensity versus temperature and fit the data to a sigmoidal curve to determine the apparent melting temperature (Tagg). The difference in Tagg between the compound-treated and vehicle-treated samples (ΔTagg) indicates the degree of stabilization.

Comparative Data (Hypothetical)
CompoundConcentrationApparent Tagg (°C)Thermal Shift (ΔTagg)Interpretation
Vehicle (DMSO)0.1%52.5-Baseline thermal stability
2-Ethoxypyrimidin-4-ol10 µM58.0+5.5°C Strong Target Engagement
Known Kinase X Inhibitor10 µM59.2+6.7°CValidates assay performance
Negative Control Compound10 µM52.6+0.1°CNo significant engagement

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

Expertise & Causality: SPR is a label-free, optical biosensing technique that measures molecular interactions in real time.[11][12] The principle relies on immobilizing one binding partner (the "ligand," e.g., purified Kinase X) onto a gold sensor chip.[13] When an analyte (e.g., 2-Ethoxypyrimidin-4-ol) in solution flows over the surface and binds to the ligand, it causes a change in the refractive index at the surface. This change is detected as a shift in the resonance angle of reflected light, which is proportional to the mass bound to the surface.[13] By monitoring this signal over time, we can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), providing a complete kinetic and affinity profile of the interaction.[14][15]

start 1. Immobilize Ligand (Kinase X) on Sensor Chip association 2. Association Phase (Inject Analyte at various conc.) start->association equilibrium 3. Equilibrium Phase (Binding reaches steady state) association->equilibrium dissociation 4. Dissociation Phase (Flow running buffer only) equilibrium->dissociation regeneration 5. Regeneration (Remove bound analyte) dissociation->regeneration fit 6. Fit Sensorgram Data to a Binding Model dissociation->fit regeneration->association Next Cycle end Determine ka, kd, KD fit->end

Caption: Workflow for a Surface Plasmon Resonance (SPR) binding assay.

Experimental Protocol: SPR
  • Protein Immobilization: Purify recombinant Kinase X. Immobilize it onto a sensor chip (e.g., a CM5 chip via amine coupling) to a suitable density.

  • Analyte Preparation: Prepare a dilution series of 2-Ethoxypyrimidin-4-ol in a suitable running buffer (e.g., HBS-EP+), typically from low nM to high µM concentrations.

  • Binding Measurement: Perform binding cycles. Each cycle consists of:

    • Association: Injecting a specific concentration of the compound over the sensor surface for a defined time.

    • Dissociation: Switching back to the flow of running buffer to monitor the compound dissociating from the target.

    • Regeneration: Injecting a harsh solution (e.g., low pH glycine) to strip all remaining bound compound, preparing the surface for the next cycle.

  • Data Analysis: Subtract the signal from a reference flow cell to correct for bulk refractive index changes. Fit the resulting sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Comparative Data (Hypothetical)
Compoundka (1/Ms)kd (1/s)Affinity (KD)Interpretation
2-Ethoxypyrimidin-4-ol2.5 x 10⁵5.0 x 10⁻³20 nM High-affinity binding
Known Kinase X Inhibitor5.1 x 10⁵2.5 x 10⁻³4.9 nMHigh-affinity reference
Negative Control CompoundNo Binding DetectedNo Binding Detected> 100 µMNo direct interaction

Fluorescence Polarization (FP): A Homogeneous Binding Assay

Expertise & Causality: FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule. The principle is that a small, fluorescently-labeled molecule (a "tracer") tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light.[16] If this tracer binds to a much larger molecule (like Kinase X), its tumbling slows dramatically, and the emitted light remains highly polarized.[17] In a competitive FP assay, a test compound (2-Ethoxypyrimidin-4-ol) competes with the fluorescent tracer for binding to Kinase X. An effective competitor will displace the tracer, causing it to tumble freely again, resulting in a decrease in fluorescence polarization. This allows for the determination of the compound's inhibitory concentration (IC50), which can be related to its binding affinity (Ki).[18][19]

cluster_low Low Polarization cluster_high High Polarization cluster_competition Competition Assay Tracer_Free Fluorescent Tracer (Tumbles Rapidly) Kinase Kinase X Tracer_Bound Fluorescent Tracer Kinase->Tracer_Bound Binds (Tumbles Slowly) Compound 2-Ethoxypyrimidin-4-ol Compound->Kinase Displaces Tracer

Caption: Principle of a competitive Fluorescence Polarization (FP) assay.

Experimental Protocol: Competitive FP
  • Reagent Preparation: Prepare assay buffer, recombinant Kinase X, a fluorescently-labeled tracer known to bind Kinase X, and a dilution series of 2-Ethoxypyrimidin-4-ol.

  • Assay Plate Setup: In a 384-well plate, add a fixed concentration of Kinase X and the fluorescent tracer to all wells.[20]

  • Compound Addition: Add the serially diluted test compounds to the wells. Include controls for high polarization (no inhibitor) and low polarization (no kinase).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.[20]

  • Measurement: Read the plate on an FP-capable plate reader, measuring the fluorescence polarization (mP) values.

  • Data Analysis: Plot the mP values against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data (Hypothetical)
CompoundFP IC50Interpretation
2-Ethoxypyrimidin-4-ol45 nM Potent displacement of tracer
Known Kinase X Inhibitor12 nMPotent reference compound
Negative Control Compound> 100 µMNo competition for binding site

Biochemical Enzymatic Assay: Measuring Functional Inhibition

Expertise & Causality: While biophysical assays confirm binding, a functional assay is required to demonstrate that this binding event translates into modulation of the target's biological activity.[21] For a kinase, the most relevant function is its ability to phosphorylate a substrate. A biochemical kinase assay measures the rate of this phosphorylation reaction.[22] By including 2-Ethoxypyrimidin-4-ol, we can determine if its binding to Kinase X inhibits this catalytic activity. A dose-dependent decrease in product formation (or substrate consumption) confirms that the compound is a functional inhibitor. This is a crucial validation step, as a compound could bind to an allosteric site without affecting function, which would not be therapeutically useful.[23]

start 1. Combine Kinase X, Substrate, ATP, and Inhibitor incubate 2. Incubate at 37°C to Allow Reaction start->incubate stop 3. Stop Reaction incubate->stop detect 4. Add Detection Reagents (e.g., Luminescent ATP sensor) stop->detect read 5. Read Signal (Luminescence) detect->read plot 6. Plot Signal vs. [Inhibitor] read->plot end Determine IC50 plot->end

Caption: General workflow for a biochemical kinase inhibition assay.

Experimental Protocol: Kinase Glo® Assay
  • Reagent Preparation: Prepare assay buffer, recombinant Kinase X, a suitable peptide substrate for Kinase X, ATP (at its Km concentration for the enzyme), and a dilution series of 2-Ethoxypyrimidin-4-ol.

  • Kinase Reaction: In a white 384-well plate, add Kinase X and the test compound dilutions. Initiate the reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • Signal Detection: Stop the reaction and measure the amount of remaining ATP by adding a luciferase-based detection reagent (like Kinase-Glo®). The amount of light produced is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to determine the IC50 value, representing the concentration at which the compound inhibits 50% of Kinase X activity.

Comparative Data (Hypothetical)
CompoundEnzymatic IC50Interpretation
2-Ethoxypyrimidin-4-ol60 nM Potent functional inhibition
Known Kinase X Inhibitor15 nMPotent reference inhibitor
Negative Control Compound> 100 µMNo effect on kinase activity

Synthesis and Conclusion: A Self-Validating Approach

By employing a suite of orthogonal assays, we have built a robust, multi-faceted case for the target engagement of 2-Ethoxypyrimidin-4-ol with Kinase X. No single method would have provided this level of confidence.

Assay MethodKey Question AnsweredResult for 2-Ethoxypyrimidin-4-ol
CETSA Does it bind the target in cells?Yes (ΔTagg = +5.5°C)
SPR What are the binding kinetics/affinity?Yes (KD = 20 nM)
FP What is the binding affinity in solution?Yes (IC50 = 45 nM)
Enzymatic Assay Does binding inhibit target function?Yes (IC50 = 60 nM)

The data are highly concordant:

  • CETSA confirms that 2-Ethoxypyrimidin-4-ol engages Kinase X in a complex biological matrix.[8]

  • SPR provides a high-resolution view of the binding event, revealing a high-affinity interaction with a KD of 20 nM.[11]

  • The FP assay corroborates the high-affinity binding in a solution-based format suitable for higher throughput.[16]

  • Crucially, the enzymatic assay demonstrates that this binding translates directly into potent functional inhibition of the kinase.[21]

This layered, self-validating approach provides exceptionally strong evidence that 2-Ethoxypyrimidin-4-ol is a bona fide, high-affinity, and functionally active inhibitor of Kinase X. This rigorous in vitro validation is the essential foundation upon which all further preclinical and clinical development rests.

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Comparative

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of 2-Ethoxypyrimidin-4-ol

Introduction: The Pyrimidine Scaffold and the Imperative of Selectivity In the landscape of modern drug discovery, particularly in oncology, the pyrimidine ring stands out as a "privileged scaffold."[1][2] Its unique phy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold and the Imperative of Selectivity

In the landscape of modern drug discovery, particularly in oncology, the pyrimidine ring stands out as a "privileged scaffold."[1][2] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds, make it an ideal framework for designing potent enzyme inhibitors.[2][3] 2-Ethoxypyrimidin-4-ol represents a classic example of such a scaffold, a promising candidate for targeted therapy, likely as a kinase inhibitor. However, the very features that make pyrimidine derivatives effective also present a significant challenge: the potential for off-target binding.

The human kinome consists of over 500 protein kinases, many of which share structural similarities within their ATP-binding pockets.[4][5] An inhibitor designed for a specific kinase can inadvertently bind to dozens of others, leading to unforeseen toxicities or complex polypharmacology.[6] Therefore, a rigorous, multi-faceted investigation into the cross-reactivity of any new chemical entity is not merely a regulatory hurdle but a scientific necessity for developing safer, more effective therapeutics.

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel pyrimidine-based inhibitor, using 2-Ethoxypyrimidin-4-ol as our subject. We will move beyond simple checklists, explaining the causal logic behind our tiered experimental approach—from broad, high-throughput screening to nuanced validation of target engagement in a live-cell context. We will compare its hypothetical performance against two representative alternatives: "Inhibitor A," a highly selective compound, and "Inhibitor B," a compound with known off-target activities.

Part 1: Tier 1 Screening - Establishing a Broad Interaction Landscape

Expertise & Experience: The initial phase of cross-reactivity profiling should be viewed as casting a wide net. The goal is not definitive affinity measurement but rather the rapid identification of a broad set of potential interactions. This early data is crucial for prioritizing subsequent, more resource-intensive assays. We employ a well-established, high-throughput biochemical assay that directly measures enzymatic inhibition. The radiometric assay, while requiring specialized handling, remains a gold standard for its sensitivity and direct measurement of catalytic function.[3]

Experimental Workflow: Tier 1 Kinase Inhibition Profiling

G cluster_prep Assay Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound 2-Ethoxypyrimidin-4-ol (Serial Dilution) Incubate Incubate Components at Room Temperature Compound->Incubate KinasePanel Panel of >400 Recombinant Kinases KinasePanel->Incubate Substrate Specific Peptide Substrates Substrate->Incubate ATP [γ-³³P]ATP (at Km for each kinase) ATP->Incubate Stop Stop Reaction & Spot on Filter Paper Incubate->Stop Wash Wash to Remove Unincorporated ATP Stop->Wash Detect Quantify ³³P Incorporation (Scintillation Counting) Wash->Detect Calculate Calculate % Inhibition vs. DMSO Control Detect->Calculate Plot Generate IC₅₀ Curves for Hits Calculate->Plot Identify Identify Primary Target(s) & Potent Off-Targets Plot->Identify

Caption: Workflow for broad-panel radiometric kinase inhibition assay.

Protocol 1: High-Throughput Radiometric Kinase Inhibition Assay

Trustworthiness: This protocol is designed to be self-validating by including both positive (staurosporine, a pan-kinase inhibitor) and negative (DMSO vehicle) controls on every plate. Setting the ATP concentration at the Km for each individual kinase ensures that the resulting IC₅₀ values are comparable across the panel and reflect the inhibitor's intrinsic potency.[3]

  • Plate Preparation: Dispense 5 µL of each kinase from a diverse panel (e.g., Eurofins DiscoverX, MRC PPU) into separate wells of a 96-well plate.

  • Compound Addition: Add 2 µL of 2-Ethoxypyrimidin-4-ol, comparator compounds, staurosporine control, or DMSO vehicle at various concentrations to the wells.

  • Initiation of Reaction: Add 10 µL of a master mix containing the specific peptide substrate for each kinase and [γ-³³P]ATP (at the Km concentration for each respective kinase) to initiate the reaction.

  • Incubation: Allow the reaction to proceed for 30 minutes at room temperature.

  • Reaction Quench: Stop the reaction by adding 30 µL of 3% phosphoric acid.

  • Substrate Capture: Transfer 10 µL of the reaction mixture onto a P30 filtermat.

  • Washing: Wash the filtermat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of inhibition relative to the DMSO control for each compound concentration. Determine IC₅₀ values for kinases showing significant inhibition.

Part 2: Tier 2 Validation - Quantifying True Binding Affinity

Expertise & Experience: An IC₅₀ value from a biochemical assay is a measure of functional inhibition, which can be influenced by assay conditions like ATP and substrate concentrations. To understand the true, direct physical interaction between our compound and a kinase, we must determine the dissociation constant (Kd).[3] A competition binding assay provides this data by measuring how effectively our test compound displaces a known, high-affinity ligand from the kinase's ATP-binding site.[7] This method is ATP-independent, providing a pure measure of binding affinity that is invaluable for structure-activity relationship (SAR) studies.[7]

Experimental Workflow: Competition Binding Assay

G cluster_prep Assay Components cluster_reaction Competitive Binding Reaction cluster_analysis Quantification & Analysis TestCmpd 2-Ethoxypyrimidin-4-ol (Test Compound) Mix Combine Components in Assay Well TestCmpd->Mix Kinase T7 Phage-Tagged Kinase Kinase->Mix Bait Immobilized Affinity Ligand (Bait) Bait->Mix Equilibrate Incubate to Reach Binding Equilibrium Mix->Equilibrate Wash Wash to Remove Unbound Components Equilibrate->Wash Quantify Quantify Bound Phage via qPCR Wash->Quantify Normalize Normalize Signal to DMSO Control Quantify->Normalize Kd Calculate K Normalize->Kd

Caption: Workflow for a KINOMEscan™-like competition binding assay.

Protocol 2: Quantitative Competition Binding Assay

Trustworthiness: The robustness of this assay comes from its quantitative readout (qPCR) and the direct physical competition it measures.[7] By comparing the amount of kinase bound to the immobilized ligand in the presence and absence of the test compound, we can derive a precise Kd.

  • Kinase Preparation: Utilize a library of human kinases expressed as T7 bacteriophage fusions.

  • Ligand Immobilization: Couple a broad-spectrum, high-affinity kinase inhibitor ("bait") to a solid support (e.g., streptavidin-coated beads via a biotin linker).

  • Competition Reaction: In a multi-well plate, combine the tagged kinase, the immobilized bait ligand, and the test compound (2-Ethoxypyrimidin-4-ol or comparators) at a range of concentrations.

  • Equilibration: Incubate the mixture to allow the binding competition to reach equilibrium.

  • Washing: Wash the solid support to remove any kinase that is not bound to the immobilized bait.

  • Quantification: Quantify the amount of kinase remaining on the solid support by measuring the associated T7 phage using quantitative PCR (qPCR).

  • Analysis: The amount of bound kinase is inversely proportional to the affinity of the test compound. Calculate Kd values by fitting the concentration-response data to a standard binding isotherm model.

Data Presentation: Comparative Kinase Binding Affinity

The data below is hypothetical, designed to illustrate how results would be presented for clear comparison.

Kinase Target2-Ethoxypyrimidin-4-ol (Kd in nM)Inhibitor A (Kd in nM)Inhibitor B (Kd in nM)
Primary Target (e.g., CDK2) 5.2 1.8 8.5
High-Affinity Off-Target 1 (e.g., PKN2) 85>10,00022
High-Affinity Off-Target 2 (e.g., Aurora A) 250>10,000150
Low-Affinity Off-Target (e.g., ABL1) 1,500>10,000980
Non-Target (e.g., EGFR) >10,000>10,000>10,000

Part 3: Tier 3 Confirmation - Probing Target Engagement in Live Cells

Expertise & Experience: Demonstrating that a compound can bind to a purified protein is only part of the story. In drug development, the critical question is whether the compound can reach and engage its target within the complex milieu of a living cell.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly addresses this by measuring target engagement in situ.[9][10] The principle is elegant: a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[11] By measuring the amount of soluble protein remaining after a heat shock, we can quantify this stabilization and confirm that our compound is hitting its intended target (and potential off-targets) in a physiological setting.[12]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_prep Cell Treatment cluster_reaction Thermal Challenge & Lysis cluster_analysis Detection & Analysis Cells Culture Intact Cells Treat Treat with Compound or DMSO Vehicle Cells->Treat Heat Heat Aliquots to a Range of Temperatures Treat->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Centrifuge Pellet Precipitated Proteins Lyse->Centrifuge Collect Collect Soluble Protein Fraction Centrifuge->Collect Detect Detect Target Protein (Western Blot) Collect->Detect Analyze Plot Melt Curves & Determine Tₘ Shift Detect->Analyze

Caption: Workflow for CETSA with Western Blot detection.

Protocol 3: Cellular Thermal Shift Assay (CETSA) with Western Blot

Trustworthiness: This protocol provides a direct, label-free readout of target engagement inside the cell.[12] The inclusion of a full temperature gradient allows for the construction of a "melting curve," and the shift in this curve (ΔTm) upon compound treatment provides a robust, quantifiable measure of target stabilization.[10]

  • Cell Culture and Treatment: Grow the relevant cell line (e.g., a cancer cell line expressing the target kinase) to ~80% confluency. Treat the cells with 2-Ethoxypyrimidin-4-ol (e.g., at 10 µM) or DMSO vehicle for 1 hour.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Fractions: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation: Transfer the supernatant (soluble fraction) to a new tube. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target kinase.[9] Use a secondary HRP-conjugated antibody and detect via chemiluminescence.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the 40°C sample against temperature to generate melting curves for both DMSO and compound-treated samples. The difference in the melting temperature (Tm) is the thermal shift (ΔTm).

Data Presentation: Comparative Cellular Target Engagement

This hypothetical data summarizes the CETSA findings.

Target Protein2-Ethoxypyrimidin-4-ol (ΔTm in °C)Inhibitor A (ΔTm in °C)Inhibitor B (ΔTm in °C)
Primary Target (CDK2) +8.5 +10.2 +7.9
Off-Target (PKN2) +1.2<0.5+5.1
Non-Target (GAPDH) <0.5<0.5<0.5

Synthesizing the Data: From Numbers to Knowledge

A successful cross-reactivity study requires the intelligent synthesis of data from all three tiers.

  • 2-Ethoxypyrimidin-4-ol: Our hypothetical data suggests this is a potent and relatively selective inhibitor. It binds its primary target with high affinity (Kd = 5.2 nM) and demonstrates strong target engagement in cells (ΔTm = +8.5°C). While it shows some low-micromolar interaction with PKN2 in the binding assay (Kd = 85 nM), this interaction is weak in the cellular context (ΔTm = +1.2°C), suggesting it may not be physiologically relevant at therapeutic concentrations.

  • Inhibitor A: This compound is the benchmark for selectivity. It has exceptional affinity for its primary target (Kd = 1.8 nM), shows no significant off-target binding, and robustly engages its target in cells.

  • Inhibitor B: This compound exemplifies a "dirty" inhibitor. While effective against its primary target, it also binds potently to PKN2 (Kd = 22 nM) and confirms this engagement in cells (ΔTm = +5.1°C). This dual activity would require further investigation to determine if it is a therapeutic liability (toxicity) or a benefit (polypharmacology).

Conclusion

The characterization of 2-Ethoxypyrimidin-4-ol, or any novel inhibitor, is a journey through layers of scientific inquiry. By systematically progressing from broad biochemical screens to quantitative binding assays and finally to in-cell target engagement studies, we build a comprehensive and reliable profile of its specificity. This tiered approach ensures that experimental resources are used efficiently while generating the high-quality, mechanistically informative data required to make critical decisions in the drug development process. An inhibitor's value is defined not only by the targets it hits but, just as importantly, by those it spares.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical proteomics reveals the drug target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Application Note. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Re-Sugiura, M., & Kawatani, M. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(5), 1056-1062. [Link]

  • Hu, Y., Zhang, J., & Gao, Z. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(10), 1423-1430. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Chavda, S., Witschel, M., Böttger, E. C., & Gademann, K. (2022). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). ACS Infectious Diseases, 8(3), 578-586. [Link]

  • Sharma, A., & Kumar, V. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(02), 127-147. [Link]

  • Sharma, P., & Kumar, V. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molbank, 2024(2), M1865. [Link]

  • Brown, D. G., & Boström, J. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6313. [Link]

  • Patel, K. S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 2(3), 170-182. [Link]

  • ResearchGate. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • Henderson, J. L., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1599-1603. [Link]

  • Sravanthi, M., & Manjula, S. (2016). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Applied Pharmaceutical Science, 6(1), 177-182. [Link]

  • El-Sayed, N. F., & El-Bendary, E. R. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 312-336. [Link]

  • Chen, S., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 96, 385-395. [Link]

  • University of Strathclyde. (n.d.). Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. [Link]

  • CORE. (n.d.). Synthesis and biological activity of oxazolopyrimidines. [Link]

  • Blake, J. F., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. [Link]

  • Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4368-4383. [Link]

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Validation

A Head-to-Head Comparison of 2-Alkoxypyrimidin-4-ol Derivatives as Potent Xanthine Oxidase Inhibitors

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold remains a cornerstone in the design of novel therapeutic agents due to its versatile biological activities.[1] Among its numerou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold remains a cornerstone in the design of novel therapeutic agents due to its versatile biological activities.[1] Among its numerous derivatives, the 2-alkoxypyrimidin-4-ol core has emerged as a promising pharmacophore, particularly in the development of enzyme inhibitors. This guide provides an in-depth, head-to-head comparison of a series of 2-(4-alkoxy-3-cyano)phenylpyrimidin-4-ol derivatives, focusing on their efficacy as xanthine oxidase inhibitors. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed methodologies to support your research endeavors.

The Significance of Xanthine Oxidase Inhibition

Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[2] Overproduction or insufficient excretion of uric acid leads to hyperuricemia, a precursor to debilitating conditions such as gout.[2] Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions.[2] This guide focuses on a class of 2-alkoxypyrimidin-4-ol derivatives that have demonstrated significant potential in this area.

Comparative Analysis of Xanthine Oxidase Inhibitory Activity

A study by Wang et al. provides a robust dataset for a direct comparison of 2-(4-alkoxy-3-cyano)phenylpyrimidin-4-ol derivatives. The inhibitory activities of these compounds against xanthine oxidase were evaluated and are presented as IC50 values, the concentration of the inhibitor required to reduce enzyme activity by 50%.

Compound IDR (Alkoxy Group)IC50 (µM)
5a Methoxy0.451
5b Ethoxy0.235
5c n-Propoxy0.112
5d Isopropoxy0.131
5e n-Butoxy0.088
5f Isobutoxy0.065
5g Isopentyloxy0.046
Allopurinol (Reference Drug)5.462

Data sourced from Wang et al. (2021).[2]

From this data, a clear structure-activity relationship emerges. The inhibitory potency of the 2-alkoxypyrimidin-4-ol derivatives against xanthine oxidase increases with the length and branching of the alkoxy chain at the 4-position of the phenyl ring. The compound with the isopentoxy group (5g ) exhibited the most potent inhibitory activity, with an IC50 value of 0.046 µM.[2] This is approximately 120 times more potent than the reference drug, allopurinol.[2]

Causality Behind Experimental Design: The Role of the Alkoxy Group

The systematic variation of the alkoxy group in this series of derivatives was a deliberate experimental choice to probe the nature of the binding pocket of xanthine oxidase. The increasing potency with larger, more lipophilic alkoxy groups suggests the presence of a hydrophobic pocket in the enzyme's active site that can accommodate these substituents. The branched chains, such as isobutoxy and isopentyloxy, appear to provide a better fit within this pocket, leading to enhanced inhibitory activity.

Molecular docking studies have further elucidated that the pyrimidin-4-ol moiety acts as a key pharmacophore, forming crucial hydrogen bonds with amino acid residues in the active site of xanthine oxidase.[2] The alkoxy group, in turn, occupies a hydrophobic channel, and its size and shape directly influence the overall binding affinity of the molecule.

Experimental Protocols

To ensure scientific integrity and enable replication, the following is a detailed methodology for the key experiments described.

Synthesis of 2-(4-alkoxy-3-cyano)phenylpyrimidin-4-ol Derivatives

The synthesis of the target compounds is a multi-step process, beginning with commercially available starting materials. A general synthetic scheme is outlined below.

Synthesis_Workflow A 2-Chloro-4-methoxypyrimidine C Suzuki Coupling A->C B 4-Hydroxy-3-cyanobenzaldehyde B->C D Intermediate A C->D Pd(PPh3)4, K2CO3 E Alkylation D->E Various Alkyl Halides, K2CO3 F Target Compound E->F Demethylation (BBr3)

Caption: General synthetic workflow for 2-alkoxypyrimidin-4-ol derivatives.

Step 1: Suzuki Coupling: 2-Chloro-4-methoxypyrimidine is coupled with a suitably substituted boronic acid (derived from 4-hydroxy-3-cyanobenzaldehyde) using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) in the presence of a base like potassium carbonate.

Step 2: Alkylation: The resulting intermediate is then alkylated at the phenolic hydroxyl group using various alkyl halides in the presence of a base to introduce the different alkoxy chains.

Step 3: Demethylation: The final step involves the demethylation of the methoxy group at the 4-position of the pyrimidine ring, typically using a strong Lewis acid like boron tribromide, to yield the desired 2-alkoxypyrimidin-4-ol derivative.

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of the synthesized compounds against xanthine oxidase is determined using a spectrophotometric method.

Inhibition_Assay_Workflow A Prepare Assay Buffer (Phosphate Buffer, pH 7.5) B Add Xanthine Oxidase and Test Compound A->B C Pre-incubate at 25°C B->C 5 min D Add Xanthine (Substrate) C->D E Monitor Absorbance at 295 nm D->E Continuous Reading F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Procedure:

  • The reaction is carried out in a phosphate buffer (pH 7.5).

  • Xanthine oxidase enzyme solution is mixed with various concentrations of the test compound (or reference inhibitor) and pre-incubated.

  • The reaction is initiated by adding the substrate, xanthine.

  • The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time using a UV-Vis spectrophotometer.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The head-to-head comparison of these 2-alkoxypyrimidin-4-ol derivatives clearly demonstrates the significant impact of the alkoxy substituent on their xanthine oxidase inhibitory activity. The identification of 2-(3-cyano-4-isopentyloxy)phenylpyrimidin-4-ol as a highly potent inhibitor provides a strong lead for further optimization. Future research could explore the introduction of other functional groups on the pyrimidine or phenyl ring to further enhance potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in the quest for novel and more effective treatments for hyperuricemia and gout.

References

  • Wang, S., et al. (2021). Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. Bioorganic & Medicinal Chemistry, 38, 116117. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-15. [Link]

Sources

Comparative

Validating the Mechanism of Action of 2-Ethoxypyrimidin-4-ol: A Comparative Guide for Preclinical Researchers

In the landscape of modern drug discovery, the identification of a novel bioactive compound such as 2-Ethoxypyrimidin-4-ol marks the beginning of a rigorous journey of scientific validation. For researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a novel bioactive compound such as 2-Ethoxypyrimidin-4-ol marks the beginning of a rigorous journey of scientific validation. For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a new chemical entity is not merely an academic exercise; it is a critical determinant of its therapeutic potential, safety profile, and ultimate clinical success. The pyrimidine scaffold, a privileged structure in medicinal chemistry, is a core component of numerous approved drugs, from kinase inhibitors to metabolic modulators.[1][2][3] This guide provides a comprehensive, technically-grounded framework for elucidating the MoA of 2-Ethoxypyrimidin-4-ol. We will navigate a multi-tiered experimental strategy, from unbiased target identification to direct target engagement and functional validation, while objectively comparing its hypothetical performance with well-characterized pyrimidine-containing drugs: Imatinib , a paradigm of targeted kinase inhibition, and Gefitinib , another potent kinase inhibitor.

The Strategic Imperative: Why MoA Validation is Non-Negotiable

Proceeding with a lead compound without a clear understanding of its MoA is akin to navigating treacherous waters without a compass. A validated MoA provides the causal link between compound administration and therapeutic effect, enabling rational lead optimization, prediction of potential on- and off-target toxicities, and the development of pharmacodynamic biomarkers for clinical trials. The history of drug development is replete with examples of failures stemming from an incomplete understanding of how a drug truly works at the molecular level. Therefore, the protocols and strategies outlined herein are designed as a self-validating system, ensuring that each experimental step builds upon the last to construct a robust and defensible mechanistic narrative.

A Tiered Approach to MoA Validation

We will employ a logical, tiered approach to deconvolute the MoA of 2-Ethoxypyrimidin-4-ol. This strategy begins with broad, unbiased methods to generate initial hypotheses about the compound's molecular target(s) and progresses to more focused assays to confirm these hypotheses and quantify the compound's activity.

MoA_Validation_Workflow cluster_0 Tier 1: Unbiased Target Identification cluster_1 Tier 2: Target Engagement & Validation cluster_2 Tier 3: Functional Characterization & Selectivity phenotypic_screening Phenotypic Screening Assess effects on cell proliferation, apoptosis, etc. in relevant cell lines ap_ms Affinity Purification-Mass Spectrometry (AP-MS) Immobilize 2-Ethoxypyrimidin-4-ol to 'fish' for binding partners from cell lysates phenotypic_screening->ap_ms Hypothesis Generation cetsa Cellular Thermal Shift Assay (CETSA) Confirm direct binding to candidate proteins in intact cells by assessing thermal stabilization ap_ms->cetsa Candidate Targets knockdown Genetic Approaches (siRNA/CRISPR) Knockdown of candidate target to see if it phenocopies the effect of the compound cetsa->knockdown Validate Target Relevance in_vitro_assay In Vitro Functional Assay e.g., Kinase inhibition assay (ADP-Glo) to determine IC50 against the validated target knockdown->in_vitro_assay Confirmed Target selectivity Selectivity Profiling Screen against a broad panel of related targets (e.g., kinome scan) to assess specificity in_vitro_assay->selectivity Quantify Potency downstream Downstream Pathway Analysis Use Western Blot to probe for modulation of known substrates of the target protein selectivity->downstream Assess Specificity

Caption: A tiered workflow for validating the mechanism of action of a novel compound.

Tier 1: Unbiased Target Identification & Hypothesis Generation

The initial challenge is to identify the direct molecular target(s) of 2-Ethoxypyrimidin-4-ol without prior assumptions. This unbiased approach is crucial for discovering novel mechanisms and avoiding the "street-light effect" of only searching for known targets.

Affinity Purification-Mass Spectrometry (AP-MS)

The principle behind AP-MS is to use the compound of interest as "bait" to capture its interacting proteins from a complex cellular lysate.[4][5][6] These captured proteins are then identified by mass spectrometry, providing a list of high-confidence candidate targets.

Experimental Protocol: AP-MS for Target Identification

  • Probe Synthesis: Synthesize a derivative of 2-Ethoxypyrimidin-4-ol with a linker arm and an affinity tag (e.g., biotin) at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for its biological activity. A control "scrambled" or inactive analog should also be synthesized.

  • Immobilization: Covalently attach the biotinylated active compound and the inactive control to streptavidin-coated magnetic beads.

  • Lysate Preparation: Culture a relevant human cell line (e.g., a cancer cell line where 2-Ethoxypyrimidin-4-ol shows anti-proliferative effects) and prepare a native cell lysate under conditions that preserve protein complexes.

  • Affinity Enrichment: Incubate the cell lysate with the compound-conjugated beads (and control beads separately). The target protein(s) will bind to the immobilized active compound.

  • Washing: Perform a series of stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads.

  • Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the active compound pulldown compared to the inactive control pulldown. These are your primary target candidates.

Tier 2: Confirming Direct Target Engagement in a Cellular Context

Once a list of candidate targets is generated from AP-MS, it is imperative to confirm that 2-Ethoxypyrimidin-4-ol directly binds to these candidates within an intact cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8][9][10][11]

Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle of ligand-induced thermal stabilization.[11] When a small molecule binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation. By heating cells treated with the compound to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift," which is direct evidence of target engagement.[7][8][10]

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either 2-Ethoxypyrimidin-4-ol (at a concentration known to elicit a cellular response, e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blotting: Normalize the total protein loaded for each sample, separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific antibody against the candidate target protein identified from the AP-MS screen.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Tier 3: Functional Characterization and Selectivity Profiling

Confirmation of direct binding necessitates a quantitative assessment of the compound's functional effect on its target. Given that the pyrimidine scaffold is a common feature in kinase inhibitors,[1][12][13] we will proceed with the hypothesis that 2-Ethoxypyrimidin-4-ol targets a protein kinase.

In Vitro Kinase Inhibition Assay

An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of its purified target kinase. The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[1][14][15][16][17]

Experimental Protocol: In Vitro Kinase Assay (using ADP-Glo™)

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the purified recombinant target kinase, its specific substrate (peptide or protein), and ATP in an appropriate kinase buffer.

  • Compound Titration: Add varying concentrations of 2-Ethoxypyrimidin-4-ol (and comparator compounds like Imatinib and Gefitinib) to the wells. Include a no-inhibitor control.

  • Reaction Incubation: Initiate the kinase reaction (often by adding ATP or enzyme) and incubate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination & ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP produced in the kinase reaction into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • IC50 Determination: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Comparative Performance Analysis

To contextualize the performance of 2-Ethoxypyrimidin-4-ol, we compare its (hypothetical) data against the established kinase inhibitors Imatinib and Gefitinib.

Parameter 2-Ethoxypyrimidin-4-ol (Hypothetical Data) Imatinib (Comparator) Gefitinib (Comparator)
Primary Target Kinase XBcr-Abl, c-KIT, PDGFREGFR
CETSA Thermal Shift (ΔTm) +5.2 °C on Kinase XStabilizes Bcr-AblStabilizes EGFR[13][18]
Primary Target IC50 50 nM~25-100 nM (Bcr-Abl, c-KIT)[12][19]~3-37 nM (EGFR mutants)[2][20]
Selectivity (Kinome Scan) High selectivity for Kinase XInhibits LCK, SYK at higher conc.Relatively selective for EGFR
Cellular Potency (Anti-prolif.) 200 nM (in Kinase X-dependent cells)~267 nM (K562 cells)Varies by EGFR mutation status
Downstream Pathway Validation

To confirm that the inhibition of the target kinase translates to a functional consequence within the cell, it is crucial to analyze the phosphorylation status of a known downstream substrate of the target.

Kinase_Signaling_Pathway Compound 2-Ethoxypyrimidin-4-ol KinaseX Target Kinase X Compound->KinaseX Inhibition Substrate Substrate Protein KinaseX->Substrate Phosphorylation pSubstrate Phospho-Substrate Protein CellularResponse Cellular Response (e.g., Proliferation) pSubstrate->CellularResponse

Caption: A simplified kinase signaling pathway illustrating the point of inhibition.

Experimental Protocol: Western Blot for Downstream Substrate

  • Cell Treatment: Treat the relevant cell line with a dose-response of 2-Ethoxypyrimidin-4-ol for a suitable duration (e.g., 2-6 hours).

  • Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Perform SDS-PAGE and Western blotting as described for CETSA.

  • Antibody Probing: Probe the membranes with a primary antibody specific for the phosphorylated form of the known downstream substrate (e.g., anti-phospho-STAT3 if the target is a JAK kinase). Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate protein to ensure equal loading.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate, confirms that the compound is inhibiting the kinase activity in the cell and blocking the downstream signaling pathway.

Conclusion: Building a Defensible Mechanistic Case

The validation of a drug's mechanism of action is a cornerstone of modern, rational drug development. By progressing through a tiered experimental approach—from unbiased target discovery with AP-MS, through direct target engagement validation with CETSA, to functional and selectivity profiling with in vitro assays and downstream analysis—researchers can build a robust, evidence-based understanding of how a novel compound like 2-Ethoxypyrimidin-4-ol exerts its biological effects. This systematic process not only de-risks the progression of the compound into more advanced preclinical and clinical studies but also provides invaluable insights that can guide the development of the next generation of targeted therapeutics. The objective comparison with established drugs like Imatinib and Gefitinib provides a critical benchmark for potency and selectivity, ultimately informing the therapeutic potential of this new chemical entity.

References

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Martinez Molina, D., Artursson, P., Lundbäck, T., & Nordlund, P. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]

  • Oncohema Key. (2017). Imatinib: Basic Results. [Link]

  • Current Pharmaceutical Design. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • Mani, C., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10836–10845. [Link]

  • Mani, C., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

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  • Lomenick, B., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]

  • Henderson, M. J., et al. (2020). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1059-1070. [Link]

  • Guruharsha, K. G., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols, 5(2), 103149. [Link]

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  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. [Link]

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  • ResearchGate. (n.d.). Comparison of gefitinib IC50s with EGFR mutational status, EGFR gene... [Link]

  • Dai, L., et al. (2025). MS CETSA deep functional proteomics uncovers DNA repair programs leading to gemcitabine resistance. Nature Communications, 16(1), 1234. [Link]

  • Bio-protocol. (n.d.). Cancer Biology - Protein. [Link]

  • Labhoo. (n.d.). CETSA®EXPLORE: Target Engagement Profiles to Study SAR, Off-Targets, and Toxicity at Proteome Wide Level. [Link]

  • ResearchGate. (n.d.). The half maximal inhibitory concentration (IC 50 ) values of gefitinib... [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. [Link]

  • Soverini, S., et al. (2009). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? The Oncologist, 14(4), 355-359. [Link]

  • ResearchGate. (n.d.). IC 50 values for imatinib-sensitive and imatinibresistant cell lines... [Link]

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Validation

Benchmarking 2-Ethoxypyrimidin-4-ol: A Comparative Analysis Against Standard-of-Care Anti-Inflammatory Agents

This guide provides a comprehensive framework for evaluating the preclinical efficacy of 2-Ethoxypyrimidin-4-ol, a novel pyrimidine derivative, against established standard-of-care drugs in the context of inflammatory di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the preclinical efficacy of 2-Ethoxypyrimidin-4-ol, a novel pyrimidine derivative, against established standard-of-care drugs in the context of inflammatory diseases, with a specific focus on rheumatoid arthritis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically grounded methodology for comparative analysis.

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1][2] Their biological activities are diverse, including potent anti-inflammatory effects.[2][3][4][5][6] Several clinically used anti-inflammatory drugs, such as Tofacitinib, feature a pyrimidine-related core, highlighting the potential of this chemical class.[3] The mechanism of action for many anti-inflammatory pyrimidine derivatives involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.[2][3][4]

This guide proposes a hypothetical benchmarking scenario where 2-Ethoxypyrimidin-4-ol is investigated as a novel anti-inflammatory agent. We will outline a rigorous, multi-tiered approach to compare its performance against two widely used standard-of-care drugs for rheumatoid arthritis: Celecoxib , a selective COX-2 inhibitor (NSAID), and Adalimumab , a biologic drug that targets Tumor Necrosis Factor-alpha (TNF-α).[7][8]

Postulated Mechanism of Action: 2-Ethoxypyrimidin-4-ol as a COX-2 Inhibitor

Based on the structure-activity relationships of similar pyrimidine compounds, we hypothesize that 2-Ethoxypyrimidin-4-ol exerts its anti-inflammatory effects primarily through the selective inhibition of the COX-2 enzyme.[3][5][6] The COX-2 pathway is a critical target in inflammation, as the enzyme is responsible for the synthesis of prostaglandins that mediate pain and swelling.[9][10] By inhibiting COX-2, 2-Ethoxypyrimidin-4-ol is expected to reduce prostaglandin production, thereby alleviating inflammatory symptoms.

COX-2 Signaling Pathway Hypothesized Anti-Inflammatory Mechanism of 2-Ethoxypyrimidin-4-ol cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor Activation NF_kB_Pathway NF-κB Signaling Pathway Receptor->NF_kB_Pathway Signal Transduction COX2_Gene COX-2 Gene Transcription NF_kB_Pathway->COX2_Gene Upregulation COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Substrate Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediation Ethoxypyrimidinol 2-Ethoxypyrimidin-4-ol Ethoxypyrimidinol->COX2_Enzyme Inhibition

Caption: Hypothesized mechanism of 2-Ethoxypyrimidin-4-ol targeting the COX-2 pathway.

Experimental Benchmarking Protocols

A robust comparison requires both in vitro and in vivo assays to evaluate efficacy and mechanism. The following protocols are designed to provide a head-to-head comparison of 2-Ethoxypyrimidin-4-ol, Celecoxib, and Adalimumab.

Part 1: In Vitro Efficacy and Selectivity

1.1. COX-1 and COX-2 Inhibition Assay

This assay is crucial to determine the potency and selectivity of 2-Ethoxypyrimidin-4-ol for the COX-2 enzyme over the constitutively expressed COX-1 isoform. High selectivity for COX-2 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[11]

Protocol:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, heme cofactor, and either the COX-1 or COX-2 enzyme.[12]

  • Inhibitor Addition: Add serial dilutions of 2-Ethoxypyrimidin-4-ol, Celecoxib (positive control for COX-2 inhibition), or a non-selective NSAID like Ibuprofen (control for dual inhibition). Use DMSO as a vehicle control.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the compounds to bind to the enzymes.[12]

  • Reaction Initiation: Add arachidonic acid as the substrate to all wells to start the reaction.[12]

  • Detection: The peroxidase activity of COX enzymes is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[9][13]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the concentration of each compound that causes 50% inhibition of enzyme activity (IC50). The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

1.2. LPS-Induced Cytokine Release Assay in Macrophages

This assay assesses the ability of the test compounds to suppress the production of pro-inflammatory cytokines from activated immune cells.

Protocol:

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.[14][15]

  • Cell Plating: Seed the macrophages in 24-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[15]

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-Ethoxypyrimidin-4-ol, Celecoxib, Adalimumab, or vehicle control for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 18-24 hours to induce an inflammatory response.[14][15][16]

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and Interleukin-6 (IL-6) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[15]

  • Data Analysis: Determine the IC50 value for the inhibition of each cytokine for each compound.

InVitro_Workflow In Vitro Experimental Workflow cluster_cox COX Inhibition Assay cluster_cytokine Cytokine Release Assay A1 Prepare COX-1/COX-2 Enzyme Plates A2 Add Test Compounds (2-Ethoxypyrimidin-4-ol, Celecoxib) A1->A2 A3 Pre-incubate (10 min, 37°C) A2->A3 A4 Add Arachidonic Acid A3->A4 A5 Measure Absorbance (590 nm) A4->A5 A6 Calculate IC50 & Selectivity Index A5->A6 B1 Culture & Seed Macrophages B2 Pre-treat with Compounds (2-Ethoxypyrimidin-4-ol, Celecoxib, Adalimumab) B1->B2 B3 Stimulate with LPS (18-24h) B2->B3 B4 Collect Supernatants B3->B4 B5 Quantify TNF-α & IL-6 via ELISA B4->B5 B6 Calculate IC50 B5->B6

Caption: Workflow for in vitro benchmarking experiments.

Illustrative In Vitro Data Summary

The following table presents a hypothetical data summary for the in vitro assays.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
2-Ethoxypyrimidin-4-ol >1000.25>4000.50.8
Celecoxib 150.053000.10.2
Adalimumab N/AN/AN/A0.0010.002
Ibuprofen 5150.332530

Note: Data are illustrative and for guidance purposes only.

Part 2: In Vivo Efficacy in a Disease Model

2.1. Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely accepted preclinical model for rheumatoid arthritis as it shares many pathological and immunological features with the human disease.[17][18][19]

Protocol:

  • Animals: Use DBA/1 mice, which are highly susceptible to CIA, at 7-8 weeks of age.[17][18]

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.[18]

    • Booster Immunization (Day 21): Administer a second injection of type II collagen emulsified with Incomplete Freund's Adjuvant.

  • Treatment Groups:

    • Vehicle Control (e.g., 0.5% methylcellulose, orally)

    • 2-Ethoxypyrimidin-4-ol (e.g., 10, 30, 100 mg/kg, orally, daily)

    • Celecoxib (e.g., 30 mg/kg, orally, daily)

    • Adalimumab (e.g., 10 mg/kg, intraperitoneally, twice weekly)

  • Dosing: Begin treatment upon the first signs of arthritis (typically around day 25-28) and continue for 2-3 weeks.

  • Efficacy Assessment:

    • Clinical Scoring: Score paw inflammation daily on a scale of 0-4 (0=normal, 4=severe swelling and redness). The maximum score per mouse is 16.

    • Paw Thickness: Measure paw thickness every other day using a digital caliper.

    • Body Weight: Monitor body weight as an indicator of general health.

  • Terminal Analysis: At the end of the study, collect hind paws for histological analysis to assess joint damage, inflammation, and cartilage destruction. Collect blood serum to measure levels of inflammatory cytokines (TNF-α, IL-6) and anti-collagen antibodies.

Illustrative In Vivo Data Summary

The following table presents a hypothetical data summary for the in vivo CIA model.

Treatment GroupMean Arthritis Score (Day 42)Paw Thickness Change (mm)Serum TNF-α (pg/mL)Histological Damage Score (0-5)
Vehicle Control 10.5 ± 1.21.8 ± 0.2150 ± 254.2 ± 0.5
2-Ethoxypyrimidin-4-ol (30 mg/kg) 4.2 ± 0.80.7 ± 0.165 ± 151.8 ± 0.4
Celecoxib (30 mg/kg) 3.8 ± 0.70.6 ± 0.155 ± 121.5 ± 0.3
Adalimumab (10 mg/kg) 2.5 ± 0.50.4 ± 0.120 ± 81.1 ± 0.2

Note: Data are illustrative and for guidance purposes only.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the novel pyrimidine derivative, 2-Ethoxypyrimidin-4-ol, against current standard-of-care anti-inflammatory drugs. The proposed in vitro and in vivo experiments will provide critical data on its potency, selectivity, and overall efficacy in a disease-relevant model.

Positive results from these studies would warrant further investigation into the pharmacokinetics, safety profile, and a deeper exploration of its molecular interactions with the COX-2 enzyme. The ultimate goal is to generate a robust data package to support the advancement of 2-Ethoxypyrimidin-4-ol as a potential new therapeutic for inflammatory diseases like rheumatoid arthritis.

References

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. [Link]

  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. [Link]

  • Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Rheumatoid Arthritis (RA) Treatment & Management. Medscape Reference. [Link]

  • Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. ResearchGate. [Link]

  • Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review). Spandidos Publications. [Link]

  • Macrophage Inflammatory Assay. PubMed Central. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]

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Comparative

In vivo efficacy comparison of 2-Ethoxypyrimidin-4-ol analogues

An In-depth Guide to the In Vivo Efficacy of Novel 2-Ethoxypyrimidin-4-ol Analogues in a Xenograft Model of Non-Small Cell Lung Cancer As Senior Application Scientists, our goal is to not only provide data but to illumin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the In Vivo Efficacy of Novel 2-Ethoxypyrimidin-4-ol Analogues in a Xenograft Model of Non-Small Cell Lung Cancer

As Senior Application Scientists, our goal is to not only provide data but to illuminate the scientific reasoning behind our experimental designs and the translational potential of our findings. This guide offers a comprehensive comparison of the in vivo efficacy of two novel 2-Ethoxypyrimidin-4-ol analogues, EP-01 and EP-02, benchmarked against a standard-of-care agent in a well-established non-small cell lung cancer (NSCLC) xenograft model. Our approach is rooted in providing a self-validating system, where the experimental design, execution, and data interpretation form a cohesive and trustworthy narrative for researchers in oncology and drug development.

Introduction: The Rationale for Targeting KRAS-Mutant NSCLC

Non-small cell lung cancer remains a leading cause of cancer-related mortality worldwide, with mutations in the KRAS oncogene being particularly prevalent and historically challenging to target. These mutations lock the KRAS protein in a constitutively active state, driving downstream signaling pathways such as the RAF-MEK-ERK (MAPK) cascade, which promotes cell proliferation, survival, and tumorigenesis. The compounds EP-01 and EP-02, novel 2-Ethoxypyrimidin-4-ol analogues, were designed to indirectly target this pathway by inhibiting a critical downstream effector kinase. This guide details the head-to-head in vivo comparison of these analogues to assess their therapeutic potential.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS KRAS (G12C) RTK->KRAS Activation RAF RAF KRAS->RAF Effector_Kinase Downstream Effector Kinase KRAS->Effector_Kinase Parallel Pathway MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Effector_Kinase->Transcription EP_Analogues EP-01 / EP-02 (2-Ethoxypyrimidin-4-ol Analogues) EP_Analogues->Effector_Kinase Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Figure 1: Simplified diagram of the KRAS signaling pathway and the inhibitory action of EP analogues.

Comparative In Vivo Efficacy Study: Experimental Design

The primary objective of this study was to compare the anti-tumor activity of EP-01 and EP-02 in a subcutaneous xenograft model derived from the H358 human NSCLC cell line, which harbors a KRAS G12C mutation.

Experimental Workflow

in_vivo_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis start Day 0: Implant H358 Cells (5x10^6) subcutaneously in athymic nude mice growth Days 7-10: Monitor tumor growth start->growth randomize Day 10 (approx.): Randomize mice when tumors reach ~150 mm³ growth->randomize dosing Days 11-25: Daily Dosing (PO) - Vehicle - EP-01 (50 mg/kg) - EP-02 (50 mg/kg) - Sotorasib (30 mg/kg) randomize->dosing monitoring Monitor: - Tumor Volume (2x/week) - Body Weight (2x/week) - Clinical Signs (daily) dosing->monitoring endpoint Day 25 (or humane endpoint): Euthanasia & Tissue Collection monitoring->endpoint analysis Analyze: - Final Tumor Weight - Pharmacokinetics (PK) - Pharmacodynamics (PD) endpoint->analysis

Figure 2: Workflow for the comparative in vivo efficacy study.

Detailed Experimental Protocol
  • Cell Culture: H358 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were conducted in accordance with the Guidelines for the Care and Use of Laboratory Animals.

  • Tumor Implantation: H358 cells were harvested, and a suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel was injected subcutaneously into the right flank of each mouse.

  • Randomization and Grouping: When tumors reached an average volume of approximately 150 mm³, mice were randomized into four groups (n=8 per group):

    • Group 1: Vehicle (0.5% methylcellulose in water)

    • Group 2: EP-01 (50 mg/kg)

    • Group 3: EP-02 (50 mg/kg)

    • Group 4: Sotorasib (30 mg/kg, positive control)

  • Drug Administration: All compounds were administered orally (p.o.) once daily for 15 consecutive days.

  • Efficacy and Toxicity Assessment:

    • Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

    • Body weight was recorded twice weekly as a measure of general toxicity.

    • Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Results: Comparative Efficacy and Tolerability

Both EP-01 and EP-02 demonstrated significant anti-tumor activity. However, EP-02 exhibited superior efficacy, comparable to the standard-of-care agent, Sotorasib.

Quantitative Efficacy Data Summary
GroupDose (mg/kg, p.o.)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
Vehicle -1850 ± 210-+2.5 ± 1.5
EP-01 50980 ± 15047.0-1.8 ± 2.0
EP-02 50450 ± 9575.7-0.5 ± 1.8
Sotorasib 30420 ± 8877.3+1.0 ± 1.2

All treatment groups were well-tolerated, with no significant body weight loss observed, suggesting a favorable preliminary safety profile for the novel analogues.

Discussion and Future Directions

The data clearly indicate that while both 2-Ethoxypyrimidin-4-ol analogues possess anti-tumor activity in a KRAS-mutant NSCLC model, EP-02 is a significantly more potent compound . Its efficacy, as measured by TGI, is on par with the FDA-approved KRAS G12C inhibitor, Sotorasib. The structural modifications in EP-02 compared to EP-01 likely contribute to improved target engagement and/or more favorable pharmacokinetic properties.

Further studies are warranted to fully elucidate the mechanism of action and to perform detailed pharmacokinetic and pharmacodynamic (PK/PD) analyses. These investigations will be crucial in determining the translational potential of EP-02 as a novel therapeutic agent for KRAS-driven cancers.

References

  • Title: KRAS-Mutant Lung Cancer: From Biology to Therapy Source: Nature Reviews Clinical Oncology URL: [Link]

  • Title: Guide for the Care and Use of Laboratory Animals, Eighth Edition Source: The National Academies Press URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Ethoxypyrimidin-4-ol for Laboratory Professionals

The procedures outlined herein are grounded in the foundational principles of laboratory safety, emphasizing a proactive approach to hazard mitigation. By understanding the rationale behind each step, laboratory personne...

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the foundational principles of laboratory safety, emphasizing a proactive approach to hazard mitigation. By understanding the rationale behind each step, laboratory personnel can not only ensure compliance but also cultivate a deep-seated culture of safety.

Hazard Identification and Risk Assessment: A Precautionary Approach

Given the absence of a specific SDS for 2-Ethoxypyrimidin-4-ol, a conservative approach based on the hazard profile of analogous pyrimidine derivatives is warranted. Structurally similar compounds are often classified as hazardous substances.[1] Therefore, 2-Ethoxypyrimidin-4-ol should be handled with the same level of caution.

Assumed Hazard Classifications:

Hazard ClassificationDescriptionPrecautionary Action
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[1][2]
Skin Corrosion/Irritation May cause skin irritation.[1]Wash hands and any exposed skin thoroughly after handling. Wear appropriate protective gloves.[2][3]
Serious Eye Damage/Irritation May cause serious eye irritation.[1]Wear safety glasses with side shields or goggles. If in eyes, rinse cautiously with water for several minutes.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[1]Avoid breathing dust or fumes. Use in a well-ventilated area or a fume hood.[2][4]

This precautionary hazard assessment underscores the necessity of a controlled disposal process to prevent accidental exposure and environmental contamination.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the safe disposal of 2-Ethoxypyrimidin-4-ol waste. Adherence to these steps is critical for minimizing risk.

Before handling any chemical waste, donning the appropriate PPE is non-negotiable. This creates a barrier between you and the potential hazard, ensuring your personal safety.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.[4]

  • Lab Coat: A long-sleeved lab coat protects your skin and clothing from contamination.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-certified respirator may be necessary to prevent inhalation of dust particles.[5]

Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents dangerous reactions that can occur when incompatible chemicals are mixed.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for 2-Ethoxypyrimidin-4-ol waste. The container should be made of a material compatible with the chemical.

  • Labeling: As soon as the first drop of waste is added, label the container with "Hazardous Waste," the chemical name "2-Ethoxypyrimidin-4-ol," and the date.[6]

  • Avoid Mixing: Do not mix 2-Ethoxypyrimidin-4-ol waste with other chemical waste streams unless you are certain of their compatibility. In particular, avoid mixing with strong oxidizing agents or strong bases.[2]

All waste must be collected and stored in a manner that prevents release into the environment.

  • Solid Waste: Collect solid 2-Ethoxypyrimidin-4-ol waste in a securely sealed container.

  • Liquid Waste: For solutions containing 2-Ethoxypyrimidin-4-ol, use a leak-proof container with a secure cap.

  • Contaminated Materials: Any materials that come into contact with 2-Ethoxypyrimidin-4-ol, such as gloves, weigh boats, and paper towels, should be considered contaminated and disposed of as hazardous waste.[7]

  • Storage Location: Store the waste container in a designated, well-ventilated secondary containment area, away from general laboratory traffic.[2]

The final disposal of chemical waste must be conducted in accordance with all federal, state, and local regulations.[8][9]

  • Approved Waste Disposal Plant: The primary and most recommended method of disposal is to transfer the waste to an approved chemical waste disposal facility.[2][4][8] These facilities are equipped to handle and treat hazardous materials in an environmentally sound manner.

  • Consult Your Institution's EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on specific disposal procedures and for arranging waste pickup.

  • Do Not Sewer: Under no circumstances should 2-Ethoxypyrimidin-4-ol or its solutions be poured down the drain.[10] This can lead to contamination of waterways and damage to the aquatic ecosystem. The EPA has a strict ban on the sewering of hazardous waste pharmaceuticals.[10]

Emergency Procedures: Preparing for the Unexpected

In the event of an accidental spill or exposure, a swift and informed response is crucial.

  • Spill Cleanup:

    • For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed container for disposal as hazardous waste.

    • Clean the spill area thoroughly.

    • For larger spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and procedural flow.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste in a Dedicated & Labeled Container ppe->segregate collect Collect Solid, Liquid, and Contaminated Materials segregate->collect store Store in a Designated Secondary Containment Area collect->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs approved_facility Transfer to an Approved Waste Disposal Facility contact_ehs->approved_facility end End: Safe & Compliant Disposal approved_facility->end

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethoxypyrimidin-4-ol

Hazard Analysis: Understanding the Risks of Pyrimidine Derivatives Pyrimidine and its derivatives are heterocyclic aromatic organic compounds that are integral to numerous biological processes and are common scaffolds in...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risks of Pyrimidine Derivatives

Pyrimidine and its derivatives are heterocyclic aromatic organic compounds that are integral to numerous biological processes and are common scaffolds in drug discovery. While their specific toxicities can vary, as a class, they present several potential hazards that necessitate a cautious and well-planned approach to handling. Data from analogous compounds indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[6][7][8][9] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) for all laboratories that handle hazardous chemicals.[1][4][5] This plan must outline specific work procedures, control measures, and PPE requirements to protect laboratory personnel.[3][4]

Personal Protective Equipment (PPE): Your Primary Shield

The selection of appropriate PPE is a cornerstone of safe chemical handling. The following table outlines the recommended PPE for working with 2-Ethoxypyrimidin-4-ol, with the rationale for each selection rooted in the potential hazards identified for this class of compounds.

PPE Category Specification Rationale
Eye and Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[6]Protects against splashes and airborne particles that could cause serious eye irritation or damage.[6][7][8][10]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile or neoprene) inspected before each use. A flame-resistant lab coat or impervious clothing.[6] Closed-toe shoes are mandatory.Prevents skin contact which can lead to irritation.[6][8][10][11] Contaminated clothing should be removed immediately and washed before reuse.[9][11][12]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] If exposure limits are likely to be exceeded, a NIOSH-approved respirator is required.[3][11]Minimizes the inhalation of dust or aerosols that may cause respiratory tract irritation.[6][7][9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential to minimize the risk of exposure and ensure a safe experimental process from preparation to disposal.

Pre-Handling Preparations
  • Consult the Chemical Hygiene Plan (CHP): Before beginning any work, review your institution's CHP for specific procedures related to handling pyrimidine derivatives.[1][3][4][5]

  • Designate a Work Area: All work with 2-Ethoxypyrimidin-4-ol should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[7]

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Thoroughly inspect gloves for any signs of degradation or punctures before use.[11]

  • Locate Safety Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and unobstructed.[9]

Handling Procedures
  • Don PPE: Put on all required PPE before entering the designated work area.

  • Weighing and Transfer: If handling a solid, conduct all weighing and transfer operations within the fume hood to prevent the generation of dust. Use non-sparking tools to avoid ignition sources.[11]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly after handling the compound, even if gloves were worn.[8][11]

The following diagram illustrates the logical flow of the handling process, emphasizing critical safety checkpoints.

cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling a Review Chemical Hygiene Plan b Designate & Prepare Fume Hood a->b c Assemble & Inspect PPE b->c d Locate Safety Equipment c->d e Don Appropriate PPE d->e f Conduct Operations in Fume Hood e->f g Practice Safe Handling Techniques f->g h Avoid Personal Contamination g->h i Properly Doff & Dispose of PPE h->i j Decontaminate Work Area i->j k Segregate & Label Waste j->k l Wash Hands Thoroughly k->l

Caption: Workflow for Safe Handling of 2-Ethoxypyrimidin-4-ol.

Disposal Plan: Environmental Responsibility

Proper waste disposal is a critical final step in the safe handling of any chemical. All waste containing 2-Ethoxypyrimidin-4-ol, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Segregation: Do not mix pyrimidine-containing waste with other waste streams.

  • Containerization: Keep chemical waste in a suitable, closed, and clearly labeled container.[7][11] The label should explicitly state the contents.

  • Disposal: Dispose of the waste through a licensed chemical destruction plant or an approved waste disposal service in accordance with all local, regional, and national regulations.[7][10][11][12][13] Do not discharge to sewer systems.[11]

The following flowchart provides a decision-making process for the proper disposal of materials contaminated with 2-Ethoxypyrimidin-4-ol.

start Material Contaminated with 2-Ethoxypyrimidin-4-ol disposable_ppe Disposable PPE (gloves, etc.) start->disposable_ppe spill_materials Spill Cleanup Materials start->spill_materials glassware Contaminated Glassware start->glassware decision Is the material reusable? decontaminate Decontaminate via approved procedure decision->decontaminate Yes dispose_hw Dispose as Hazardous Waste decision->dispose_hw No disposable_ppe->dispose_hw spill_materials->dispose_hw glassware->decision reuse Clean & Reuse decontaminate->reuse

Caption: Disposal Workflow for Contaminated Materials.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

Incident First Aid Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[10][11][12] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing and wash the affected area with soap and plenty of water.[10][11][13] Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10][12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Call a poison control center or physician immediately.[10][11]
Spill Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material and place it in a sealed container for hazardous waste disposal.[11]

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and excellence within your laboratory.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.). Retrieved from [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. (2014, April 16). Retrieved from [Link]

  • Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Retrieved from [Link]

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) - Binghamton University. (n.d.). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (2018, August 1). Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.). Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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